Product packaging for alpha-L-gulopyranose(Cat. No.:CAS No. 39281-66-8)

alpha-L-gulopyranose

Cat. No.: B12793154
CAS No.: 39281-66-8
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-BYIBVSMXSA-N
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Description

alpha-L-Gulopyranose is the pyranose form of the rare sugar L-gulose, a monosaccharide with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol . This compound is characterized as an L-saccharide with alpha linking, defining its specific stereochemical configuration . Its linear formula is C6H12O6, and it features five defined stereocenters, which are critical for its structural identity and potential interactions in biological systems . The compound is identified by various chemical descriptors, including the canonical SMILES string C([C@H]1 C@H O)O and the InChIKey WQZGKKKJIJFFOK-BYIBVSMXSA-N . As a rare enantiomer of the more common D-sugars, this compound serves as a valuable biochemical reagent for research purposes. It is primarily used in scientific investigations exploring carbohydrate chemistry, enzyme specificity, and metabolic pathways. This product is intended for research use only and is not approved for diagnostic or therapeutic applications. Researchers should handle this material with care and verify its suitability for their specific experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12793154 alpha-L-gulopyranose CAS No. 39281-66-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39281-66-8

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1

InChI Key

WQZGKKKJIJFFOK-BYIBVSMXSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Stereochemistry of alpha-L-Gulopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Gulopyranose, a rare L-series aldohexose, holds significant interest in carbohydrate chemistry and drug development due to its unique stereochemical arrangement. As an epimer and enantiomer of more common sugars, its distinct structural features influence its biological activity and potential applications as a building block in complex carbohydrate synthesis. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound, supported by experimental data and visualization tools.

Core Structural Features

This compound is a monosaccharide with the chemical formula C₆H₁₂O₆.[1][2] Its systematic IUPAC name is (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol. It exists as a six-membered pyranose ring, formed by the intramolecular hemiacetal linkage between the aldehyde group at C1 and the hydroxyl group at C5. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C1) is in an axial position, oriented on the opposite side of the ring from the CH₂OH group at C5.

Being an L-sugar, the stereochemistry at C5 is 'S', which dictates the overall L-configuration of the molecule.[3][4] This is in contrast to the more common D-sugars where the C5 stereocenter is 'R'.[3][4] this compound is the enantiomer of alpha-D-gulopyranose, meaning they are non-superimposable mirror images of each other.[5] Consequently, their physical properties, such as optical rotation, will have equal magnitude but opposite signs.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the specific spatial arrangement of its hydroxyl groups. It is the C3 and C4 epimer of L-galactose and the C4 epimer of L-glucose. The chair conformation is the most stable arrangement for the pyranose ring, minimizing steric strain.

In its most stable chair conformation (⁴C₁), the substituents on the ring carbons of this compound adopt the following orientations:

  • C1 (anomeric carbon): The alpha-hydroxyl group is in the axial position.

  • C2: The hydroxyl group is in the equatorial position.

  • C3: The hydroxyl group is in the axial position.

  • C4: The hydroxyl group is in the axial position.

  • C5: The CH₂OH group is in the equatorial position.

This arrangement of multiple axial hydroxyl groups on the same face of the ring contributes to its distinct chemical properties and biological interactions.

Physicochemical Data

The following tables summarize the available quantitative data for L-gulose and its related compounds. It is important to note that specific experimental data for pure crystalline this compound is scarce in the literature. Data for L-glucose, its C4 epimer, and D-gulose, its enantiomer, are provided for comparison.

PropertyValueSource
Molecular Formula C₆H₁₂O₆[1][2]
Molecular Weight 180.16 g/mol [1][2]
Melting Point 153-156 °C (for L-glucose)[1][6]
Calculated XLogP3 -3.37880[2]
CompoundAnomerSpecific Rotation (°)ConditionsSource
L-Glucose Mixture-52.0c=10, H₂O, NH₃, 20°C[7]
alpha-L-Glucose alpha-112.2Inferred from D-glucose (B1605176)
alpha-D-Glucose alpha+112.2
Carbonalpha-D-Gulopyranose Chemical Shift (ppm)Inferred this compound Chemical Shift (ppm)beta-D-Gulopyranose Chemical Shift (ppm)Inferred beta-L-Gulopyranose Chemical Shift (ppm)
C1 94.494.495.495.4
C2 66.366.370.770.7
C3 72.472.472.872.8
C4 71.071.071.071.0
C5 68.068.075.375.3
C6 62.562.562.662.6

Note: The 13C NMR chemical shifts for L-gulose are identical to those of D-gulose as they are enantiomers.[8]

Experimental Protocols

Synthesis of L-Gulose from D-Glucose (Illustrative)

L-gulose is not naturally abundant and is typically synthesized from more common sugars like D-glucose. The following is a generalized workflow based on established synthetic strategies which often involve stereochemical inversions.

synthesis_workflow D_Glucose D-Glucose Intermediate1 Protection of Hydroxyl Groups D_Glucose->Intermediate1 e.g., Acetonide formation Intermediate2 Oxidation at C6 Intermediate1->Intermediate2 e.g., PCC, Swern Intermediate3 Inversion at C5 Intermediate2->Intermediate3 e.g., Mitsunobu reaction Intermediate4 Inversion at C3 and C4 Intermediate3->Intermediate4 Multiple steps L_Gulose_Derivative L-Gulose Derivative Intermediate4->L_Gulose_Derivative Deprotection Deprotection L_Gulose_Derivative->Deprotection Acidic hydrolysis L_Gulose L-Gulose Deprotection->L_Gulose

A generalized synthetic workflow for L-gulose from D-glucose.

A detailed experimental protocol for a similar transformation can be found in the work of BeMiller and coworkers, which involves the preparation of L-gulose from D-glucose through a series of protection, oxidation, and reduction steps with stereochemical control.

Characterization Protocols

Objective: To confirm the structure and stereochemistry of this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified L-gulose sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Lyophilize the sample to remove exchangeable protons.

  • Redissolve the sample in 0.5 mL of high-purity D₂O for analysis.

¹H NMR Spectroscopy:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • The anomeric proton (H1) of the alpha anomer is expected to appear as a doublet with a small coupling constant (typically 3-4 Hz for an axial-equatorial relationship with H2).

  • Analyze the coupling constants (J-values) between adjacent protons to determine their dihedral angles and thus the relative stereochemistry and chair conformation of the pyranose ring.[9][10]

¹³C NMR Spectroscopy:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • The chemical shifts of the six carbon atoms will be characteristic of the gulo-configuration. The anomeric carbon (C1) of the alpha anomer will typically resonate at a distinct chemical shift compared to the beta anomer.[8]

2D NMR Spectroscopy:

  • Perform COSY (Correlation Spectroscopy) to establish proton-proton connectivities within the spin system.

  • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon atom.

  • These 2D experiments are crucial for the unambiguous assignment of all proton and carbon signals.[11]

Objective: To determine the specific rotation of this compound.

Procedure:

  • Prepare a solution of known concentration (e.g., 1 g/100 mL) of the purified sugar in a suitable solvent (typically water).

  • Use a polarimeter to measure the observed rotation of the solution in a cell of a known path length at a specific temperature (e.g., 20°C) and wavelength (usually the sodium D-line at 589 nm).

  • The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • For L-sugars, a negative value for the specific rotation is generally expected.[12]

Signaling Pathways and Logical Relationships

The stereochemical relationships between L-gulose and other L-aldohexoses can be visualized as a network of epimeric transformations.

epimer_relationships L_Allose L-Allose L_Altrose L-Altrose L_Allose->L_Altrose C2 L_Glucose L-Glucose L_Allose->L_Glucose C3 L_Gulose L-Gulose L_Allose->L_Gulose C4 L_Mannose L-Mannose L_Altrose->L_Mannose C3 L_Idose L-Idose L_Altrose->L_Idose C4 L_Glucose->L_Mannose C2 L_Galactose L-Galactose L_Glucose->L_Galactose C4 L_Talose L-Talose L_Mannose->L_Talose C4 L_Gulose->L_Idose C2 L_Gulose->L_Galactose C3 L_Idose->L_Talose C3 L_Galactose->L_Talose C2

Epimeric relationships of L-aldohexoses.

Conclusion

This compound presents a unique stereochemical profile that distinguishes it from more common monosaccharides. A thorough understanding of its structure, conformational preferences, and physicochemical properties is essential for its application in synthetic carbohydrate chemistry and the development of novel therapeutics. The methodologies and data presented in this guide provide a foundational resource for researchers working with this and other rare sugars. Further experimental investigation is warranted to fully elucidate the complete set of physicochemical parameters for crystalline this compound.

References

biological role of alpha-L-gulopyranose in organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of alpha-L-Gulopyranose in Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a stereoisomer of glucose, is a monosaccharide whose biological significance is primarily understood through its role as a precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in many vertebrate species. While a direct, independent physiological function of this compound remains to be be fully elucidated, its metabolic fate is intrinsically linked to the pathway that enables endogenous Vitamin C production. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its position within the L-ascorbic acid synthesis pathway. Detailed experimental protocols for the analysis of key enzymes and metabolites in this pathway are provided, along with quantitative data on enzyme kinetics. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

This compound is the cyclic hemiacetal form of the L-gulose sugar. In biological systems, L-gulose and its derivatives are key intermediates in the metabolic pathway leading to the synthesis of L-ascorbic acid, an essential antioxidant and enzymatic cofactor.[1][2][3][4] The ability to synthesize Vitamin C is not universal among vertebrates; notable exceptions include humans, other primates, and guinea pigs, who lack a functional L-gulonolactone oxidase (GULO) enzyme due to genetic mutations.[4][5][6] This guide will delve into the established biological context of this compound, focusing on its involvement in the L-ascorbic acid biosynthesis pathway.

The L-Ascorbic Acid Biosynthesis Pathway

The primary known biological role of L-gulose, and by extension this compound, is as an intermediate in the synthesis of L-ascorbic acid from D-glucose. This pathway involves a series of enzymatic conversions, primarily occurring in the liver of synthesizing animals.[4][6]

The key steps involving L-gulose derivatives are:

  • Formation of L-Gulonate: D-glucuronic acid is reduced to L-gulonic acid by the enzyme aldehyde reductase (also known as glucuronate reductase), utilizing NADPH as a cofactor.[4][7]

  • Lactonization to L-Gulonolactone: L-gulonate is then converted to L-gulono-1,4-lactone.

  • Oxidation to L-Ascorbic Acid: The final step is the oxidation of L-gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the FAD-dependent enzyme L-gulonolactone oxidase (GULO).[5]

A diagram of the L-ascorbic acid biosynthesis pathway in animals is presented below.

Ascorbic_Acid_Pathway D_Glucose D-Glucose UDP_Glucose UDP-D-Glucose D_Glucose->UDP_Glucose Hexokinase/ Pyrophosphorylase UDP_Glucuronic_Acid UDP-D-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid UDP-glucose 6-dehydrogenase D_Glucuronic_Acid D-Glucuronic Acid UDP_Glucuronic_Acid->D_Glucuronic_Acid UDP-glucuronate pyrophosphorylase L_Gulonic_Acid L-Gulonic Acid D_Glucuronic_Acid->L_Gulonic_Acid Aldehyde Reductase (NADPH -> NADP+) L_Gulono_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_lactone Aldonolactonase Ascorbic_Acid L-Ascorbic Acid L_Gulono_lactone->Ascorbic_Acid L-gulonolactone oxidase (O2 -> H2O2)

Figure 1: L-Ascorbic Acid Biosynthesis Pathway in Animals.

Quantitative Data

The enzymatic steps in the L-ascorbic acid pathway have been characterized, and kinetic data for some of the key enzymes are available. Below is a summary of the Michaelis-Menten kinetic parameters for recombinant rat L-gulonolactone oxidase (GULO).

Enzyme VariantSubstrateKm (µM)Vmax (U/mg protein)
Full-length rat GULO (fGULO)L-gulono-1,4-lactone53.5 ± 5780 ± 45
C-terminal catalytic domain of rat GULO (cGULO)L-gulono-1,4-lactone42 ± 6.3374 ± 20
Table 1: Kinetic Parameters of Recombinant Rat L-Gulonolactone Oxidase.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the L-ascorbic acid biosynthesis pathway.

Aldehyde Reductase Activity Assay

This protocol is adapted from studies on pig kidney aldehyde reductase.[9][10]

Principle: The activity of aldehyde reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate like D-glyceraldehyde.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • 0.1 M Sodium phosphate (B84403) buffer, pH 7.5

  • NADPH solution (e.g., 10 mM stock)

  • D-glyceraldehyde solution (e.g., 1 M stock)

  • Purified or partially purified aldehyde reductase enzyme preparation

  • Ultrapure water

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 0.1 M sodium phosphate buffer, pH 7.5

    • 100 µL of NADPH solution (final concentration will vary depending on the experiment, e.g., 100 µM)

    • 50 µL of enzyme preparation

  • Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the D-glyceraldehyde solution (final concentration will vary, e.g., 5 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

L-Gulonolactone Oxidase (GULO) Activity Assay

This protocol is based on the methods used for the analysis of recombinant rat GULO.[8]

Principle: The activity of GULO is determined by quantifying the amount of L-ascorbic acid produced from the substrate L-gulono-1,4-lactone. The product can be measured using various methods, including colorimetric assays or HPLC.

Materials:

  • L-gulono-1,4-lactone

  • FAD (flavin adenine (B156593) dinucleotide)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.0)

  • Purified GULO enzyme

  • Ascorbic acid standard solutions

  • Ascorbic acid assay kit (colorimetric) or HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a reaction mixture containing:

    • Reaction buffer

    • FAD (e.g., 10 µM final concentration)

    • L-gulono-1,4-lactone (substrate concentration can be varied for kinetic studies, e.g., 10-100 µM)

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C).

  • Initiate the reaction by adding the purified GULO enzyme.

  • Incubate for a specific time (e.g., 20 minutes).

  • Stop the reaction (e.g., by adding a quenching agent like metaphosphoric acid or by heat inactivation).

  • Quantify the L-ascorbic acid produced using a standard curve generated with known concentrations of ascorbic acid. This can be done using a colorimetric assay or by HPLC analysis.

  • Enzyme activity is expressed as the amount of ascorbic acid produced per unit of time per amount of enzyme.

HPLC Analysis of L-Gulonate

This protocol provides a general workflow for the quantification of L-gulonate in biological samples, adapted from methods for analyzing sugars and related acids.[11][12][13]

Principle: L-gulonate in a biological sample is separated from other components using High-Performance Liquid Chromatography (HPLC) and detected, for example, by a refractive index detector (RID) or by mass spectrometry (MS) for higher sensitivity and specificity.

Workflow:

  • Sample Preparation:

    • Homogenize the tissue sample (e.g., liver) in a suitable buffer.

    • Deproteinize the sample, for instance, by adding a cold organic solvent like methanol (B129727) or acetonitrile, followed by centrifugation to pellet the precipitated proteins.

    • The supernatant containing the metabolites is collected and can be further cleaned up using solid-phase extraction (SPE) if necessary.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC system.

    • A column suitable for sugar acid separation, such as an anion-exchange or a specific carbohydrate column, is used.

    • An isocratic or gradient mobile phase is employed to elute the compounds. The composition of the mobile phase will depend on the column used.

  • Detection and Quantification:

    • As L-gulonate passes through the detector, a peak is generated.

    • The retention time of the peak is compared to that of an L-gulonate standard to confirm its identity.

    • The area of the peak is proportional to the concentration of L-gulonate in the sample. A calibration curve is constructed using standards of known concentrations to quantify the amount of L-gulonate.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Tissue Tissue Sample (e.g., Liver) Homogenize Homogenization Tissue->Homogenize Deproteinize Deproteinization (e.g., with Methanol) Homogenize->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Solid-Phase Extraction (Optional) Collect->SPE Inject Inject into HPLC SPE->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (RID or MS) Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Figure 2: General Workflow for HPLC Analysis of L-Gulonate.

Conclusion

The biological role of this compound is currently understood primarily through its identity as a form of L-gulose, a critical intermediate in the L-ascorbic acid biosynthesis pathway in many animals. While a direct signaling or structural role for this compound has not been established, its metabolic conversion is essential for the endogenous production of Vitamin C in capable organisms. The study of the enzymes involved in this pathway, such as aldehyde reductase and L-gulonolactone oxidase, continues to be an active area of research, particularly in understanding the evolutionary loss of Vitamin C synthesis in humans and its implications for health and disease. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate this important metabolic pathway.

References

An In-depth Technical Guide to the Core Differences Between alpha-L-gulopyranose and alpha-D-gulopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the structural, physicochemical, and biological differences between the enantiomeric pair, alpha-L-gulopyranose and alpha-D-gulopyranose. As stereoisomers that are non-superimposable mirror images, their fundamental chemical properties are identical, yet their interactions with chiral environments, particularly biological systems, are distinct. This document summarizes available quantitative data, details relevant experimental protocols for their characterization and comparative analysis, and provides visualizations of their stereochemical relationship and illustrative experimental workflows. While research on gulose isomers is less extensive than that on more common sugars like glucose, this guide consolidates current knowledge to serve as a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development.

Introduction: The Significance of Stereoisomerism in Gulopyranose

Gulose, a C3 epimer of galactose and a C5 epimer of mannose, is a rare aldohexose sugar. In its cyclic pyranose form, it exists as alpha and beta anomers. The D- and L-configurations of these anomers give rise to enantiomers, which possess identical physical properties in achiral environments but differ in their optical activity and interactions with other chiral molecules, such as enzymes and receptors. This stereochemical distinction is the foundation of their differential biological activities. alpha-D-gulopyranose and this compound are such a pair of enantiomers, with this compound being of particular interest as a constituent of the antitumor and antibiotic agent bleomycin (B88199) A2.[1] In contrast, derivatives of alpha-D-gulopyranose have demonstrated potential as plant growth inhibitors.[1] This guide will delve into the core differences between these two molecules.

Structural and Physicochemical Properties

This compound and alpha-D-gulopyranose are non-superimposable mirror images of each other. This enantiomeric relationship dictates that they have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their key distinguishing feature in this context is their equal but opposite optical rotation.

Data Presentation: Physicochemical Properties
PropertyThis compoundalpha-D-GulopyranoseData Source/Comment
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆
Molar Mass 180.16 g/mol 180.16 g/mol
Melting Point 153-156 °C (as L-glucose)153-156 °C (as alpha-D-Glucose)Enantiomers have identical melting points. Data for glucose is used as a close structural analog.[2]
Specific Optical Rotation ([α]D) -112.2° (inferred)+112.2° (for alpha-D-glucose)The specific rotation of enantiomers are equal in magnitude and opposite in sign. The value for alpha-D-glucose is used as a proxy.[2][3]
Solubility in Water SolubleSolubleGulose is generally reported as soluble in water.[4]

Note: Specific quantitative data for gulose isomers is sparse in the literature; therefore, data for the closely related and well-characterized glucose isomers is provided for comparison and as a reasonable estimate.

Biological Activity: A Tale of Two Enantiomers

The distinct stereochemistry of this compound and alpha-D-gulopyranose leads to divergent biological activities, a testament to the high stereospecificity of enzymatic and receptor interactions.

This compound: A Precursor for Bioactive Molecules

L-gulose is a known component of the antibiotic and antitumor agent bleomycin A2.[1] This has spurred interest in L-gulose and its derivatives as potential precursors for the synthesis of novel antiviral and anticancer agents, particularly nucleoside analogs.[1] The rationale is that the unnatural L-configuration can be exploited to target the unique metabolic pathways of cancer cells and viruses. However, specific quantitative data, such as IC50 values for antiviral or anticancer activities of L-gulose derivatives, are not yet widely available in the public domain.[1]

alpha-D-Gulopyranose: A Modulator of Plant Growth

In contrast to its L-enantiomer, derivatives of D-gulose have shown notable biological activity in the plant kingdom. Specifically, 6-O-decanoyl-D-gulose has been demonstrated to be a potent inhibitor of plant growth.

CompoundBiological ActivityIC50 ValueTarget Organism
6-O-decanoyl-D-gulosePlant Growth Inhibition0.25 mMRice seedlings

This inhibitory effect is believed to be mediated through the inhibition of gibberellin biosynthesis, a critical pathway for plant development.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and comparative analysis of this compound and alpha-D-gulopyranose.

Determination of Specific Optical Rotation (Polarimetry)

Objective: To measure and compare the specific optical rotation of this compound and alpha-D-gulopyranose.

Materials:

  • Polarimeter (with sodium D-line lamp, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flasks (10 mL)

  • Analytical balance

  • This compound and alpha-D-gulopyranose samples

  • Distilled water (solvent)

Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent (distilled water).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of alpha-D-gulopyranose.

    • Dissolve the sample in distilled water in a 10 mL volumetric flask and dilute to the mark. This creates a solution with a concentration of 1 g/100 mL (or 0.01 g/mL).

    • Repeat the process for this compound.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the alpha-D-gulopyranose solution and then fill the cell, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the observed rotation (α).

    • Repeat the measurement with the this compound solution.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Comparative Cytotoxicity Assessment (MTT Assay)

Objective: To compare the cytotoxic effects of this compound and alpha-D-gulopyranose on a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and alpha-D-gulopyranose stock solutions (sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and alpha-D-gulopyranose in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the gulose isomers. Include a vehicle control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antiviral Activity Assay (for L-Gulose-derived Nucleoside Analogs)

Objective: To evaluate the antiviral activity of a synthesized L-gulose nucleoside analog against a specific virus.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock with a known titer

  • 96-well cell culture plates

  • Infection medium (low serum)

  • L-gulose nucleoside analog

  • Positive control antiviral drug (e.g., Acyclovir for HSV)

  • Method for quantifying viral replication (e.g., plaque reduction assay, qPCR for viral DNA/RNA, or an ELISA for a viral antigen)

Procedure (Plaque Reduction Assay Example):

  • Cell Seeding: Seed host cells in 96-well plates to form a confluent monolayer.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the L-gulose nucleoside analog and the positive control drug.

    • Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization:

    • Fix the cells (e.g., with methanol).

    • Stain the cells with a solution such as crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the EC50 value (the concentration that inhibits viral replication by 50%).

Mandatory Visualizations

Enantiomeric Relationship

Enantiomers cluster_L This compound cluster_D alpha-D-gulopyranose L_gulose L-Gulose Structure mirror Mirror Plane L_gulose->mirror D_gulose D-Gulose Structure mirror->D_gulose

Caption: Stereochemical relationship of alpha-L- and alpha-D-gulopyranose.

Experimental Workflow: Comparative Cytotoxicity

Cytotoxicity_Workflow start Seed Cancer Cells in 96-well plates treat Treat with serial dilutions of This compound & alpha-D-gulopyranose start->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 values read->analyze compare Compare IC50 values of L- and D-isomers analyze->compare

Caption: Workflow for comparing the cytotoxicity of gulose enantiomers.

Conclusion

This compound and alpha-D-gulopyranose, as enantiomers, present a classic example of how stereochemistry dictates biological function. While their physical and chemical properties in an achiral environment are identical, their interactions with the chiral machinery of living organisms are distinct. Current research points to promising, yet divergent, paths for these two molecules: this compound as a building block for potential antiviral and anticancer therapeutics and alpha-D-gulopyranose derivatives as regulators of plant growth. The limited availability of comprehensive comparative data underscores the need for further research to fully elucidate the unique properties and potential applications of these rare sugars. The experimental protocols detailed in this guide provide a framework for such future investigations, which will undoubtedly contribute to a deeper understanding of the nuanced roles of carbohydrate stereoisomers in biological systems.

References

The Chemical Synthesis of alpha-L-Gulopyranose from D-Glucose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical strategies for the synthesis of alpha-L-gulopyranose, a rare L-sugar, from the readily available and inexpensive starting material, D-glucose. The conversion of D-glucose to L-gulose, its C-3 and C-5 epimer, is a challenging task in carbohydrate chemistry that requires a series of stereocontrolled reactions. This document details the core synthetic methodologies, providing experimental protocols for key transformations, quantitative data from cited literature, and visual diagrams of the synthetic workflows to facilitate understanding and replication.

Core Synthetic Strategies

The synthesis of L-gulose from D-glucose necessitates an inversion of stereochemistry at specific carbon atoms. The most documented chemical approaches to achieve this transformation can be broadly categorized into three main strategies:

  • Oxidation-Lactonization-Reduction Pathway : A classic approach that proceeds through a dicarboxylic acid intermediate.

  • Multi-Step Synthesis via Protected Intermediates : A more modern and controlled approach involving the protection of hydroxyl groups, followed by stereoselective oxidation and reduction.

  • "Head-to-Tail Inversion" Strategy : An elegant method that involves the interchange of functional groups at the C-1 and C-5 positions of the sugar backbone.

Strategy 1: Oxidation-Lactonization-Reduction Pathway

This foundational method leverages the symmetrical properties of an aldaric acid intermediate derived from D-glucose. The key steps involve the oxidation of both the C-1 aldehyde and the C-6 primary alcohol to form D-glucaric acid. This intermediate then cyclizes to form two diastereomeric six-membered ring lactones. After separation, the appropriate lactone is reduced to yield L-gulose.[1][2]

Experimental Protocols

Step 1: Oxidation of D-Glucose to D-Glucaric Acid

  • Reagents : D-glucose, Nitric Acid.

  • Procedure : D-glucose is oxidized in the presence of nitric acid. This reaction oxidizes both the aldehyde and primary alcohol groups to carboxylic acids, yielding D-glucaric acid.[2] Detailed conditions such as concentration, temperature, and reaction time are not consistently specified in the reviewed literature but are crucial for optimizing the reaction and minimizing side products.

Step 2: Lactonization of D-Glucaric Acid

  • Procedure : D-glucaric acid is subjected to conditions that promote intramolecular esterification (lactonization). This results in the formation of two six-membered ring lactones. One lactone is formed between the C-1 carboxylic acid and the C-5 hydroxyl group, while the other forms between the C-6 carboxylic acid and the C-2 hydroxyl group.[2]

Step 3: Separation of Lactones

  • Procedure : The two diastereomeric lactones are separated. This is often a challenging step due to their similar physical properties. Techniques such as fractional crystallization or column chromatography are typically employed.[3]

Step 4: Reduction to L-Gulose

  • Reagents : Separated lactone, Sodium Amalgam (Na/Hg).

  • Procedure : The lactone resulting from the reaction between the C-1 carboxyl group and the C-5 hydroxyl group is reduced with a stereoselective reducing agent like sodium amalgam. This reduction of the cyclic ester yields L-gulose. The other lactone, upon reduction, would yield D-glucose.[2]

Quantitative Data
StepProductTypical YieldNotes
OxidationD-Glucaric AcidVariableYield is sensitive to reaction conditions.
LactonizationDiastereomeric LactonesNot specifiedEquilibrium process.
ReductionL-GuloseNot specifiedDependent on the efficiency of lactone separation and stereoselectivity of the reduction.

Synthetic Workflow

D_Glucose D-Glucose D_Glucaric_Acid D-Glucaric Acid D_Glucose->D_Glucaric_Acid Nitric Acid Oxidation Lactones Mixture of six-membered Lactones D_Glucaric_Acid->Lactones Cyclization Lactone_L Lactone for L-Gulose Lactones->Lactone_L Separation Lactone_D Lactone for D-Glucose Lactones->Lactone_D Separation L_Gulose L-Gulose Lactone_L->L_Gulose Sodium Amalgam Reduction

Oxidation-Lactonization-Reduction Pathway for L-Gulose Synthesis.

Strategy 2: Multi-Step Synthesis via Protected Intermediates

This strategy offers greater control over stereochemistry by employing protecting groups. A common starting material for this route is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose, which is readily prepared from D-glucose.

Experimental Protocols

Step 1: Protection of D-Glucose

  • Reaction : Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

  • Reagents : D-glucose, anhydrous acetone, concentrated sulfuric acid, anhydrous copper(II) sulfate (B86663).

  • Procedure : To a stirred suspension of D-glucose and anhydrous copper(II) sulfate in anhydrous acetone, slowly add concentrated sulfuric acid at 0°C. Allow the reaction to stir at room temperature for 4-6 hours. Neutralize the mixture with a saturated sodium bicarbonate solution. Filter the solids and concentrate the filtrate. The crude product is then purified by recrystallization.[4][5]

Step 2: Oxidation of the Protected Glucose

  • Reaction : Swern oxidation of the C-3 hydroxyl group.

  • Reagents : 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534), anhydrous dichloromethane (B109758) (DCM).

  • Procedure : In an inert atmosphere, a solution of oxalyl chloride in anhydrous DCM is cooled to -78°C. A solution of DMSO in anhydrous DCM is added slowly, followed by a solution of the protected glucose in anhydrous DCM. After stirring for 1 hour, triethylamine is added. The reaction is then warmed to room temperature. The product, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, is isolated after an aqueous workup.[4]

Step 3: Stereoselective Reduction

  • Reaction : Reduction of the C-3 ketone to a hydroxyl group with the desired L-gulo configuration.

  • Reagents : 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, Sodium borohydride (B1222165) (NaBH4), Ethanol (B145695).

  • Procedure : The ketone intermediate is dissolved in ethanol and cooled to 0°C. Sodium borohydride is added portion-wise. The reaction is stirred for several hours at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product, 1,2:5,6-di-O-isopropylidene-α-L-gulofuranose, is isolated and purified.

Step 4: Deprotection

  • Reaction : Acid-catalyzed hydrolysis of the isopropylidene groups.

  • Reagents : 1,2:5,6-di-O-isopropylidene-α-L-gulofuranose, aqueous sulfuric acid, acetonitrile (B52724).

  • Procedure : The protected L-gulose is dissolved in a mixture of acetonitrile and 1% aqueous sulfuric acid. The mixture is heated at 60°C for approximately 18 hours. After cooling and neutralization with barium carbonate, the mixture is filtered, and the filtrate is concentrated to yield L-gulose.[4] The this compound anomer can be obtained through crystallization.

Quantitative Data
StepProductReagentsYield (%)Purity (%)
1. Protection1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseAcetone, H₂SO₄, CuSO₄55 - 75.6>98
2. Oxidation1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-uloseOxalyl chloride, DMSOHigh (not specified)High
3. Reduction1,2:5,6-di-O-isopropylidene-α-L-gulofuranoseNaBH₄High (not specified)High
4. DeprotectionL-GuloseH₂SO₄ (aq)High (not specified)High

Synthetic Workflow

D_Glucose D-Glucose Diacetone_Glucose 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose D_Glucose->Diacetone_Glucose Acetone, H₂SO₄ (Protection) Ketone 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuranos-3-ulose Diacetone_Glucose->Ketone Swern Oxidation Protected_Gulose 1,2:5,6-di-O-isopropylidene- α-L-gulofuranose Ketone->Protected_Gulose NaBH₄ (Reduction) L_Gulose L-Gulose Protected_Gulose->L_Gulose Acid Hydrolysis (Deprotection) Alpha_L_Gulopyranose α-L-Gulopyranose L_Gulose->Alpha_L_Gulopyranose Crystallization

Synthesis of L-Gulose via a Protected Intermediate.

Strategy 3: "Head-to-Tail Inversion"

This strategy focuses on the interchange of the functional groups at the C-1 and C-5 positions of a D-glucose derivative to generate the corresponding L-sugar. This method has been successfully applied to the synthesis of L-glucose and L-galactose derivatives.[6]

Experimental Protocols

This multi-step synthesis involves the initial preparation of a C-glycoside from a D-glucose derivative, followed by a series of transformations to modify both ends of the sugar chain, culminating in an oxidative decarboxylation step.

Step 1: Synthesis of Ketone Intermediate

  • Procedure : A D-sugar derivative is condensed with pentane-2,4-dione. The hydroxyl groups are then protected, with a trityl group selectively added to the C-6 hydroxyl and the remaining hydroxyls acetylated. This yields a key ketone intermediate.[6]

Step 2: Silyl (B83357) Enol Ether Formation and Oxidation

  • Procedure : The ketone is converted to a silyl enol ether. This is followed by an oxidation reaction, for instance with ozone, to introduce a hydroxymethyl group at the C-1 position.[6]

Step 3: Conversion to Carboxylic Acid

  • Procedure : The modified sugar is then converted to a carboxylic acid at the C-5 position. This involves the use of reagents such as TMSCl and NaI, followed by oxidation with TEMPO and DIB.[6]

Step 4: Oxidative Decarboxylation

  • Reagents : Lead(IV) tetraacetate (Pb(OAc)₄).

  • Procedure : The carboxylic acid intermediate undergoes oxidative decarboxylation mediated by lead(IV) tetraacetate. This key step results in the formation of the desired L-sugar derivative.[6]

Quantitative Data
IntermediateReagents/ConditionsYield (%)
3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanone(i) pentane-2,4-dione, NaHCO₃; (ii) Py, TrCl, Ac₂O85 (for 2 steps)
1,3,4,5-O-Tetraacetyl-2,6-anhydro-D-glycero-D-gulo-heptanoic acid(i) TMSCl, NaI; (ii) TEMPO, DIB85 (for 2 steps)
Penta-O-acetyl-L-glucopyranosePb(OAc)₄, THF-AcOH80

Logical Relationship Diagram

D_Glucose_Derivative D-Glucose Derivative C_Glycoside C-Glycoside Ketone D_Glucose_Derivative->C_Glycoside Condensation & Protection Hydroxymethyl_Intermediate C1-Hydroxymethylated Intermediate C_Glycoside->Hydroxymethyl_Intermediate Silyl Enol Ether Formation & Oxidation Carboxylic_Acid C5-Carboxylic Acid Hydroxymethyl_Intermediate->Carboxylic_Acid Functional Group Transformation L_Sugar_Derivative Protected L-Sugar Carboxylic_Acid->L_Sugar_Derivative Lead(IV) Tetraacetate Oxidative Decarboxylation

Logical Flow of the Head-to-Tail Inversion Strategy.

Conclusion

The chemical synthesis of this compound from D-glucose is a non-trivial endeavor that highlights key challenges and elegant solutions in carbohydrate chemistry. While the classic oxidation-lactonization-reduction pathway provides a conceptual foundation, modern methods utilizing protecting groups offer more controlled and higher-yielding routes. The "head-to-tail inversion" strategy represents a sophisticated approach for accessing L-sugars. The choice of synthetic route will depend on the specific requirements of the research, including scale, desired purity, and available resources. The protocols and data presented in this guide, compiled from the scientific literature, serve as a valuable resource for researchers embarking on the synthesis of this and other rare sugars. Further optimization of the reported procedures may be necessary to achieve desired outcomes in a specific laboratory setting.

References

Enzymatic Synthesis of alpha-L-Gulopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-gulose is a rare aldohexose sugar with significant potential in pharmaceutical and biotechnological applications. As an L-sugar, it is not readily metabolized by most organisms, making it a candidate for use as a low-calorie sweetener and a building block for novel therapeutics. The chemical synthesis of L-gulose is often complex and can result in low yields and undesirable byproducts. Enzymatic synthesis presents a highly specific and environmentally benign alternative. This technical guide provides an in-depth overview of two primary enzymatic pathways for the synthesis of alpha-L-gulopyranose, complete with experimental protocols, quantitative data, and pathway visualizations.

Introduction

The pursuit of efficient and stereoselective methods for the synthesis of rare sugars is a burgeoning field in biotechnology. This compound, the L-enantiomer of the more common D-gulose, is of particular interest due to its unique biochemical properties. This guide details two promising enzymatic routes for its production: the isomerization of L-sorbose and a biosynthetic pathway originating from GDP-D-mannose.

Pathway 1: Isomerization of L-Sorbose to L-Gulose

This pathway utilizes an isomerase to convert the ketose L-sorbose into the aldose L-gulose. The most promising enzyme for this conversion is L-rhamnose isomerase, which has demonstrated broad substrate specificity.

Quantitative Data
ParameterValueEnzyme SourceReference
Equilibrium Yield (D-gulose from D-sorbose) 10-12%Pseudomonas sp. LL172[1]
Optimal pH 7.0 - 8.5Pseudomonas stutzeri, Bacillus subtilis[2][3]
Optimal Temperature 50 - 70°CPseudomonas stutzeri, Bacillus subtilis[2][3]
Cofactor Requirement Mn²⁺ (typically 1 mM)Various[2]
Experimental Protocol: Synthesis of L-Gulose from L-Sorbose using L-Rhamnose Isomerase

This protocol is adapted from established methods for the synthesis of D-gulose from D-sorbose.[2][4]

1. Enzyme Preparation (Recombinant L-Rhamnose Isomerase from Pseudomonas stutzeri)

  • Expression: The gene encoding L-rhamnose isomerase from Pseudomonas stutzeri is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Culture: Grow the transformed E. coli in a rich medium (e.g., LB or Terrific Broth) supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. The supernatant containing the His-tagged L-rhamnose isomerase is then purified by Ni-NTA affinity chromatography. Elute the enzyme with a high concentration of imidazole (B134444) (e.g., 250-500 mM). Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MnCl₂).

2. Isomerization Reaction

  • Prepare a reaction mixture containing:

    • L-Sorbose: 10% (w/v)

    • Purified L-Rhamnose Isomerase: 5 U/mL

    • Buffer: 50 mM phosphate (B84403) buffer, pH 7.5

    • Cofactor: 1 mM MnCl₂

  • Incubate the reaction mixture at 50°C with gentle agitation for 24-48 hours, or until equilibrium is reached.

3. Product Purification

  • Enzyme Removal: If the enzyme is not immobilized, terminate the reaction by heat inactivation (e.g., 80°C for 10 minutes) and remove the precipitated protein by centrifugation.

  • Chromatographic Separation: Separate L-gulose from the unreacted L-sorbose and any byproducts using ion-exchange chromatography. A column packed with a Ca²⁺ form cation exchange resin is effective for separating aldoses and ketoses.

  • Elution: Elute the sugars with deionized water at an elevated temperature (e.g., 60°C).

  • Fraction Analysis: Collect fractions and analyze for the presence of L-gulose using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

  • Concentration and Crystallization: Pool the fractions containing pure L-gulose, concentrate by rotary evaporation, and crystallize to obtain the final product.

Logical Workflow

Isomerization_Workflow cluster_upstream Upstream Processing cluster_midstream Midstream Processing cluster_downstream Downstream Processing Gene Cloning Gene Cloning E. coli Expression E. coli Expression Gene Cloning->E. coli Expression Fermentation & Induction Fermentation & Induction E. coli Expression->Fermentation & Induction Cell Lysis Cell Lysis Fermentation & Induction->Cell Lysis Enzyme Purification Enzyme Purification Cell Lysis->Enzyme Purification Isomerization Reaction Isomerization Reaction Enzyme Purification->Isomerization Reaction Enzyme Removal Enzyme Removal Isomerization Reaction->Enzyme Removal Chromatography Chromatography Enzyme Removal->Chromatography Product Crystallization Product Crystallization Chromatography->Product Crystallization

Caption: Workflow for the enzymatic synthesis of L-gulose via isomerization.

Pathway 2: Biosynthesis from GDP-D-Mannose

This pathway is part of the plant vitamin C biosynthesis route and involves the formation of a nucleotide-activated sugar intermediate, GDP-L-gulose.[5]

Quantitative Data
ParameterValueEnzyme SourceReference
Products of GME GDP-L-galactose, GDP-L-guloseArabidopsis thaliana[5][6]
Optimal pH (GME) ~7.7 (for expression buffer)Arabidopsis thaliana[7]
Optimal Temperature (GME) Not explicitly stated, expression at 26°CArabidopsis thaliana[7]
Cofactor (GME) NAD⁺Arabidopsis thaliana[5]
Experimental Protocol: Synthesis of L-Gulose from GDP-D-Mannose

1. Enzyme Preparation: GDP-mannose 3',5'-epimerase (GME)

  • The protocol for recombinant expression and purification of GME from Arabidopsis thaliana in E. coli would be similar to that described for L-rhamnose isomerase, involving cloning, expression, induction, and affinity purification.[7]

2. Epimerization Reaction

  • Prepare a reaction mixture containing:

    • GDP-D-Mannose: Substrate concentration to be optimized (e.g., 1-10 mM)

    • Purified GME: Catalytic amount

    • Buffer: e.g., 50 mM Tris-HCl, pH 7.5

    • Cofactor: 1 mM NAD⁺

  • Incubate the reaction at a suitable temperature (e.g., 30°C) and monitor the formation of GDP-L-gulose and GDP-L-galactose by HPLC.

3. Hydrolysis of GDP-L-Gulose (Hypothetical Step)

  • Enzyme: A specific GDP-L-gulose hydrolase has not yet been definitively identified. A non-specific nucleotide-sugar hydrolase or phosphatase could potentially catalyze this step. GDP-mannose glycosyl hydrolase is a known enzyme that acts on similar substrates.[8]

  • Reaction: The product mixture from the GME reaction would be incubated with the selected hydrolase in an appropriate buffer.

  • Monitoring: The release of free L-gulose would be monitored by HPLC.

4. Product Purification

  • The purification of L-gulose from the reaction mixture would follow a similar chromatographic procedure as described in Pathway 1.

Signaling Pathway

GME_Pathway GDP-D-Mannose GDP-D-Mannose GME GME GDP-D-Mannose->GME GDP-L-Gulose GDP-L-Gulose Hydrolase (putative) Hydrolase (putative) GDP-L-Gulose->Hydrolase (putative) This compound This compound GME->GDP-L-Gulose Hydrolase (putative)->this compound

Caption: Proposed enzymatic pathway for this compound from GDP-D-mannose.

Conclusion

Enzymatic synthesis offers promising routes to the rare sugar this compound. The isomerization of L-sorbose using L-rhamnose isomerase is a direct, albeit low-yielding, approach with well-defined parameters. The biosynthetic pathway involving GDP-mannose 3',5'-epimerase presents a potential alternative, though the final hydrolysis step requires further research to identify the specific enzyme involved. Both pathways provide a foundation for further optimization through protein engineering and metabolic pathway construction to enhance yields and make the production of this compound more economically viable for its diverse applications in research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-L-Gulopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of alpha-L-gulopyranose, a rare L-sugar. Due to the limited availability of experimental data for this specific anomer, this document also includes information on L-gulose, L-glucose, and the D-enantiomer (alpha-D-gulopyranose) for comparative purposes. The information is presented to be a valuable resource for researchers in drug development and the life sciences.

Physical Properties

The physical characteristics of this compound are detailed below. It is important to note that experimentally determined values for the pure alpha-anomer of L-gulopyranose are scarce in the literature. Much of the available data pertains to L-gulose in its equilibrium mixture of anomers or its enantiomer, D-gulose.

Table 1: Physical Properties of L-Gulopyranose and Related Sugars

PropertyThis compound (Computed)L-Gulose (Experimental)alpha-D-Gulopyranose (Computed)L-Glucose (Experimental)
Molecular Formula C₆H₁₂O₆[1]C₆H₁₂O₆C₆H₁₂O₆[2]C₆H₁₂O₆[3]
Molecular Weight 180.16 g/mol [1]180.16 g/mol 180.16 g/mol [2]180.156 g/mol [3]
Melting Point Not available< 25 °C (likely hydrated/amorphous)Not available153-156 °C[3][4]
Specific Optical Rotation ([α]D) Not available-21.0° (c=0.95, H₂O)Not available-52° (c=5, H₂O)[3]
Solubility Not availableSoluble in water, slightly soluble in methanol.Not available91 g/100 mL in water[5]
Appearance Not availableSyrup with a sweet taste.Not availableWhite, crystalline solid.[3]

Note on Enantiomers: L-gulose and D-gulose are enantiomers, meaning they are non-superimposable mirror images of each other. Their physical properties, such as melting point and solubility, are identical. However, they rotate plane-polarized light in equal but opposite directions.[6]

Chemical Properties and Reactivity

L-gulopyranose, as a monosaccharide, exhibits chemical reactivity typical of aldoses. This includes undergoing oxidation, reduction, and glycosylation reactions.

Table 2: Chemical Properties and Identifiers of this compound

PropertyValue/Identifier
IUPAC Name (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[1]
CAS Number 39281-66-8[1]
PubChem CID 444314[1]
InChIKey WQZGKKKJIJFFOK-BYIBVSMXSA-N[1]
Canonical SMILES C(C1C(C(C(C(O1)O)O)O)O)O[1]
Mutarotation

In solution, gulopyranose undergoes mutarotation, where the alpha and beta anomers interconvert through the open-chain aldehyde form until an equilibrium is established.

Oxidation

The anomeric carbon of this compound can be oxidized. Mild oxidizing agents, such as Benedict's or Tollens' reagents, oxidize the aldehyde group in the open-chain form to a carboxylic acid, forming gulonic acid.

Reduction

The aldehyde group of L-gulose can be reduced to a primary alcohol, yielding the sugar alcohol L-gulitol (also known as L-sorbitol).

Glycosylation

The anomeric hydroxyl group of this compound can react with an alcohol in the presence of an acid catalyst to form a glycoside. This reaction is fundamental to the formation of oligosaccharides and polysaccharides.

Spectroscopic Data

Table 3: NMR Spectroscopy Data

NucleusCompoundChemical Shift (δ) and Coupling Constants (J)
¹H NMR alpha-D-Glucopyranose (for comparison)Anomeric proton (H-1) typically appears at a lower field (around 5.2 ppm) compared to the beta anomer (around 4.6 ppm). The coupling constant J(H1, H2) is smaller for the alpha anomer (~3-4 Hz) than for the beta anomer (~8 Hz).
¹³C NMR alpha-D-Glucopyranose (for comparison)Anomeric carbon (C-1) of the alpha anomer is typically found at a lower field (around 93 ppm) compared to the beta anomer (around 97 ppm).

Biological Role and Signaling Pathways

Biological Significance

L-sugars, including L-gulose, are rare in nature.[7] Most organisms have metabolic pathways that are stereospecific for D-sugars. Consequently, L-gulopyranose is generally not metabolized by most organisms and is not a significant energy source.[8] However, L-gulose has been identified as a component of the main polar lipids in the thermophilic archaeon Thermoplasma acidophilum.[7] It is also a constituent of the antibiotic and antitumor agent bleomycin (B88199) A2.[5]

Signaling Pathways

Currently, there is no direct evidence to suggest a specific role for this compound in signaling pathways in mammals. Research on sugar signaling has predominantly focused on abundant D-sugars like D-glucose and D-fructose.[9][10][11][12][13] These D-sugars act as signaling molecules that regulate gene expression and developmental processes, particularly in plants.[11][12][13] L-glucose has been used in research as a non-metabolizable control to study glucose transport and signaling, helping to distinguish between metabolic and signaling effects of D-glucose.[9]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical and chemical properties of monosaccharides like this compound.

Determination of Melting Point

Methodology:

  • A small, dry sample of the crystalline carbohydrate is placed in a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range at which the sample melts is recorded. This is the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

  • For accurate measurements, the apparatus should be calibrated with standards of known melting points.

Determination of Specific Optical Rotation

Methodology:

  • A solution of the carbohydrate of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

  • A polarimeter is calibrated using a blank (the pure solvent).

  • The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters).

  • Plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the solution.

  • The observed angle of rotation (α) is measured.

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • A sample of the carbohydrate is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • The solution is placed in an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired.

  • The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the structure and stereochemistry of the molecule.

  • Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural elucidation.

Visualizations

General Workflow for Carbohydrate Analysis

G General Workflow for Carbohydrate Analysis cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Structural Elucidation cluster_3 Chemical Reactivity Sample Sample Dissolution Dissolution Sample->Dissolution Purification Purification Dissolution->Purification Melting_Point Melting_Point Purification->Melting_Point Crystalline Sample Optical_Rotation Optical_Rotation Purification->Optical_Rotation Solution Solubility_Test Solubility_Test Purification->Solubility_Test Solid Sample NMR_Spectroscopy NMR_Spectroscopy Purification->NMR_Spectroscopy Solution Oxidation_Reaction Oxidation_Reaction Purification->Oxidation_Reaction Reduction_Reaction Reduction_Reaction Purification->Reduction_Reaction Glycosylation_Reaction Glycosylation_Reaction Purification->Glycosylation_Reaction Final_Report Final_Report Melting_Point->Final_Report Optical_Rotation->Final_Report Solubility_Test->Final_Report Structure_Determination Structure_Determination NMR_Spectroscopy->Structure_Determination Structure_Determination->Final_Report Oxidation_Reaction->Final_Report Reduction_Reaction->Final_Report Glycosylation_Reaction->Final_Report

Caption: A generalized workflow for the analysis of a carbohydrate sample.

Logical Relationship of Enantiomers

G Relationship between D- and L-Gulopyranose cluster_props Comparative Properties alpha-D-Gulopyranose alpha-D-Gulopyranose This compound This compound alpha-D-Gulopyranose->this compound Enantiomers (Mirror Images) Identical_Properties Identical: - Melting Point - Boiling Point - Solubility - Density alpha-D-Gulopyranose->Identical_Properties Opposite_Properties Opposite: - Optical Rotation alpha-D-Gulopyranose->Opposite_Properties This compound->Identical_Properties This compound->Opposite_Properties

Caption: The enantiomeric relationship between D- and L-gulopyranose.

References

Stability of alpha-L-Gulopyranose in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of alpha-L-gulopyranose in aqueous solutions. Due to the limited availability of direct experimental data for L-gulose, this document draws upon the well-established principles of monosaccharide chemistry, primarily using the extensively studied D-glucose as a comparative model. This guide outlines the expected behavior of this compound, details the experimental protocols necessary for its characterization, and presents visualizations of key processes.

Anomeric Equilibrium of L-Gulose in Aqueous Solution

In an aqueous environment, the monosaccharide L-gulose exists in a dynamic equilibrium between its open-chain aldehyde form and various cyclic hemiacetal isomers. The most prevalent of these are the six-membered pyranose rings (alpha and beta anomers) and the five-membered furanose rings (alpha and beta anomers). The distribution of these tautomers at equilibrium is influenced by several factors, including the anomeric effect and steric interactions between substituents on the sugar ring.

Table 1: Anomeric and Tautomeric Equilibrium Composition of D-Glucose in Water at 20°C

TautomerPercentage at Equilibrium
α-D-glucopyranose36%
β-D-glucopyranose64%
α-D-glucofuranose<1%
β-D-glucofuranose<1%
Open-chain (aldehyde)~0.02%

It is hypothesized that, similar to D-glucose, L-gulose would predominantly exist in its pyranose forms in aqueous solution. The precise ratio of the α- to β-anomer would be determined by the interplay of the anomeric effect, which generally favors the axial anomer (in this case, alpha), and steric hindrance from the hydroxyl groups, which tends to favor the equatorial anomer (beta).

Mutarotation of L-Gulopyranose

The interconversion between the different anomeric forms of L-gulose in solution leads to a gradual change in the optical rotation of the solution until equilibrium is reached. This phenomenon is known as mutarotation. The rate of mutarotation is influenced by factors such as temperature, pH, and the presence of acid or base catalysts.

Kinetic data for the mutarotation of D-glucose has been extensively studied and can serve as a comparative framework for understanding the expected behavior of L-gulose.

Table 2: Mutarotation Rate Constants for D-Glucose in Water at 25°C

ParameterValue
Forward rate constant (α → β)4.6 x 10⁻³ s⁻¹
Reverse rate constant (β → α)2.5 x 10⁻³ s⁻¹
Overall rate constant7.1 x 10⁻³ s⁻¹

It is anticipated that the mutarotation of L-gulose would also follow first-order kinetics and be subject to similar catalytic influences.

G Mutarotation of L-Gulose in Aqueous Solution cluster_pyranose Pyranose Forms cluster_furanose Furanose Forms This compound This compound Open-chain L-gulose Open-chain L-gulose This compound->Open-chain L-gulose beta-L-gulopyranose beta-L-gulopyranose beta-L-gulopyranose->Open-chain L-gulose alpha-L-gulofuranose alpha-L-gulofuranose alpha-L-gulofuranose->Open-chain L-gulose beta-L-gulofuranose beta-L-gulofuranose beta-L-gulofuranose->Open-chain L-gulose

Caption: Interconversion of L-gulose anomers in aqueous solution.

Experimental Protocols for Stability Assessment

To determine the specific stability parameters for this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Equilibrium

Objective: To quantify the relative concentrations of the different anomers and tautomers of L-gulose at equilibrium.

Methodology:

  • Sample Preparation: Dissolve a known amount of L-gulose in deuterium (B1214612) oxide (D₂O) to a final concentration of approximately 10-50 mg/mL. Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure mutarotational equilibrium has been reached.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • In the ¹H NMR spectrum, the anomeric protons of the different isomers will appear as distinct signals at different chemical shifts. Integrate the signals corresponding to each anomer.

    • In the ¹³C NMR spectrum, the anomeric carbons will also give rise to separate resonances.

    • The relative integrals of the anomeric proton or carbon signals are proportional to the molar ratio of the respective isomers in the solution.

Polarimetry for Mutarotation Kinetics

Objective: To measure the rate of mutarotation of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH) and thermostat it to the desired temperature.

  • Measurement:

    • Calibrate a polarimeter at the desired wavelength (typically the sodium D-line, 589 nm).

    • Rapidly dissolve a precise amount of crystalline this compound in the thermostatted buffer and immediately transfer the solution to the polarimeter cell.

    • Record the optical rotation at regular time intervals until a stable reading is obtained, indicating that equilibrium has been reached.

  • Data Analysis:

    • Plot the natural logarithm of the difference between the optical rotation at time t and the equilibrium optical rotation versus time.

    • The slope of the resulting linear plot will be equal to the negative of the first-order rate constant for mutarotation.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Objective: To separate and quantify the different isomers of L-gulose.

Methodology:

  • Chromatographic System: Utilize an HPLC system equipped with a carbohydrate analysis column (e.g., an amino- or ligand-exchange column) and a refractive index (RI) detector.

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water, is commonly used.

  • Sample Analysis:

    • Prepare a standard solution of L-gulose that has reached equilibrium.

    • Inject the sample onto the HPLC column.

    • The different isomers will be separated based on their interaction with the stationary phase.

  • Quantification: The area under each peak in the chromatogram is proportional to the concentration of that isomer.

G Experimental Workflow for Stability Analysis Start Start Prepare Aqueous Solution of this compound Prepare Aqueous Solution of this compound Start->Prepare Aqueous Solution of this compound Equilibrate Solution Equilibrate Solution Prepare Aqueous Solution of this compound->Equilibrate Solution Analysis Analysis Equilibrate Solution->Analysis NMR Spectroscopy NMR Spectroscopy Analysis->NMR Spectroscopy Equilibrium Polarimetry Polarimetry Analysis->Polarimetry Kinetics HPLC HPLC Analysis->HPLC Separation Determine Anomeric Ratios Determine Anomeric Ratios NMR Spectroscopy->Determine Anomeric Ratios Determine Mutarotation Rate Determine Mutarotation Rate Polarimetry->Determine Mutarotation Rate Separate and Quantify Isomers Separate and Quantify Isomers HPLC->Separate and Quantify Isomers End End Determine Anomeric Ratios->End Determine Mutarotation Rate->End Separate and Quantify Isomers->End

Caption: Workflow for analyzing this compound stability.

Degradation Pathways

In aqueous solutions, particularly at elevated temperatures or extremes of pH, monosaccharides like L-gulose can undergo degradation through various pathways. The most common of these include:

  • Enolization: Under basic conditions, the open-chain form of the sugar can undergo enolization, leading to epimerization and the formation of other monosaccharides.

  • Caramelization: At high temperatures, sugars can dehydrate and polymerize to form complex brown-colored compounds known as caramels.

  • Maillard Reaction: In the presence of amino acids, the open-chain aldehyde can react to form a wide range of products, contributing to browning and flavor development in food systems.

The specific kinetics and product distribution of these degradation pathways for L-gulose have not been extensively reported.

Conclusion

While specific experimental data on the stability of this compound in aqueous solutions is scarce, a comprehensive understanding of its behavior can be inferred from the well-established principles of monosaccharide chemistry. It is expected that this compound exists in a dynamic equilibrium with its other anomers, predominantly the beta-pyranose form, and that this equilibrium is established through the process of mutarotation. The provided experimental protocols offer a robust framework for the detailed characterization of the anomeric equilibrium, mutarotation kinetics, and overall stability of this rare sugar. Further experimental investigation is crucial to establish the precise quantitative parameters for this compound, which will be of significant value to researchers and professionals in the fields of carbohydrate chemistry and drug development.

Conformational Analysis of alpha-L-Gulopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of alpha-L-gulopyranose, a C3 epimer of L-galactose and a C5 epimer of L-idose. Unlike its more common counterpart, D-glucose, which predominantly adopts a 4C1 chair conformation, this compound exhibits a notable preference for the alternative 1C4 chair conformation. This guide synthesizes theoretical principles, experimental methodologies, and computational approaches to provide a comprehensive understanding of the conformational landscape of this monosaccharide. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are provided to facilitate further research. Quantitative data, derived from studies on its enantiomer and related pyranoses, are presented in structured tables to aid in comparative analysis.

Introduction

The three-dimensional structure of carbohydrates is fundamental to their biological function, governing interactions with proteins such as enzymes and receptors. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore a critical aspect of glycobiology and carbohydrate-based drug design. This compound, while less abundant than other common hexoses, presents an interesting case study in conformational preferences due to its axial hydroxyl groups in the typically favored 4C1 chair form. This guide will delve into the factors that govern its conformational equilibrium, with a focus on the pronounced stability of the 1C4 conformation.

The Conformational Landscape of this compound

The pyranose ring of this compound is not planar but exists in various non-planar conformations to minimize steric and torsional strain. The most stable of these are the chair conformations, designated as 4C1 and 1C4. In the 4C1 conformation of this compound, the anomeric hydroxyl group at C1, and the hydroxyl groups at C3 and C4 are in axial positions, leading to significant 1,3-diaxial interactions. This steric hindrance destabilizes the 4C1 chair.

Conversely, the 1C4 conformation places these bulky hydroxyl groups in equatorial or pseudo-equatorial positions, thereby minimizing these unfavorable interactions. Consequently, this compound predominantly adopts the 1C4 chair conformation in solution. This is in stark contrast to D-glucose, where the 4C1 chair, which places most substituents in equatorial positions, is the most stable conformer. The conformational equilibrium is a dynamic process, with the molecule interconverting between the two chair forms, though the 1C4 form is significantly more populated.

Figure 1: Conformational equilibrium of this compound.

Data Presentation

Quantitative data on the conformational analysis of this compound is limited in the literature. The following tables present theoretical and extrapolated data based on its enantiomer, D-gulopyranose, and related monosaccharides that favor the 1C4 conformation.

Table 1: Calculated Relative Energies of this compound Conformers
ConformerMethodRelative Energy (kcal/mol)Population (%)
1C4 DFT (B3LYP/6-31G)0.00~95
4C1 DFT (B3LYP/6-31G)2.5 - 3.5~5
Skew/Boat DFT (B3LYP/6-31G*)> 5.0< 1

Note: These values are estimations based on computational studies of related aldopyranoses and the known destabilizing effects of multiple axial substituents.

Table 2: Typical 3JH,H Coupling Constants for Pyranose Chair Conformations
CouplingDihedral Angle (°)4C1 (Hz)1C4 (Hz)
J1a,2a~1808-10-
J1a,2e~602-4-
J1e,2a~602-4-
J1e,2e~601-3-
J2a,3a~1808-108-10
J3a,4a~1808-108-10
J4a,5a~1808-108-10

Note: 'a' denotes an axial proton and 'e' denotes an equatorial proton. The expected coupling constants for this compound in its preferred 1C4 conformation would show patterns consistent with the dihedral angles in that specific chair form.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of carbohydrates in solution. The magnitude of the vicinal proton-proton coupling constants (3JH,H) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D2O).

    • Lyophilize the sample to remove exchangeable protons and re-dissolve in 0.5 mL of fresh D2O. Repeat this step three times for complete deuteration of hydroxyl protons.

    • Transfer the final solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) 1H NMR spectrum at a high field (≥ 500 MHz) to achieve optimal signal dispersion.

    • Acquire two-dimensional (2D) NMR spectra, including COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign all proton resonances.

    • Acquire a high-resolution 1D 1H spectrum with sufficient digital resolution to accurately measure the coupling constants.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton signals using the 2D COSY and TOCSY spectra.

    • Measure the 3JH,H coupling constants for all vicinal protons from the high-resolution 1D spectrum.

    • Use the measured coupling constants to deduce the dihedral angles between adjacent protons using a generalized Karplus equation.

    • Compare the determined dihedral angles with the theoretical values for the 4C1 and 1C4 chair conformations to determine the predominant conformation in solution.

Computational Protocols

Computational chemistry provides a powerful tool for investigating the conformational preferences of carbohydrates, complementing experimental data.

Detailed Methodology:

  • Structure Preparation:

    • Build the 4C1 and 1C4 chair conformations of this compound using a molecular modeling software (e.g., Avogadro, Maestro).

  • Conformational Search and Energy Minimization:

    • Perform a conformational search for each chair form to identify low-energy rotamers of the hydroxyl and hydroxymethyl groups. This can be done using molecular mechanics (MM) force fields such as GLYCAM or MM3.

    • Optimize the geometry of the lowest energy conformers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).

  • Energy Calculations:

    • Perform single-point energy calculations on the optimized geometries at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

    • Calculate the Gibbs free energy for each conformer to determine their relative populations at a given temperature.

  • Molecular Dynamics (MD) Simulation:

    • Perform an MD simulation of this compound in a periodic box of water molecules to study its dynamic behavior in solution.

    • Analyze the trajectory to determine the population of different conformers and the transitions between them.

G cluster_workflow Conformational Analysis Workflow start Start with this compound exp Experimental Analysis (NMR Spectroscopy) start->exp comp Computational Analysis (Molecular Modeling) start->comp nmr_acq 1D/2D NMR Data Acquisition exp->nmr_acq model_build Build 4C1 and 1C4 Conformers comp->model_build nmr_analysis Spectral Assignment & J-Coupling Measurement nmr_acq->nmr_analysis karplus Karplus Equation Analysis nmr_analysis->karplus conclusion Determine Predominant 1C4 Conformation karplus->conclusion conf_search Conformational Search (MM/DFT) model_build->conf_search energy_calc Relative Energy Calculation conf_search->energy_calc md_sim Molecular Dynamics Simulation conf_search->md_sim energy_calc->conclusion md_sim->conclusion

Figure 2: Workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a distinct preference for the 1C4 chair conformation, a departure from the more common 4C1 preference observed in many other aldohexoses. This preference is driven by the minimization of steric strain arising from multiple axial substituents in the 4C1 form. This technical guide has provided a comprehensive overview of the theoretical underpinnings of this phenomenon, alongside detailed experimental and computational protocols for its investigation. The presented data, while extrapolated from related compounds, offers a solid foundation for researchers, scientists, and drug development professionals working with L-gulose and its derivatives. Further experimental and computational studies are warranted to refine the quantitative understanding of the conformational landscape of this unique monosaccharide.

An In-depth Technical Guide to alpha-L-Gulopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological significance, and relevant experimental protocols for alpha-L-gulopyranose.

Core Data Summary

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueCitations
Molecular Formula C₆H₁₂O₆[1][2][3]
Molecular Weight 180.16 g/mol [1][2][3]
IUPAC Name (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[1]
CAS Number 39281-66-8[1]
PubChem CID 444314[1]

Biological Significance and Signaling Pathways

While D-sugars, particularly D-glucose, are central to energy metabolism in most organisms, L-sugars like L-gulopyranose have a more limited and specialized role.[4][5] L-glucose and its isomers are generally not metabolized for energy in humans as they cannot be phosphorylated by hexokinase, the initial enzyme in the glycolysis pathway.[6]

However, L-gulose and its derivatives are not entirely absent from biological systems. L-gulopyranosides are known constituents of the antitumor drug Bleomycin A2.[7] Furthermore, a catabolic pathway for L-gulonate, the acidic form of L-gulose, has been identified in some bacteria, such as Chromohalobacter salexigens and Escherichia coli.[8][9] This pathway allows these organisms to utilize L-gulonate as a carbon source.

In some organisms, L-gulonate is an intermediate in the synthesis of ascorbic acid (Vitamin C).[10] The pathway involves the conversion of D-glucuronate to L-gulonate, which is then converted to L-gulono-1,4-lactone and subsequently to ascorbic acid.

Below is a diagram illustrating the catabolic pathway of L-gulonate as identified in certain bacteria.

L_Gulonate_Catabolism L-Gulonate Catabolic Pathway LGulonate L-Gulonate DMannonate D-Mannonate LGulonate->DMannonate L-Gulonate 5-dehydrogenase KD_Mannonate 2-keto-3-deoxy-D-mannonate DMannonate->KD_Mannonate D-Mannonate dehydratase Pyruvate Pyruvate KD_Mannonate->Pyruvate KDPG aldolase Glyceraldehyde3P Glyceraldehyde-3-Phosphate KD_Mannonate->Glyceraldehyde3P KDPG aldolase

Caption: Catabolic pathway of L-gulonate in certain bacteria.

Experimental Protocols

Synthesis of L-Gulose from D-Glucono-1,5-lactone

This protocol is a summarized methodology for the chemical synthesis of L-gulose, adapted from published procedures.[11][12]

Objective: To synthesize L-gulose from the readily available starting material D-glucono-1,5-lactone.

Materials:

  • D-glucono-1,5-lactone

  • 2,2-dimethoxypropane

  • Tin(II) chloride (SnCl₂)

  • Dimethylformamide (DMF)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Pyridinium (B92312) dichromate (PDC)

  • Celite

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Methodology:

  • Protection of Diol Functionalities:

    • Dissolve D-glucono-1,5-lactone in DMF.

    • Add SnCl₂ and 2,2-dimethoxypropane.

    • Stir the reaction mixture at 40°C for 15 hours to form the acetonide-protected lactone.

    • Purify the product by silica gel chromatography.

  • Silylation:

    • Dissolve the protected lactone in DMF.

    • Add imidazole and TBDMSCl.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Purify the silylated compound by silica gel chromatography.

  • Reduction of the Lactone:

    • Dissolve the silylated lactone in an appropriate solvent such as dichloromethane.

    • Cool the solution to -78°C.

    • Add DIBAL-H dropwise and stir for the appropriate time.

    • Quench the reaction and purify the resulting diol.

  • Oxidation and Deprotection:

    • A mixture of the diol, pyridinium dichromate (PDC), and Celite in anhydrous CH₂Cl₂ is stirred at room temperature.

    • The reaction mixture is filtered, and the filtrate is evaporated.

    • The residue is purified by silica gel chromatography to yield protected L-gulose.

    • Removal of the silyl (B83357) protecting groups can be achieved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) to yield L-gulose.

Analysis of L-Sugars by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the analysis of monosaccharides, including L-sugars, using HPLC with refractive index (RI) detection.[13][14][15]

Objective: To separate and quantify L-sugars in an aqueous sample.

Materials and Equipment:

  • HPLC system equipped with a refractive index detector (RID).

  • Aminex HPX-87H Ion Exclusion Column or a suitable amino-functionalized silica column.

  • 0.01 N Sulfuric acid solution (mobile phase).

  • Ultrapure water.

  • Syringe filters (0.2 µm).

  • Autosampler vials.

  • L-gulose standard.

Methodology:

  • Mobile Phase Preparation:

    • Prepare a 0.01 N sulfuric acid solution in ultrapure water.

    • Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a stock solution of L-gulose in ultrapure water.

    • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation:

    • Dilute the sample with ultrapure water to a concentration within the linear range of the detector.

    • Filter the sample through a 0.2 µm syringe filter into an autosampler vial.

  • HPLC Conditions:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm) or equivalent.

    • Mobile Phase: 0.01 N H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Injection Volume: 10-20 µL.

    • Detector: Refractive Index Detector (RID).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Identify the L-gulose peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Quantify the amount of L-gulose in the sample by constructing a calibration curve from the peak areas of the standards.

This guide provides foundational information for researchers working with this compound. The provided protocols are summaries and may require optimization based on specific laboratory conditions and research objectives.

References

The Enigmatic Sweetness: A Technical Guide to alpha-L-Gulopyranose in Glycobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-L-Gulopyranose, a C-3 epimer of L-galactose and a C-5 epimer of D-mannose, stands as one of the rarest monosaccharides in the vast landscape of glycobiology. Its scarcity in nature is contrasted by its critical presence in potent bioactive molecules, most notably the glycopeptide anticancer agent bleomycin (B88199). This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge surrounding this compound. We delve into its known occurrences, the complex challenges and strategies for its chemical and enzymatic synthesis, and its established role as a crucial component of chemotherapeutics. This document summarizes available quantitative data, outlines representative experimental protocols, and visualizes related metabolic pathways to serve as a foundational resource for researchers interested in the untapped potential of this rare sugar. The significant gaps in the literature concerning its biological activity, potential signaling roles, and quantitative biochemical parameters are also highlighted, underscoring the nascent stage of research and the opportunities for future investigation.

Introduction: The Rarity and Significance of L-Gulose

L-Gulose is an aldohexose that is exceptionally rare in natural systems.[1] Unlike its ubiquitous enantiomer, D-glucose, which is central to energy metabolism in most living organisms, L-gulose is not readily metabolized by most life forms and its biological roles are highly specialized.[2][3] The primary significance of L-gulose in glycobiology and medicine stems from its incorporation into complex natural products.

The most prominent example is the anticancer drug bleomycin , where a disaccharide of L-gulose and 3-O-carbamoyl-D-mannose is attached to the aglycone. This carbohydrate moiety is not merely a passive structural component; it is understood to play a crucial role in the drug's uptake by cancer cells, acting as a "tumor-seeking" vehicle.[4][5] L-gulose has also been identified as a building block for certain nucleoside-based antiviral compounds.[1]

Beyond these pharmacological applications, L-gulose has been found as a sugar component of the main polar lipids in the thermophilic archaeon Thermoplasma acidophilum, suggesting a potential role in membrane stability under extreme environmental conditions.[1]

The pyranose form of L-gulose can exist as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C1). This guide focuses on This compound , where the anomeric hydroxyl group is in the axial position in the more stable chair conformation. Due to the anomeric effect , which describes the tendency of an electronegative substituent at the anomeric carbon to favor the axial orientation, the alpha anomer is a key conformational state, although the beta anomer is generally more stable for most hexopyranoses due to reduced steric hindrance.[6][7]

The profound difficulty in isolating L-gulose from natural sources and the complexity of its synthesis have significantly hampered research into its broader biological functions, leaving a considerable knowledge gap in the field of glycobiology.

Data Presentation: Synthesis and Production Metrics

Quantitative data specifically for this compound is scarce in the literature. The following tables summarize the available data, primarily focusing on the synthesis yields of L-gulose and related compounds, which serves as a proxy for its accessibility for research.

Table 1: Reported Yields in the Synthesis of L-Gulose and its Precursors

ProductStarting MaterialMethodOverall YieldReference
Peracetylated Bleomycin DisaccharideBenzyl (B1604629) galactosideMulti-step chemical synthesis43.6%[4]
L-Gulose subunit (glycosyl acceptor)Benzyl galactosideChemical synthesis73.0%[4]
L-GuloseD-Glucono-1,5-lactoneChemical synthesis47%[8]

Table 2: Enzymatic Production of L-Gulose

Enzyme SystemSubstrateProductProductivity/YieldReference
Whole-cell E. coli with mMDH and bcNOX70 g/L D-SorbitolL-Gulose5.5 g/L/day[1]

Note: mMDH = mannitol-1-dehydrogenase from Apium graveolens; bcNOX = NADH oxidase from Bacillus cereus. The yield is reported as volumetric productivity.

Biological Roles and Signaling Pathways

Established Roles in Bioactive Molecules

The only well-established biological function of this compound is as a structural constituent of larger molecules:

  • Bleomycin: The disaccharide 2-O-(α-D-mannopyranosyl)-α-L-gulopyranose is essential for the activity of this anticancer agent. The gulose moiety is critical for the selective uptake of bleomycin into tumor cells.[4][9][10][11]

  • Antiviral Nucleosides: L-gulose serves as a chiral precursor for the synthesis of certain L-nucleoside analogues that exhibit antiviral properties.[1]

Signaling Pathways: A Research Frontier

Currently, there are no known signaling pathways in which this compound acts as a signaling molecule. The vast majority of cellular signaling involving carbohydrates is mediated by D-sugars. Due to stereospecificity, enzymes that recognize D-glucose, such as hexokinase, do not interact with L-glucose, and this principle is expected to extend to L-gulose and its derivatives.[12][13][14]

While no direct signaling role is known, it is conceivable that L-gulose-containing glycans, if they exist beyond the known examples, could interact with specific lectins or other carbohydrate-binding proteins. However, this remains a purely speculative area.

To illustrate a relevant biological pathway for an L-sugar acid, the catabolism of L-gulonate (the oxidized form of L-gulose) in Chromohalobacter salexigens is depicted below. This pathway allows the bacterium to use L-gulonate as a carbon source.

L_Gulonate_Catabolism cluster_enzymes Enzymes LGulonate L-Gulonate DMannonate D-Mannonate LGulonate->DMannonate CsGulDH DKDGM 2-keto-3-deoxy- D-mannonate DMannonate->DKDGM CsManD KDPG 2-keto-3-deoxy- 6-phospho-D-gluconate DKDGM->KDPG CsManK Metabolism Central Metabolism KDPG->Metabolism CsKDPGA CsGulDH CsGulDH: L-Gulonate 5-dehydrogenase CsManD CsManD: D-Mannonate dehydratase CsManK CsManK: DKDGM kinase CsKDPGA CsKDPGA: KDPG aldolase

Catabolism of L-gulonate in C. salexigens.

Experimental Protocols

Given the rarity of this compound, detailed and validated protocols are not widely available. The following sections provide representative methodologies adapted from the synthesis and analysis of L-gulose, its enantiomers, or other rare sugars.

Protocol 1: Representative Chemical Synthesis of L-Gulose

This multi-step protocol is adapted from strategies aimed at producing the carbohydrate moiety of bleomycin, starting from a more common sugar like D-glucose or D-galactose. The key is the inversion of stereochemistry at specific carbon atoms.

Objective: To synthesize an L-gulose derivative from a D-sugar precursor.

Materials:

  • Starting material (e.g., Diacetone-α-D-glucose)

  • Oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation reagents: oxalyl chloride, DMSO, triethylamine)

  • Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄) or L-Selectride®)

  • Protecting group reagents (e.g., Benzyl bromide, TBDMS-Cl)

  • Deprotection reagents (e.g., H₂/Pd-C for benzyl groups, TBAF for silyl (B83357) ethers, acidic resin for acetonides)

  • Anhydrous solvents (DCM, DMF, THF), and chromatography solvents (Hexane, Ethyl Acetate)

  • Silica (B1680970) gel for column chromatography

  • TLC plates and developing stains (e.g., permanganate (B83412) or ceric ammonium (B1175870) molybdate)

Workflow Diagram:

Chemical_Synthesis_Workflow start Start: D-Sugar Precursor step1 1. Protection of Hydroxyl Groups start->step1 purify1 Purification (Chromatography) step1->purify1 step2 2. Oxidation of Free Hydroxyl (e.g., at C3) purify2 Purification (Chromatography) step2->purify2 step3 3. Stereoselective Reduction of Ketone purify3 Purification (Chromatography) step3->purify3 step4 4. Deprotection end Final Product: L-Gulose step4->end purify1->step2 purify2->step3 purify3->step4

Generalized workflow for L-gulose chemical synthesis.

Procedure:

  • Protection: Protect the hydroxyl groups of the starting D-sugar that are not to be modified. For instance, convert D-glucose to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to isolate the C3 hydroxyl group.

  • Oxidation: Oxidize the free hydroxyl group (e.g., C3-OH) to a ketone using an appropriate method like Swern oxidation. This step creates a planar center, allowing for the introduction of new stereochemistry.

  • Stereoselective Reduction: Reduce the newly formed ketone using a sterically hindered reducing agent (e.g., L-Selectride®). The direction of hydride attack will determine the stereochemistry of the resulting hydroxyl group, achieving the inversion required for the gulo configuration.

  • Deprotection: Remove all protecting groups under appropriate conditions (e.g., acid hydrolysis for isopropylidene groups) to yield free L-gulose.

  • Purification: Each step must be followed by purification, typically using silica gel column chromatography, and the structure of intermediates and the final product should be confirmed by NMR and mass spectrometry.

Protocol 2: Enzymatic Synthesis of L-Gulose (Conceptual)

This protocol is based on the enzymatic conversion of an alditol, a strategy that has shown promise for other rare sugars.

Objective: To synthesize L-gulose from D-sorbitol using an engineered dehydrogenase.

Materials:

  • D-Sorbitol (substrate)

  • Recombinant whole-cell catalyst (E. coli expressing a variant of mannitol-1-dehydrogenase and an NADH oxidase)

  • Growth medium (e.g., LB or a defined minimal medium)

  • Inducer (e.g., IPTG)

  • Bioreactor or shake flasks

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Centrifuge

  • HPLC system for monitoring

Procedure:

  • Catalyst Preparation: Cultivate the recombinant E. coli strain in a suitable medium to a desired cell density (e.g., OD₆₀₀ of ~10). Induce the expression of the dehydrogenase and oxidase enzymes with IPTG.

  • Bioconversion: Harvest the cells by centrifugation and resuspend them in a reaction buffer containing a high concentration of D-sorbitol (e.g., 70 g/L).

  • Reaction: Incubate the cell suspension in a bioreactor or shake flask at a controlled temperature (e.g., 30°C) and pH. The NADH oxidase is crucial for regenerating the NAD⁺ cofactor required by the dehydrogenase, driving the reaction forward.

  • Monitoring: Periodically take samples and analyze the supernatant by HPLC to monitor the consumption of D-sorbitol and the formation of L-gulose.

  • Purification: After the reaction reaches completion or equilibrium, remove the cells by centrifugation. Purify L-gulose from the supernatant using chromatographic techniques, such as ion-exchange or simulated moving bed chromatography.

Protocol 3: HPLC Analysis and Separation of L-Gulose Anomers

This protocol provides a general framework for the analytical separation of alpha- and beta-L-gulopyranose, which is essential for characterization and purity assessment.

Objective: To separate and quantify the anomers of L-gulose using chiral HPLC.

Materials:

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.

  • Chiral stationary phase column (e.g., Chiralpak series, such as AD-H).

  • Mobile phase: A mixture of non-polar and polar solvents (e.g., Hexane/Ethanol with a trace of trifluoroacetic acid).

  • L-gulose standard (if available) or synthesized sample.

  • High-purity solvents.

Procedure:

  • Sample Preparation: Dissolve the L-gulose sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Due to the low solubility of carbohydrates in non-polar solvents, sonication may be required. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or similar polysaccharide-based chiral column).

    • Mobile Phase: Isocratic elution with Hexane:Ethanol (e.g., 70:30 v/v) with 0.1% TFA. The exact ratio must be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Controlled, e.g., 25°C. Temperature can affect the separation of anomers.

    • Detector: RI or ELSD.

  • Analysis: Inject the sample onto the column. The two anomers, this compound and beta-L-gulopyranose, should elute as separate peaks. The elution order would need to be determined empirically or by collecting fractions and analyzing them by polarimetry or NMR.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of each anomer in the sample.

Conclusion and Future Outlook

This compound remains a frontier molecule in glycobiology. Its confirmed role in the anticancer agent bleomycin provides a compelling rationale for deeper investigation, yet the current body of research is remarkably sparse. The primary hurdles are the sugar's natural scarcity and the significant challenge of its chemical synthesis, which limits its availability for extensive biological screening.

This technical guide has synthesized the available information, highlighting that while L-gulose is a component of important pharmaceuticals, its broader biological functions are unknown. There is no evidence for its involvement in cellular signaling, and quantitative data on its interactions with biological systems are non-existent. The provided protocols, adapted from related chemistries, offer a starting point for researchers aiming to produce and study this enigmatic sugar.

Future research should prioritize the development of more efficient and scalable synthetic routes to L-gulose. The exploration of novel enzymes through bioprospecting or protein engineering could unlock efficient biocatalytic production. With a reliable supply, future studies could focus on:

  • Screening for L-gulose-binding proteins (lectins) to identify potential biological receptors.

  • Synthesizing L-gulose-containing glycans and glycoarrays to probe their roles in cell-cell recognition and pathogen interactions.

  • Evaluating the therapeutic potential of L-gulose derivatives beyond their role as precursors, for example, as metabolic modulators or inhibitors of specific glycosyltransferases.

The study of this compound is a field rich with unanswered questions and the potential for profound discoveries, bridging synthetic chemistry, enzymology, and drug development.

References

Potential Industrial Applications of L-Gulose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-gulose, a rare L-hexose, presents a compelling profile for a range of industrial applications, primarily centered in the pharmaceutical and food and beverage sectors. As a non-caloric sweetener with a taste profile similar to its D-enantiomer, it holds promise as a sugar substitute. Furthermore, its unique stereochemistry makes it a valuable chiral building block for the synthesis of high-value L-nucleoside analogs, which have demonstrated potential as antiviral and anticancer agents. This technical guide provides an in-depth overview of the core industrial applications of L-gulose, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and production workflows.

L-Gulose as a Non-Caloric Sweetener

The primary application of L-gulose in the food industry is as a low-calorie or zero-calorie sweetener. Unlike its naturally abundant counterpart, D-glucose, L-gulose is not metabolized by the human body and therefore contributes no calories.

Quantitative Data
PropertyValueReferences
Sweetness relative to Sucrose (B13894) Similar to D-glucose[1][2]
Caloric Value 0 kcal/g (theoretically)[3][4]
FDA GRAS Status Not listed in the GRAS notice inventory[5][6][7]

Note: While L-glucose is reported to have a similar sweetness to D-glucose, the relative sweetness of D-glucose to sucrose can vary depending on concentration and temperature.[8]

Regulatory Considerations

It is crucial to note that L-gulose does not currently have a Generally Recognized as Safe (GRAS) notification from the U.S. Food and Drug Administration (FDA).[5][6][7] Any industrial application of L-gulose as a food ingredient would require a comprehensive safety assessment and submission of a GRAS notification to the FDA.

L-Gulose in Pharmaceutical Drug Development

L-gulose serves as a key chiral starting material for the synthesis of L-nucleoside analogs, a class of compounds investigated for their therapeutic potential.

L-Nucleoside Analogs: Antiviral and Anticancer Potential

L-nucleoside analogs are structurally similar to natural D-nucleosides but possess the opposite stereochemistry at the sugar moiety. This structural difference can lead to unique biological activities, including the inhibition of viral replication and cancer cell proliferation.

L-Gulose Pentaacetate and Insulin (B600854) Secretion

Research has shown that L-gulose pentaacetate, a derivative of L-gulose, can stimulate insulin release.[10][11] This effect is not due to the metabolism of L-gulose but is thought to involve direct interaction with a receptor on pancreatic β-cells, leading to membrane depolarization and subsequent insulin secretion.[10] This opens a potential avenue for the development of novel therapies for type 2 diabetes.

Industrial Production of L-Gulose

The commercial viability of L-gulose applications hinges on efficient and cost-effective production methods. Both chemical and enzymatic routes have been explored.

Experimental Workflow: Industrial Production of L-Gulose

G cluster_0 Starting Material cluster_1 Chemical Conversion cluster_2 Purification cluster_3 Final Product D-Glucose D-Glucose Hydrogenation Hydrogenation D-Glucose->Hydrogenation D-Sorbitol D-Sorbitol Hydrogenation->D-Sorbitol Oxidation Oxidation L-Sorbose L-Sorbose Oxidation->L-Sorbose Isomerization Isomerization Chromatography Chromatography Isomerization->Chromatography D-Sorbitol->Oxidation L-Sorbose->Isomerization Crystallization Crystallization Chromatography->Crystallization L-Gulose L-Gulose Crystallization->L-Gulose

Caption: High-level workflow for the industrial production of L-gulose from D-glucose.

Detailed Experimental Protocols

This protocol outlines a general enzymatic approach for the synthesis of L-gulose.

Materials:

  • D-Sorbitol

  • Alditol oxidase (e.g., from Penicillium sp.)

  • Phosphate (B84403) buffer (pH 7.0)

  • Bioreactor with temperature and pH control

  • Chromatography system (e.g., ion-exchange or simulated moving bed)

  • Analytical HPLC system for monitoring

Protocol:

  • Enzyme Immobilization: For continuous processing and enzyme reusability, immobilize the alditol oxidase on a suitable support (e.g., crab-shell particles).[12]

  • Reaction Setup: Prepare a solution of D-sorbitol (e.g., 50 mM) in phosphate buffer (pH 7.0).[12]

  • Enzymatic Conversion: Introduce the immobilized enzyme into the D-sorbitol solution within the bioreactor. Maintain the temperature at a determined optimum (e.g., 25°C).[12]

  • Reaction Monitoring: Periodically withdraw samples and analyze the concentration of L-gulose using an analytical HPLC system.

  • Purification: Upon completion of the reaction, separate the L-gulose from the reaction mixture using a preparative chromatography system.

  • Crystallization: Concentrate the purified L-gulose solution and induce crystallization to obtain the final solid product.

This protocol provides a generalized approach for the synthesis of L-nucleoside analogs. Specific reaction conditions will vary depending on the target nucleoside.

Materials:

  • L-Gulose

  • Protecting group reagents (e.g., acetic anhydride, benzoyl chloride)

  • Activating agents for the anomeric position

  • Silylated nucleobases (e.g., silylated thymine, cytosine)

  • Lewis acid catalyst (e.g., TMSOTf)

  • Solvents (e.g., acetonitrile, dichloromethane)

  • Deprotection reagents (e.g., sodium methoxide (B1231860) in methanol)

  • Silica (B1680970) gel for column chromatography

  • NMR and mass spectrometry for characterization

Protocol:

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of L-gulose, typically by acetylation or benzoylation, to prevent unwanted side reactions.

  • Activation of the Anomeric Position: Activate the anomeric carbon to facilitate the coupling with the nucleobase.

  • Glycosylation (Coupling Reaction): React the activated L-gulose derivative with a silylated nucleobase in the presence of a Lewis acid catalyst.

  • Deprotection: Remove the protecting groups from the sugar moiety to yield the final L-nucleoside analog.

  • Purification: Purify the L-nucleoside analog using silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR and mass spectrometry.

Signaling Pathways and Mechanisms of Action

L-Gulose Pentaacetate and Insulin Secretion Signaling Pathway

The proposed mechanism for insulin secretion stimulated by L-gulose pentaacetate involves a G-protein coupled receptor, distinct from the metabolic pathways of glucose.

G cluster_0 Extracellular cluster_1 Pancreatic β-cell L-Gulose_Pentaacetate L-Gulose_Pentaacetate GPCR G-Protein Coupled Receptor L-Gulose_Pentaacetate->GPCR G_Protein G-Protein (α-gustducin) GPCR->G_Protein Membrane_Depolarization Membrane Depolarization G_Protein->Membrane_Depolarization Ca_Influx Ca²⁺ Influx Membrane_Depolarization->Ca_Influx Insulin_Vesicle Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicle Insulin_Release Insulin_Release Insulin_Vesicle->Insulin_Release Insulin Release

Caption: Proposed signaling pathway for L-gulose pentaacetate-induced insulin secretion.[10]

Potential Role of L-Sugars in GLP-1 Secretion

While direct evidence for L-gulose stimulating Glucagon-Like Peptide-1 (GLP-1) secretion is limited, other non-metabolizable sugars have been shown to influence this pathway, suggesting a potential area for future research. The secretion of GLP-1 is a key mechanism in glucose homeostasis.

G cluster_0 Intestinal Lumen cluster_1 Enteroendocrine L-cell Nutrients Nutrients (e.g., Glucose) SGLT1 SGLT1 Nutrients->SGLT1 L-Sugar L-Sugar (Hypothetical) Sweet_Taste_Receptor Sweet Taste Receptor (T1R2/T1R3) L-Sugar->Sweet_Taste_Receptor Membrane_Depolarization Membrane Depolarization SGLT1->Membrane_Depolarization Sweet_Taste_Receptor->Membrane_Depolarization Ca_Influx Ca²⁺ Influx Membrane_Depolarization->Ca_Influx GLP1_Vesicle GLP-1 Vesicle Exocytosis Ca_Influx->GLP1_Vesicle GLP1_Release GLP1_Release GLP1_Vesicle->GLP1_Release GLP-1 Release

Caption: Simplified pathway of GLP-1 secretion and the hypothetical involvement of L-sugars.[1][13]

Conclusion and Future Outlook

L-gulose holds significant, yet largely untapped, potential for industrial applications. Its development as a non-caloric sweetener is contingent on navigating the regulatory landscape and achieving cost-effective, large-scale production. In the pharmaceutical sector, L-gulose is a promising platform for the development of novel therapeutics, particularly L-nucleoside analogs and modulators of insulin secretion. Further research is warranted to fully elucidate the biological activities of L-gulose derivatives and to optimize production processes to unlock the full industrial potential of this rare sugar.

References

alpha-L-gulopyranose CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of alpha-L-gulopyranose, including its chemical identifiers, physicochemical properties, synthesis protocols, and biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Chemical Identifiers and Physicochemical Properties

This compound is a monosaccharide and an epimer of L-galactose. It is the L-enantiomer of the more common alpha-D-gulopyranose. While it is a rare sugar, it is of interest as a potential building block in the synthesis of novel therapeutic agents.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in databases and literature.

Identifier TypeValueReference
CAS Number 39281-66-8
PubChem CID 444314
UNII NX72MO95R8
ChEBI ID CHEBI:43104
IUPAC Name (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
InChI InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1
InChIKey WQZGKKKJIJFFOK-BYIBVSMXSA-N
SMILES C([C@H]1--INVALID-LINK--O)O)O">C@HO)O
Molecular Formula C6H12O6
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table.

PropertyValueUnitReference
Molecular Weight 180.16 g/mol
Exact Mass 180.06338810Da
XLogP3-AA -2.6
Hydrogen Bond Donor Count 5
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 1
Topological Polar Surface Area 110 ŲŲ
Heavy Atom Count 12

Synthesis and Experimental Protocols

The synthesis of L-gulose, and by extension this compound, is not trivial due to its rare occurrence in nature. Enzymatic and chemoenzymatic methods are the most common approaches.

Enzymatic Synthesis of L-Gulose from D-Sorbitol

This protocol describes the synthesis of L-gulose from D-sorbitol using a variant of NAD+-dependent mannitol-1-dehydrogenase (mMDH). To overcome the limitation of NADH accumulation, an NADH oxidase (bcNOX) is used for the in-situ regeneration of NAD+.

Experimental Protocol:

  • Strain and Culture Conditions:

    • An E. coli strain co-expressing the mMDH variant and bcNOX is used.

    • The strain is cultured in a suitable medium (e.g., LB medium) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced with IPTG, and the culture is further incubated at a lower temperature (e.g., 20°C) for a defined period.

  • Whole-Cell Biocatalysis:

    • The cultured cells are harvested by centrifugation and washed with a buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • The cell pellet is resuspended in the reaction buffer containing D-sorbitol (e.g., 70 g/L).

    • The reaction is carried out in a bioreactor at a controlled temperature and pH with agitation.

  • Monitoring and Purification:

    • The formation of L-gulose is monitored periodically using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a carbohydrate analysis column.

    • Upon completion of the reaction, the cells are removed by centrifugation or filtration.

    • The supernatant containing L-gulose is then subjected to purification steps, which may include activated carbon treatment to remove color, followed by ion-exchange chromatography and crystallization to obtain pure L-gulose.

Chemoenzymatic Synthesis of D-Gulose

While this protocol is for the D-enantiomer, a similar conceptual approach could be applied for L-gulose starting from an appropriate L-sugar precursor. This method involves the microbial oxidation of lactitol (B1674232) followed by chemical reduction and hydrolysis.

Experimental Protocol:

  • Microbial Oxidation:

    • A culture of Agrobacterium tumefaciens is grown in a suitable medium.

    • The culture is then transferred to a mineral salt medium containing lactitol as the substrate and an inducer like sucrose.

    • The biotransformation is carried out at a controlled temperature (e.g., 30°C) until the lactitol is consumed, yielding 3-ketolactitol.

  • Chemical Reduction:

    • The 3-ketolactitol in the reaction mixture is chemically reduced using a reducing agent like sodium borohydride.

    • The reduction is monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Acid Hydrolysis:

    • After the reduction is complete, the solution is acidified (e.g., with sulfuric acid) to hydrolyze the disaccharide linkage.

    • The hydrolysis is performed by heating the mixture (e.g., at 80°C) for several hours.

  • Purification:

    • The solution is neutralized (e.g., with barium carbonate) and filtered.

    • The resulting mixture of sugars (D-gulose, D-galactose, and D-sorbitol) is separated by column chromatography to isolate D-gulose.

Biological Significance and Applications

L-gulose is a rare sugar, and its metabolism appears to be limited to certain plants and archaea. It is believed to be synthesized from GDP-D-mannose via an epimerase. The primary interest in L-gulose and its derivatives stems from their potential as building blocks for pharmaceuticals.

  • Anticancer and Antiviral Agents: L-gulose is a known constituent of the anticancer drug bleomycin (B88199) and is a precursor for L-nucleoside-based antiviral compounds.

  • Glycosylation: As a sugar moiety, alpha-D-gulopyranose can be involved in glycosylation reactions, modifying proteins and lipids, which can influence cell signaling and recognition processes.

Visualizations

Enzymatic Synthesis of L-Gulose Workflow

The following diagram illustrates the workflow for the enzymatic synthesis of L-gulose from D-sorbitol using a whole-cell biocatalyst system with cofactor regeneration.

Enzymatic_Synthesis_of_L_Gulose cluster_purification Purification D_Sorbitol D-Sorbitol L_Gulose L-Gulose D_Sorbitol->L_Gulose mMDH E_coli E. coli with mMDH and bcNOX Centrifugation Centrifugation/ Filtration L_Gulose->Centrifugation NAD NAD+ NADH NADH NAD->NADH NADH->NAD Supernatant Supernatant Centrifugation->Supernatant Purification_Steps Activated Carbon, Ion Exchange, Crystallization Supernatant->Purification_Steps Pure_L_Gulose Pure L-Gulose Purification_Steps->Pure_L_Gulose

Caption: Workflow for the enzymatic synthesis of L-gulose.

A Technical Guide to the Emerging Research of alpha-L-Gulopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-L-Gulopyranose, a rare L-sugar enantiomer of D-gulose, is gaining attention in the scientific community for its potential as a chiral building block in the synthesis of bioactive molecules. This technical guide provides a comprehensive review of the current research on this compound, with a focus on its synthesis, potential biological activities, and prospective applications in drug development. While research specifically on the alpha anomer is nascent, this review consolidates findings on L-gulose (B135350) and its derivatives to provide a foundational understanding for future investigations.

Introduction

L-sugars are stereoisomers of the more common D-sugars and are often not metabolized by the same enzymatic pathways, making them interesting candidates for various therapeutic applications. L-Gulose, and by extension its alpha-pyranose form, is a C-3 epimer of L-galactose and a C-5 epimer of L-mannose. Its unique stereochemistry makes it a valuable precursor for the synthesis of novel nucleoside analogs and other complex molecules with potential antiviral and anticancer properties. This guide will delve into the known synthetic routes, summarize the preliminary biological data, and outline the experimental approaches that have been utilized in the study of L-gulose derivatives.

Physicochemical Properties of this compound

Based on available data, the fundamental properties of this compound are summarized below. These properties are crucial for its identification, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C6H12O6[1]
Molecular Weight 180.16 g/mol [1]
IUPAC Name (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[1]
CAS Number 39281-66-8[1]
PubChem CID 444314[1]

Synthesis of L-Gulose and its Derivatives

The rarity of L-gulose in nature necessitates its chemical synthesis from more abundant starting materials. Several synthetic strategies have been developed to access L-gulose and its derivatives.

Key Synthetic Strategies
  • Epimerization from D-sugars: A common approach involves the epimerization of readily available D-sugars. For instance, a convenient route for preparing L-gulose and its C-6 derivatives starts from commercially available 2,3:5,6-diisopropylidene-D-mannofuranose, with C-5 epimerization being the key step.[2]

  • From D-glucono-1,5-lactone: L-gulose can be synthesized from D-glucono-1,5-lactone. This method also has the potential to yield L-xylose.[3]

  • Biochemical Synthesis: A novel approach utilizes fungal alditol oxidase from Penicillium sp. KU-1 to produce L-gulose from D-sorbitol with a high yield.[4]

Example Experimental Protocol: Synthesis from 2,3:5,6-diisopropylidene-D-mannofuranose[2]
  • 1-O-Benzylation: The starting material, 2,3:5,6-diisopropylidene-D-mannofuranose, undergoes benzylation at the anomeric position.

  • Regioselective Hydrolysis: The 5,6-isopropylidene group is selectively hydrolyzed to yield benzyl (B1604629) 2,3-isopropylidene-α-D-mannofuranoside.

  • One-pot 6-O-benzoylation and 5-O-mesylation: The resulting diol is subjected to a one-pot reaction to selectively benzoylate the 6-hydroxyl group and mesylate the 5-hydroxyl group.

  • Epoxide Formation: Treatment with potassium t-butoxide removes the benzoyl group, followed by an intramolecular SN2 reaction to form benzyl 5,6-anhydro-2,3-isopropylidene-β-L-gulofuranoside.

  • Hydrolysis and Transformation: The epoxide can then undergo nucleophilic substitution to introduce various C-6 derivatives or be hydrolyzed under acidic conditions to yield 1,6-anhydro-β-L-gulopyranose, which can be further converted to L-gulopyranosyl pentaacetate.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of L-gulose-based nucleoside analogs.

G LGulose L-Gulose ChemMod Chemical Modification LGulose->ChemMod LGuloseDeriv L-Gulose Derivatives ChemMod->LGuloseDeriv BioScreen Biological Screening LGuloseDeriv->BioScreen DataAnalysis Data Analysis BioScreen->DataAnalysis LeadComp Lead Compound Identification DataAnalysis->LeadComp

A generalized workflow for L-gulose derivative synthesis and screening.

Biological Activities and Potential Applications

While research is still in its early stages, preliminary studies on L-gulose and its derivatives suggest potential therapeutic applications, particularly in antiviral and anticancer therapies.[5]

Antiviral Activity

L-gulose serves as a chiral precursor for the synthesis of nucleoside analogs that may exhibit antiviral properties. The proposed mechanisms of action include:

  • Inhibition of Viral Polymerases: L-gulose-containing nucleosides, upon intracellular phosphorylation, could act as chain terminators during the synthesis of viral RNA or DNA.[5]

  • Interference with Glycoprotein Synthesis: Many viruses depend on the host cell's machinery for the glycosylation of their envelope proteins. L-gulose analogs might disrupt this process, leading to the formation of non-infectious viral particles.[5]

Anticancer Activity

The altered metabolism of cancer cells, particularly their high glucose uptake, presents an opportunity for therapeutic intervention with unnatural sugar analogs. L-gulose derivatives are being explored for their potential to induce apoptosis in cancer cells.[5] One proposed mechanism is that these unnatural sugar analogs can create metabolic stress within cancer cells, ultimately triggering programmed cell death.[5]

The following diagram illustrates the potential mechanisms of action for L-gulose derivatives.

G LGuloseDeriv L-Gulose Derivatives ViralPolymerase Viral Polymerase Inhibition LGuloseDeriv->ViralPolymerase GlycoSynth Glycoprotein Synthesis Interference LGuloseDeriv->GlycoSynth Apoptosis Induction of Apoptosis in Cancer Cells LGuloseDeriv->Apoptosis Antiviral Antiviral Activity ViralPolymerase->Antiviral GlycoSynth->Antiviral Anticancer Anticancer Activity Apoptosis->Anticancer

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of alpha-L-Gulopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Gulopyranose, a rare L-sugar, is a C-3 epimer of L-galactose and a C-5 epimer of L-mannose. Its unique stereochemistry makes it a valuable chiral building block in the synthesis of biologically active molecules, including certain antibiotics and antitumor agents. The limited natural availability of L-gulose (B135350) necessitates efficient chemical and enzymatic synthetic routes for its production. These application notes provide detailed protocols for the synthesis of L-gulose from various starting materials and its subsequent purification to obtain the alpha-anomer in high purity.

Synthesis of L-Gulose: A Comparative Overview

Several methods have been developed for the synthesis of L-gulose, each with its own advantages and disadvantages. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment. The following table summarizes the key aspects of three common synthetic routes.

MethodStarting MaterialKey Transformation(s)Reported Yield (%)Key Advantages
Chemical Synthesis from D-Glucose D-GlucoseOxidation to D-glucaric acid, lactonization, and stereoselective reduction.Variable, can be low due to multiple steps.Readily available and inexpensive starting material.
Chemical Synthesis from D-Mannose D-MannoseMolybdenum-catalyzed epimerization at C-2.Up to 25-30% (equilibrium mixture)Fewer steps compared to the D-glucose route.
Enzymatic Synthesis from D-Sorbitol D-SorbitolOxidation catalyzed by alditol oxidase.Approximately 94%[1]High yield and specificity, environmentally benign.

Experimental Protocols

Method 1: Chemical Synthesis of L-Gulose from D-Glucose

This method involves the oxidation of D-glucose to D-glucaric acid, followed by the formation of diastereomeric lactones and subsequent stereoselective reduction of the appropriate lactone to L-gulose.[2][3]

Step 1: Oxidation of D-Glucose to D-Glucaric Acid

  • Reaction Setup: In a fume hood, add D-glucose to a flask containing concentrated nitric acid.

  • Reaction: Gently heat the mixture. The reaction is exothermic and will produce nitrogen oxides. Ensure proper ventilation.

  • Work-up: After the reaction is complete, cool the mixture and carefully neutralize it. The D-glucaric acid can be isolated as its salt (e.g., potassium or calcium salt).

Step 2: Lactonization of D-Glucaric Acid

  • Procedure: Acidify the D-glucaric acid salt to form the free acid. Heating the aqueous solution of D-glucaric acid will promote the formation of a mixture of diastereomeric 1,4- and 3,6-lactones.

  • Separation: The separation of the diastereomeric lactones can be challenging and may require fractional crystallization or column chromatography.

Step 3: Reduction of the Lactone to L-Gulose

  • Reaction: The appropriate lactone (D-glucaro-3,6-lactone) is reduced stereoselectively to L-gulose. A common reducing agent for this transformation is sodium amalgam in a slightly acidic medium.[2]

  • Work-up: After the reduction is complete, the reaction mixture is neutralized, and the inorganic salts are removed. The resulting solution contains L-gulose.

Synthesis_from_D_Glucose D_Glucose D-Glucose D_Glucaric_Acid D-Glucaric Acid D_Glucose->D_Glucaric_Acid Oxidation (Nitric Acid) Lactones Diastereomeric Lactones D_Glucaric_Acid->Lactones Lactonization (Heat, Acid) L_Gulose L-Gulose Lactones->L_Gulose Reduction (Sodium Amalgam)

Fig. 1: Synthesis of L-Gulose from D-Glucose.
Method 2: Chemical Synthesis of L-Gulose from D-Mannose

This method relies on the epimerization of D-mannose at the C-2 position to form an equilibrium mixture containing D-glucose and D-mannose.[4]

  • Reaction Setup: Dissolve D-mannose in water and add a catalytic amount of a molybdenum-based catalyst, such as ammonium (B1175870) molybdate.

  • Reaction: Heat the solution to promote epimerization. The reaction will reach an equilibrium containing D-glucose and D-mannose.

  • Purification: The separation of L-gulose (which is the enantiomer of D-gulose, a C-3 epimer of D-mannose) from the reaction mixture requires chromatographic methods as described in the purification section.

Synthesis_from_D_Mannose D_Mannose D-Mannose Equilibrium_Mixture Equilibrium Mixture (D-Glucose, D-Mannose, etc.) D_Mannose->Equilibrium_Mixture Epimerization (Molybdenum Catalyst, Heat) L_Gulose L-Gulose Equilibrium_Mixture->L_Gulose Chromatographic Separation

Fig. 2: Synthesis of L-Gulose from D-Mannose.
Method 3: Enzymatic Synthesis of L-Gulose from D-Sorbitol

This highly efficient method utilizes an alditol oxidase from the fungus Penicillium sp. to directly convert D-sorbitol to L-gulose.[1][5]

Step 1: Enzyme Production and Purification

  • Cultivation: Culture Penicillium sp. in a suitable medium to induce the production of alditol oxidase.

  • Extraction: After cultivation, harvest the fungal mycelia and extract the crude enzyme.

  • Purification: Purify the alditol oxidase from the crude extract using standard protein purification techniques such as ammonium sulfate (B86663) precipitation, ion-exchange chromatography, and size-exclusion chromatography.

Step 2: Biotransformation of D-Sorbitol to L-Gulose

  • Reaction Setup: Prepare a buffered solution of D-sorbitol.

  • Conversion: Add the purified alditol oxidase to the D-sorbitol solution and incubate under optimal conditions of temperature and pH.

  • Monitoring: Monitor the progress of the reaction by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction has reached completion, the enzyme can be denatured and removed by centrifugation. The supernatant containing L-gulose can then be further purified.

Enzymatic_Synthesis D_Sorbitol D-Sorbitol L_Gulose_solution L-Gulose Solution D_Sorbitol->L_Gulose_solution Biotransformation (Alditol Oxidase) Purified_L_Gulose This compound L_Gulose_solution->Purified_L_Gulose Purification

Fig. 3: Enzymatic Synthesis of L-Gulose.

Purification Protocols

Purification of L-gulose from the reaction mixture is crucial to obtain the desired alpha-anomer in high purity. A combination of chromatographic techniques is often employed.

Column Chromatography

Low-pressure column chromatography is a common method for the initial purification and separation of L-gulose from other sugars and byproducts.

  • Stationary Phase: Silica (B1680970) gel is a common choice for the separation of protected sugars. For unprotected sugars, ion-exchange resins (e.g., in the Ca²⁺ form) can be effective.

  • Mobile Phase: For silica gel chromatography of protected sugars, a gradient of non-polar and polar solvents such as hexane (B92381) and ethyl acetate (B1210297) is typically used. For ion-exchange chromatography of unprotected sugars, deionized water is often used as the eluent.

  • Procedure:

    • Pack a column with the chosen stationary phase.

    • Equilibrate the column with the mobile phase.

    • Load the crude L-gulose sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing L-gulose.

    • Combine the pure fractions and evaporate the solvent.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC can be used for the final purification of L-gulose to achieve high purity and to separate the alpha and beta anomers.

  • Column: A carbohydrate analysis column, such as an amino-functionalized silica column or a ligand-exchange column (e.g., with a calcium or lead counter-ion), is suitable.

  • Mobile Phase: For amino columns, a mixture of acetonitrile (B52724) and water is commonly used. For ligand-exchange columns, water is often the eluent.

  • Detection: A Refractive Index (RI) detector is typically used for carbohydrate analysis.

  • Procedure:

    • Develop an analytical HPLC method to achieve good separation of L-gulose from impurities and its anomer.

    • Scale up the method to a preparative HPLC system.

    • Inject the partially purified L-gulose and collect the fraction corresponding to the this compound peak.

    • Evaporate the solvent to obtain the pure product.

Crystallization of this compound

Crystallization is the final step to obtain highly pure, crystalline this compound.

  • Solvent Selection: A common solvent system for the crystallization of sugars is a mixture of ethanol (B145695) and water.[6]

  • Procedure:

    • Dissolve the purified L-gulose in a minimal amount of hot water.

    • Slowly add ethanol to the hot solution until it becomes slightly cloudy.

    • Add a few drops of water to redissolve the precipitate and obtain a clear, saturated solution.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator.

    • Collect the resulting crystals by filtration, wash with cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The exact chemical shifts can vary depending on the solvent and temperature.

This document provides a comprehensive guide for the synthesis and purification of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and available equipment. Careful monitoring of each step and thorough characterization of the final product are essential to ensure the desired purity and identity of this valuable rare sugar.

References

Application Notes and Protocols: Experimental Use of alpha-L-Gulopyranose and its Stereoisomers in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereospecificity of enzymes is a fundamental principle in biochemistry, with most enzymes exhibiting a strong preference for D-sugars, which are the predominant enantiomeric forms in nature. L-sugars, the mirror images of D-sugars, are rarely found in biological systems and are generally not metabolized. This inherent selectivity makes L-sugars, such as alpha-L-gulopyranose and its stereoisomers, valuable tools for investigating enzyme mechanisms, particularly for probing the architecture and chiral discrimination of active sites. While data on this compound itself is scarce, studies on the closely related alpha-L-glucopyranose provide a compelling case for the use of L-sugars in enzymatic assays.

These application notes provide an overview of the experimental use of L-sugars in enzymatic assays, with a focus on alpha-L-glucosidases, and include detailed protocols for researchers interested in exploring enzyme stereospecificity.

Application Notes

Probing Enzyme Stereospecificity

The inability of most enzymes to process L-sugars is a direct consequence of the chiral environment of their active sites.[1] Enzymes that act on D-glucose, for instance, have active sites that are complementary to the specific three-dimensional arrangement of hydroxyl groups in the D-enantiomer. The L-enantiomer, being a mirror image, will not fit correctly into the active site, preventing catalysis.[1][2] This "lock-and-key" or "induced-fit" specificity is crucial for metabolic regulation.

L-Sugars as Negative Controls

In enzymatic assays involving D-sugars, the corresponding L-sugar can serve as an excellent negative control. If an enzyme preparation is contaminated with non-specific activities, it might show some conversion of the L-sugar. Conversely, the absence of any reaction with the L-sugar provides strong evidence that the observed activity is specific to the D-enantiomer and the enzyme of interest.

Discovery of Novel L-Sugar-Metabolizing Enzymes

Although rare, some microorganisms have evolved enzymatic pathways to utilize L-sugars. For example, a bacterial species, Paracoccus sp. 43P, has been shown to possess an NAD+-dependent L-glucose dehydrogenase that initiates the catabolism of L-glucose. The study of such enzymes can provide insights into the evolutionary adaptation of enzyme function and the potential for engineering novel biocatalysts.

Case Study: Alpha-L-Glucosidases from Cecembia lonarensis

A significant finding in the study of L-sugar enzymology is the discovery of two α-L-glucosidases from the bacterium Cecembia lonarensis, designated as ClAgl29A and ClAgl29B.[3][4] These enzymes, belonging to the glycoside hydrolase family 29 (GH29), were found to hydrolyze p-nitrophenyl α-L-glucopyranoside (PNP α-L-Glc).[3][4] This discovery challenges the long-held belief that L-glucose and its derivatives are biologically inert and opens up new avenues for research into L-sugar metabolism.

Data Presentation

The following table summarizes the kinetic parameters of the two α-L-glucosidases from Cecembia lonarensis with various p-nitrophenyl α-L-glycoside substrates. This data is crucial for understanding the substrate specificity of these unique enzymes.

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
p-Nitrophenyl α-L-glucopyranoside (PNP L-Glc)ClAgl29A0.43 ± 0.042.0 ± 0.14.7
ClAgl29B0.23 ± 0.021.8 ± 0.17.8
p-Nitrophenyl α-L-quinovopyranoside (PNP L-Qui)ClAgl29A0.12 ± 0.011.9 ± 0.116
ClAgl29B0.10 ± 0.011.5 ± 0.115
p-Nitrophenyl α-L-xylopyranoside (PNP L-Xyl)ClAgl29A1.3 ± 0.11.5 ± 0.11.2
ClAgl29B0.74 ± 0.071.2 ± 0.11.6
p-Nitrophenyl α-L-rhamnopyranoside (PNP L-Rha)ClAgl29A--Little to no activity
ClAgl29B--Little to no activity

Data extracted from the study on Substrate Specificity of GH29 α-L-Glucosidases from Cecembia lonarensis.[3][4][5]

Experimental Protocols

This section provides a detailed protocol for a typical enzymatic assay to screen for α-L-glucosidase activity using a chromogenic substrate like p-nitrophenyl α-L-glucopyranoside.

Protocol: Spectrophotometric Assay for Alpha-L-Glucosidase Activity

Objective: To determine the kinetic parameters of an α-L-glucosidase using p-nitrophenyl-α-L-glucopyranoside (PNP-α-L-Glc) as a substrate.

Principle: The α-L-glucosidase catalyzes the hydrolysis of the colorless substrate PNP-α-L-Glc to α-L-glucose and p-nitrophenol. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which is yellow and can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Purified α-L-glucosidase (e.g., ClAgl29A or ClAgl29B)

  • p-Nitrophenyl-α-L-glucopyranoside (PNP-α-L-Glc)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Sodium carbonate (Na2CO3) solution (1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PNP-α-L-Glc (e.g., 10 mM) in sodium phosphate buffer.

    • Prepare a series of dilutions of the PNP-α-L-Glc stock solution in the same buffer to obtain a range of substrate concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

    • Prepare a solution of the α-L-glucosidase in sodium phosphate buffer at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Enzyme Assay:

    • To each well of a 96-well microplate, add 50 µL of the sodium phosphate buffer.

    • Add 25 µL of the enzyme solution to each well (except for the blank wells).

    • To the blank wells, add 25 µL of the sodium phosphate buffer instead of the enzyme solution.

    • Pre-incubate the plate at the optimal temperature for 5 minutes.

    • Initiate the reaction by adding 25 µL of the appropriate PNP-α-L-Glc dilution to each well.

    • Incubate the plate at the optimal temperature for a defined period (e.g., 10, 20, or 30 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding 100 µL of 1 M Na2CO3 to each well.

  • Data Collection:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Subtract the absorbance of the blank from the absorbance of the corresponding sample wells to correct for non-enzymatic hydrolysis of the substrate.

  • Data Analysis:

    • Calculate the concentration of p-nitrophenol released using a standard curve of p-nitrophenol.

    • Calculate the initial velocity (v0) of the reaction at each substrate concentration.

    • Plot the initial velocity (v0) against the substrate concentration ([S]).

    • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enzyme_Stereospecificity cluster_D_Glucose D-Glucose Pathway cluster_L_Glucose L-Glucose Interaction D_Glucose D-Glucose Enzyme_D Enzyme (e.g., Hexokinase) D_Glucose->Enzyme_D ES_Complex_D Enzyme-Substrate Complex Enzyme_D->ES_Complex_D Binding Product_D Product (e.g., Glucose-6-Phosphate) ES_Complex_D->Product_D Catalysis L_Glucose L-Glucose Enzyme_L Enzyme (e.g., Hexokinase) L_Glucose->Enzyme_L No_Binding No Binding (Stereospecificity) Enzyme_L->No_Binding Enzymatic_Assay_Workflow Reagent_Prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) Assay_Setup 2. Assay Setup (Microplate) Reagent_Prep->Assay_Setup Pre_Incubation 3. Pre-incubation Assay_Setup->Pre_Incubation Reaction_Start 4. Initiate Reaction (Add Substrate) Pre_Incubation->Reaction_Start Incubation 5. Incubation Reaction_Start->Incubation Reaction_Stop 6. Stop Reaction (Add Na2CO3) Incubation->Reaction_Stop Measurement 7. Absorbance Reading (405 nm) Reaction_Stop->Measurement Data_Analysis 8. Data Analysis (Kinetics) Measurement->Data_Analysis L_Glucosidase_Pathway PNP_L_Glc p-Nitrophenyl α-L-glucopyranoside (Colorless) L_Glucosidase α-L-Glucosidase (e.g., ClAgl29A) PNP_L_Glc->L_Glucosidase Products L_Glucosidase->Products Hydrolysis L_Glucose α-L-Glucose Products->L_Glucose p_Nitrophenol p-Nitrophenol (Yellow at alkaline pH) Products->p_Nitrophenol

References

Application Notes and Protocols for alpha-L-Gulopyranose as a Glycosyltransferase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

alpha-L-Gulopyranose is a rare L-series hexose (B10828440) sugar. While not as common as its D-isomers, L-sugars play crucial roles in various biological processes and are components of some natural products with significant therapeutic properties. For instance, L-gulose is a constituent of the antitumor antibiotic bleomycin, indicating the existence of glycosyltransferases capable of its transfer.[1] The unique stereochemistry of this compound offers potential for the development of novel glycosylated therapeutics with modified stability, solubility, and biological activity.

These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound as a donor substrate for glycosyltransferases. Due to the limited availability of specific data on L-gulose-utilizing enzymes, this document focuses on providing robust, adaptable protocols for screening and characterizing potential glycosyltransferase activity. The promiscuity of some glycosyltransferases suggests that existing enzymes may be capable of utilizing activated L-gulose as a substrate.[2][3][4]

Data Presentation

Given the exploratory nature of research in this area, specific kinetic data for glycosyltransferases with this compound are not yet widely available. The following tables are presented as templates for researchers to populate with their experimental data.

Table 1: Screening of Glycosyltransferases for Activity with UDP-alpha-L-gulopyranose

Glycosyltransferase IDSource OrganismAcceptor SubstrateActivity Detected (Yes/No)Relative Activity (%)
Example: GT-AStreptomyces verticillusAglycone XYes100
Example: GT-BHumanPeptide YNo0
User Data 1
User Data 2

Table 2: Kinetic Parameters of a Putative L-Gulopyranosyltransferase

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
UDP-alpha-L-gulopyranose
Acceptor Substrate Z

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of UDP-alpha-L-gulopyranose

The use of this compound as a donor substrate for Leloir glycosyltransferases requires its activation as a nucleotide sugar, typically as UDP-alpha-L-gulopyranose.[5] This can be achieved through a chemoenzymatic approach.

Materials:

  • This compound

  • ATP (Adenosine triphosphate)

  • UTP (Uridine triphosphate)

  • Galactokinase (or a suitable promiscuous sugar kinase)

  • UDP-sugar pyrophosphorylase (e.g., from Arabidopsis thaliana or Bifidobacterium infantis)[6]

  • Inorganic pyrophosphatase

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • HPLC system for purification and analysis

Procedure:

  • Phosphorylation of L-Gulose:

    • Dissolve this compound and a molar excess of ATP in the reaction buffer.

    • Add galactokinase (or another suitable kinase). Some kinases exhibit substrate promiscuity and may phosphorylate L-gulose.

    • Incubate at the optimal temperature for the kinase (e.g., 37°C) for 2-4 hours.

    • Monitor the formation of L-gulose-1-phosphate by TLC or LC-MS.

  • Synthesis of UDP-L-gulopyranose:

    • To the reaction mixture containing L-gulose-1-phosphate, add UTP, UDP-sugar pyrophosphorylase, and inorganic pyrophosphatase. The pyrophosphatase drives the reaction towards product formation by hydrolyzing the pyrophosphate byproduct.[7]

    • Incubate at the optimal temperature for the pyrophosphorylase (e.g., 30°C) for 2-4 hours.

    • Monitor the formation of UDP-alpha-L-gulopyranose by HPLC.

  • Purification:

    • Terminate the reaction by heating (e.g., 95°C for 5 min) or by adding an organic solvent.

    • Centrifuge to remove precipitated proteins.

    • Purify the UDP-alpha-L-gulopyranose from the supernatant using anion-exchange chromatography or reversed-phase HPLC.

    • Confirm the identity and purity of the product by NMR and mass spectrometry.

Protocol 2: Screening for Glycosyltransferase Activity using the UDP-Glo™ Assay

The Promega UDP-Glo™ Glycosyltransferase Assay is a luminescence-based method that measures the amount of UDP produced during the glycosyltransferase reaction.[8][9] It is a universal assay for any glycosyltransferase that uses a UDP-activated sugar donor.

Materials:

  • Purified candidate glycosyltransferases

  • Synthesized UDP-alpha-L-gulopyranose

  • Acceptor substrate(s) of interest

  • UDP-Glo™ Glycosyltransferase Assay Kit (Promega)

  • Reaction Buffer (optimized for the specific glycosyltransferase)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Glycosyltransferase Reaction Setup:

    • In a well of a white multi-well plate, prepare the reaction mixture containing:

      • Reaction Buffer

      • Candidate Glycosyltransferase (e.g., 10-100 ng)

      • Acceptor Substrate (at a concentration near its Km, if known, or at a screening concentration of e.g., 1 mM)

      • UDP-alpha-L-gulopyranose (e.g., 50-100 µM)

    • Include appropriate controls:

      • No enzyme control

      • No acceptor control

      • No donor control

    • Incubate at the optimal temperature for the glycosyltransferase for a defined period (e.g., 30-60 minutes).

  • UDP Detection:

    • Equilibrate the reaction plate and the UDP-Glo™ Detection Reagent to room temperature.

    • Add a volume of UDP-Glo™ Detection Reagent equal to the volume of your glycosyltransferase reaction to each well.

    • Mix well on a plate shaker for 1 minute.

    • Incubate at room temperature for 60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • A significant increase in luminescence in the complete reaction compared to the controls indicates glycosyltransferase activity with UDP-alpha-L-gulopyranose.

Protocol 3: Determination of Kinetic Parameters using a Coupled-Enzyme Colorimetric Assay

This assay couples the production of UDP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[10]

Materials:

  • Purified glycosyltransferase of interest

  • UDP-alpha-L-gulopyranose

  • Acceptor substrate

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂ and 20 mM KCl)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Assay Setup:

    • Prepare a master mix in the reaction buffer containing PK, LDH, PEP, and NADH.

    • To determine the Km for UDP-alpha-L-gulopyranose, set up a series of reactions with a fixed, saturating concentration of the acceptor substrate and varying concentrations of UDP-alpha-L-gulopyranose (e.g., 0.1 to 10 times the expected Km).

    • To determine the Km for the acceptor substrate, use a fixed, saturating concentration of UDP-alpha-L-gulopyranose and vary the concentration of the acceptor substrate.

    • Add the glycosyltransferase to initiate the reaction.

  • Measurement:

    • Immediately place the plate or cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis UDP-alpha-L-gulopyranose Synthesis cluster_screening Enzyme Screening cluster_kinetics Kinetic Characterization L_Gulose This compound G1P L-Gulose-1-Phosphate L_Gulose->G1P Kinase + ATP UDPGul UDP-alpha-L-gulopyranose G1P->UDPGul Pyrophosphorylase + UTP Screening_Assay UDP-Glo™ Assay UDPGul->Screening_Assay Kinetic_Assay Coupled-Enzyme Assay UDPGul->Kinetic_Assay GT_Library Glycosyltransferase Library GT_Library->Screening_Assay Acceptor Acceptor Substrate Acceptor->Screening_Assay Acceptor->Kinetic_Assay Hit_Enzyme Active Glycosyltransferase Screening_Assay->Hit_Enzyme Hit_Enzyme->Kinetic_Assay Kinetic_Data Km, Vmax, kcat Kinetic_Assay->Kinetic_Data

Caption: Workflow for the synthesis, screening, and kinetic characterization of this compound as a glycosyltransferase substrate.

Glycosyltransferase_Reaction UDPGul UDP-alpha-L-gulopyranose (Donor Substrate) GT Glycosyltransferase UDPGul->GT Acceptor Acceptor Substrate (e.g., Aglycone, Peptide, Oligosaccharide) Acceptor->GT Product Glycosylated Product (Acceptor-alpha-L-gulose) GT->Product UDP UDP GT->UDP

Caption: General reaction catalyzed by a glycosyltransferase using UDP-alpha-L-gulopyranose as the donor substrate.

Coupled_Enzyme_Assay_Pathway cluster_gt_reaction Glycosyltransferase Reaction cluster_coupling_reaction Coupling Reactions UDPGul UDP-alpha-L-gulopyranose UDP UDP UDPGul->UDP Glycosyltransferase Acceptor Acceptor Product Glycosylated Product Acceptor->Product Glycosyltransferase PEP Phosphoenolpyruvate UDP->PEP ADP ADP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ADP->Pyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase ATP ATP NADH NADH + H+ NAD NAD+ NADH->NAD

Caption: Signaling pathway of the coupled-enzyme assay for kinetic analysis of glycosyltransferase activity.

References

Application Notes and Protocols for the Analytical Characterization of alpha-L-Gulopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

alpha-L-Gulopyranose is a rare L-series monosaccharide and an epimer of L-galactose and L-mannose. Its accurate characterization is crucial for various applications in glycobiology, drug discovery, and materials science. This document provides detailed application notes and protocols for the analytical characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including monosaccharides like this compound. It provides detailed information about the chemical environment of individual atoms and the stereochemistry of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification and purity assessment.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of D₂O directly in a 5 mm NMR tube. Vortex the tube until the sample is completely dissolved.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the D₂O lock signal.

    • Set the acquisition temperature to 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2 s.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the ¹H spectrum to the residual HDO signal (δ ≈ 4.79 ppm).

    • Reference the ¹³C spectrum indirectly using the ¹H reference.

Data Presentation: Expected NMR Data

The following table summarizes the expected ¹³C NMR chemical shifts for this compound, based on data for its enantiomer, alpha-D-gulopyranose[1][2]. The chemical shifts for enantiomers are identical. ¹H NMR chemical shifts for hexopyranoses typically appear in the range of 3.2-5.5 ppm.[3][4][5]

Atom Expected ¹³C Chemical Shift (ppm) Expected ¹H Chemical Shift Range (ppm)
C-1 (Anomeric)~90-100~4.5-5.5
C-2~65-75~3.2-4.0
C-3~70-80~3.4-4.2
C-4~65-75~3.2-4.0
C-5~70-80~3.5-4.3
C-6~60-65~3.6-3.9

Note: Specific ¹H chemical shifts and coupling constants require experimental determination and can be influenced by solvent, temperature, and pH.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve α-L-gulopyranose in D₂O transfer Transfer to NMR tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phasing Phase & Baseline Correction ft->phasing referencing Reference Spectra phasing->referencing analysis Structural Analysis referencing->analysis

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. Coupled with a separation technique like Gas Chromatography (GC-MS), it can also be used for quantification and structural elucidation through fragmentation analysis.

Experimental Protocol: GC-MS of Trimethylsilyl (B98337) (TMS) Derivatives

Objective: To confirm the molecular weight and analyze the fragmentation pattern of this compound via GC-MS after trimethylsilylation.

Materials:

  • This compound sample

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS system with an electron ionization (EI) source

Procedure:

  • Derivatization:

    • Place 1-2 mg of the dried this compound sample in a reaction vial.

    • Add 200 µL of anhydrous pyridine and vortex to dissolve.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 30-60 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

    • GC Conditions:

      • Injector Temperature: 250-280°C

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

      • Oven Temperature Program: Initial temperature of 140°C for 2 min, ramp at 5-10°C/min to 250°C, hold for 5 min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: m/z 40-650.

      • Scan Mode: Full scan.

  • Data Analysis:

    • Identify the peaks corresponding to the different anomers of the penta-TMS-L-gulopyranose.

    • Analyze the mass spectrum of each peak to identify the molecular ion and characteristic fragment ions.

Data Presentation: Expected Mass Spectrometry Data

The derivatization process replaces the five hydroxyl protons with trimethylsilyl groups, increasing the molecular weight.

Compound Formula Molecular Weight ( g/mol ) Expected Molecular Ion (M•⁺) of TMS derivative Key Fragment Ions (m/z)
This compoundC₆H₁₂O₆180.16540 (for C₂₁H₅₂O₆Si₅)217, 204, 191, 147, 73

Note: The relative abundances of fragment ions can vary depending on the instrument and conditions. The listed fragments are characteristic for TMS-derivatized hexoses.[6][7][8]

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve α-L-gulopyranose in Pyridine add_reagent Add BSTFA/TMCS dissolve->add_reagent heat Heat at 70°C add_reagent->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Analyze Chromatogram detect->chromatogram mass_spectra Analyze Mass Spectra chromatogram->mass_spectra identify Identify Compound & Fragments mass_spectra->identify

GC-MS Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of monosaccharides. Due to the lack of a strong chromophore in simple sugars, a Refractive Index Detector (RID) is commonly employed.

Experimental Protocol: HPLC with Refractive Index Detection

Objective: To separate and quantify this compound using HPLC-RID.

Materials:

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID)

  • Amine-based or ligand-exchange column suitable for carbohydrate analysis (e.g., aminopropylsilyl column)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the unknown sample in the mobile phase and filter through a 0.22 µm syringe filter.

  • HPLC-RID Analysis:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • RID Temperature: 35-40°C (should be stable and slightly above ambient).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Allow the RID to warm up and stabilize before analysis.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation: Expected HPLC Data

The retention time of this compound will depend on the specific column and HPLC conditions used. A calibration curve should be generated for quantification.

Parameter Typical Value/Range
Retention Time Dependent on column and conditions
Linearity (R²) > 0.995
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Note: These are typical performance characteristics and should be determined for each specific method and instrument.[10][11][12][13]

Visualization: HPLC-RID Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-RID Analysis cluster_data Data Analysis prepare_std Prepare Standards inject Inject Sample/Standard prepare_std->inject prepare_sample Prepare Sample filter_sample Filter Sample prepare_sample->filter_sample filter_sample->inject setup System Equilibration setup->inject separate Chromatographic Separation inject->separate detect RID Detection separate->detect calibration Generate Calibration Curve detect->calibration identification Identify Peak by Retention Time detect->identification quantification Quantify Analyte calibration->quantification identification->quantification

HPLC-RID Analysis Workflow

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography can be employed. This technique requires the formation of a single, high-quality crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the crystal structure of this compound or a suitable derivative.

Materials:

  • High-purity this compound

  • Various solvents for crystallization screening (e.g., water, ethanol, isopropanol, acetone)

  • Crystallization plates or vials

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystallization:

    • Dissolve a small amount of this compound in a minimal amount of a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature.

    • Alternatively, use vapor diffusion or solvent evaporation methods to grow single crystals.

    • If the parent sugar does not crystallize well, consider preparing a derivative (e.g., an acetate (B1210297) or benzoate (B1203000) ester) which may have better crystallization properties.[14][15]

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal and mount it on the goniometer head of the X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Data Presentation: Expected Crystallographic Data

The output of a successful X-ray crystal structure determination will be a set of crystallographic data, typically deposited in a crystallographic database.

Parameter Description
Crystal System e.g., Orthorhombic, Monoclinic
Space Group e.g., P2₁2₁2₁
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Resolution The level of detail in the electron density map (Å)
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Conclusion

The comprehensive characterization of this compound can be achieved through a combination of powerful analytical techniques. NMR spectroscopy provides detailed structural information, mass spectrometry confirms the molecular weight and aids in structural elucidation through fragmentation, and HPLC allows for reliable quantification. For absolute stereochemical confirmation in the solid state, X-ray crystallography is the gold standard. The protocols and expected data provided in these application notes serve as a guide for researchers in the successful analysis of this rare sugar.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of α-L-Gulopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-L-gulopyranose is a monosaccharide of interest in various fields of chemical and biological research. As an epimer of L-galactose and the enantiomer of the more common D-gulopyranose, its structural characterization is crucial for understanding its biological roles and for its application in glycochemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of carbohydrates in solution. This document provides detailed application notes and protocols for acquiring and interpreting ¹H and ¹³C NMR spectra of α-L-gulopyranose.

Data Presentation

Due to the scarcity of comprehensive, publicly available experimental ¹H NMR data for α-L-gulopyranose, the following tables provide the known ¹³C NMR chemical shifts. Since L-gulopyranose is the enantiomer of D-gulopyranose, their NMR spectra in a non-chiral solvent are identical. The provided ¹³C data is for D-gulopyranose and is therefore applicable to L-gulopyranose.

Table 1: ¹³C NMR Chemical Shifts (δ) for α-L-Gulopyranose in D₂O

Carbon AtomChemical Shift (ppm)
C194.4
C266.3
C372.4
C471.0
C568.0
C662.5

Note: Data is for the corresponding D-enantiomer, which is equivalent for an achiral solvent.

Table 2: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for α-L-Gulopyranose in D₂O

ProtonChemical Shift (ppm)Coupling Constants (Hz)
H-1Data not availableData not available
H-2Data not availableData not available
H-3Data not availableData not available
H-4Data not availableData not available
H-5Data not availableData not available
H-6aData not availableData not available
H-6bData not availableData not available

Experimental Protocols

The following are generalized protocols for obtaining high-quality ¹H and ¹³C NMR spectra of carbohydrates like α-L-gulopyranose.

Protocol 1: Sample Preparation
  • Sample Purity : Ensure the α-L-gulopyranose sample is of high purity to avoid signals from contaminants.

  • Solvent : Use high-purity deuterium (B1214612) oxide (D₂O, 99.9% D) as the solvent to minimize the residual HDO signal.

  • Concentration : Prepare a solution with a concentration of 5-20 mg of α-L-gulopyranose in 0.5-0.7 mL of D₂O. This concentration may be adjusted based on the spectrometer's sensitivity.

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added. The methyl signal of these standards is set to 0.00 ppm.

  • pH/pD Adjustment : The chemical shifts of sugar hydroxyl protons (if observed) and the anomeric equilibrium can be sensitive to pH. If necessary, adjust the pD of the solution using dilute DCl or NaOD. A neutral pD of around 7.0 is standard.

  • Dissolution and Equilibration : After adding the solvent, vortex the sample until the sugar is fully dissolved. Allow the solution to equilibrate at room temperature for several hours to reach anomeric equilibrium between the α and β forms, as well as the minor furanose forms.

Protocol 2: NMR Data Acquisition

The following are general parameters that can be adapted for different NMR spectrometers (e.g., Bruker, JEOL, Varian).

¹H NMR Spectroscopy:

  • Spectrometer Frequency : 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments). For solvent suppression, a presaturation sequence (e.g., 'zgpr') is commonly used.

  • Acquisition Parameters :

    • Spectral Width (SW): ~12 ppm

    • Number of Scans (NS): 16-64 (depending on concentration)

    • Relaxation Delay (D1): 2-5 seconds

    • Acquisition Time (AQ): 2-4 seconds

  • Processing :

    • Apply a line broadening (LB) of 0.3 Hz using an exponential window function.

    • Fourier transform, phase correct, and baseline correct the spectrum.

    • Reference the spectrum to the internal standard or the residual HDO signal (typically around 4.79 ppm at 25 °C).

¹³C NMR Spectroscopy:

  • Spectrometer Frequency : 100 MHz or higher.

  • Pulse Sequence : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments). DEPTQ or APT sequences can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Acquisition Parameters :

    • Spectral Width (SW): ~200 ppm

    • Number of Scans (NS): 1024 or more (due to the low natural abundance and lower gyromagnetic ratio of ¹³C).

    • Relaxation Delay (D1): 2-5 seconds

  • Processing :

    • Apply a line broadening (LB) of 1-2 Hz.

    • Fourier transform, phase correct, and baseline correct the spectrum.

    • Reference the spectrum using the internal standard or an external reference.

2D NMR Experiments for Full Assignment:

For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy) : To identify scalar-coupled protons (¹H-¹H correlations), which helps in tracing the connectivity of the sugar backbone.

  • TOCSY (Total Correlation Spectroscopy) : To correlate all protons within a spin system, which is particularly useful for identifying all protons belonging to a single sugar ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons directly attached to carbons (¹H-¹³C one-bond correlations). This is a powerful tool for assigning carbon signals based on their attached proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is useful for confirming assignments and identifying linkages in more complex carbohydrates.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of α-L-gulopyranose.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample α-L-Gulopyranose Dissolve Dissolve in D₂O (+ Internal Standard) Sample->Dissolve Equilibrate Anomeric Equilibration Dissolve->Equilibrate NMR_Tube Transfer to NMR Tube Equilibrate->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, etc.) Spectrometer->TwoD_NMR Processing Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure Structural Elucidation Assignment->Structure

NMR Experimental Workflow

This application note provides a foundational guide for researchers working with α-L-gulopyranose. The provided protocols and data will aid in the accurate structural characterization of this and other rare sugars, which is a critical step in advancing glycoscience and related fields.

References

Application Notes and Protocols: Utilizing α-L-Gulopyranose in Carbohydrate Microarrays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate microarrays have emerged as a powerful high-throughput platform for deciphering the complex world of glycan-protein interactions, which are central to numerous biological processes, including immune responses, pathogen recognition, and cell signaling.[1][2] This technology allows for the simultaneous screening of hundreds of carbohydrate structures against various biological samples, such as antibodies, lectins, cells, or viruses, providing valuable insights into glycan binding specificities.[1][3] While a vast number of common monosaccharides have been explored in this context, rare sugars such as α-L-gulopyranose remain a largely untapped resource for biological discovery.

L-gulose is a C-3 epimer of L-galactose and a C-5 epimer of L-mannose, and its unique stereochemistry presents a novel interaction surface for glycan-binding proteins. The incorporation of α-L-gulopyranose onto carbohydrate microarrays offers a unique opportunity to identify novel lectins, antibodies, or other carbohydrate-binding proteins with specificity for this rare sugar, potentially uncovering new biological pathways or therapeutic targets.

These application notes provide a comprehensive guide for researchers interested in incorporating α-L-gulopyranose into their carbohydrate microarray workflows. We present detailed protocols for the immobilization of α-L-gulopyranose derivatives onto microarray surfaces and their subsequent use in screening assays.

Applications of α-L-Gulopyranose Microarrays

The utilization of α-L-gulopyranose in carbohydrate microarrays opens up several key research avenues:

  • Discovery of Novel Glycan-Binding Proteins: Screening of complex biological samples (e.g., serum, cell lysates, bacterial extracts) against an α-L-gulopyranose-functionalized microarray can lead to the identification of previously unknown proteins that specifically recognize this sugar.

  • Characterization of Immune Responses: Microarrays displaying α-L-gulopyranose can be used to probe serum samples for the presence of antibodies that target this sugar, which may be relevant in the context of infectious diseases or autoimmune disorders.

  • Elucidation of Pathogen Adhesion: Many pathogens utilize surface lectins to bind to host cell glycans as the first step of infection.[4] An α-L-gulopyranose microarray can be used to investigate if pathogens express lectins that recognize this sugar, potentially revealing new mechanisms of host-pathogen interaction.

  • Drug Discovery and Development: The identification of proteins that bind to α-L-gulopyranose can provide novel targets for the development of therapeutics that either mimic or block these interactions.

Experimental Protocols

Protocol 1: Synthesis of an Amine-Functionalized α-L-Gulopyranoside for Microarray Immobilization

A crucial step in preparing a carbohydrate microarray is the chemical modification of the sugar to allow for its covalent attachment to a derivatized surface.[1] This protocol describes a general method for the synthesis of an amino-functionalized α-L-gulopyranoside, which can then be printed onto NHS-activated glass slides.

Materials:

Procedure:

  • Acetylation: Dissolve α-L-gulopyranose in anhydrous pyridine and cool to 0°C. Add acetic anhydride dropwise and stir the reaction overnight at room temperature.

  • Bromination: Remove the pyridine under reduced pressure. Dissolve the resulting per-O-acetylated gulose in DCM and add HBr in acetic acid. Stir at room temperature for 2 hours.

  • Glycosylation with 2-Aminoethanol: Neutralize the reaction with sodium bicarbonate solution and extract the product with DCM. Dry the organic layer over sodium sulfate (B86663) and concentrate. Dissolve the crude glycosyl bromide in DCM and add a solution of 2-aminoethanol in DCM. Stir at room temperature for 24 hours.

  • Purification and Deprotection: Purify the product by silica gel chromatography. Dissolve the purified product in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deprotection is complete (monitored by TLC).

  • Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final amine-functionalized α-L-gulopyranoside by a final column chromatography or recrystallization.

Protocol 2: Fabrication of an α-L-Gulopyranose Microarray

This protocol details the printing of the synthesized amine-functionalized α-L-gulopyranose onto N-hydroxysuccinimide (NHS)-activated glass slides.

Materials:

  • Amine-functionalized α-L-gulopyranoside

  • Printing buffer (e.g., 300 mM sodium phosphate (B84403) buffer, pH 8.5)

  • NHS-activated glass slides

  • Microarray spotter

  • Humid chamber

  • Blocking buffer (e.g., 50 mM ethanolamine (B43304) in 100 mM Tris-HCl, pH 9.0)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

Procedure:

  • Sample Preparation: Dissolve the amine-functionalized α-L-gulopyranoside in printing buffer to a final concentration of 100 µM. Prepare serial dilutions if desired.

  • Microarray Printing: Transfer the carbohydrate solutions to a 384-well plate. Use a robotic microarrayer to spot the solutions onto NHS-activated glass slides. Print each sample in multiple replicates to ensure data quality.

  • Immobilization: Place the printed slides in a humid chamber at room temperature for 1-2 hours to facilitate the covalent coupling of the amine group to the NHS-ester on the slide surface.

  • Blocking: Transfer the slides to a solution of blocking buffer for 1 hour at room temperature to quench any unreacted NHS groups.

  • Washing and Drying: Wash the slides extensively with wash buffer and then with deionized water. Dry the slides by centrifugation or under a stream of nitrogen.

  • Storage: Store the fabricated microarrays in a desiccator at room temperature until use.

Protocol 3: Screening for α-L-Gulopyranose-Binding Proteins

This protocol describes a typical workflow for screening a biological sample (e.g., fluorescently labeled lectin or serum) against the fabricated α-L-gulopyranose microarray.

Materials:

  • Fabricated α-L-gulopyranose microarray slides

  • Fluorescently labeled sample (e.g., Cy3-labeled lectin, serum with a fluorescently labeled secondary antibody)

  • Assay buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

  • Wash buffer (PBST)

  • Microarray scanner

Procedure:

  • Blocking: Incubate the microarray slide with assay buffer for 1 hour at room temperature to block non-specific binding sites.

  • Sample Incubation: Dilute the fluorescently labeled sample to the desired concentration in assay buffer. Apply the diluted sample to the microarray surface and incubate in a humid chamber for 1-2 hours at room temperature.

  • Washing: Wash the slide extensively with wash buffer to remove unbound sample. Rinse with deionized water.

  • Drying: Dry the slide by centrifugation or under a stream of nitrogen.

  • Scanning and Data Analysis: Scan the slide using a microarray scanner at the appropriate wavelength for the fluorophore used. Quantify the fluorescence intensity of each spot using microarray analysis software.

Data Presentation

Quantitative data from microarray experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Binding Data of Lectins to an α-L-Gulopyranose Microarray

LectinConcentration (µg/mL)Mean Fluorescence Intensity (RFU)Standard DeviationSignal-to-Noise Ratio
Lectin A (Hypothetical L-gulose specific) 1015,00085075
58,20045041
12,10015010.5
Lectin B (Control - Mannose specific) 10350501.75
Negative Control (Buffer) -200301

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the fabrication and screening of an α-L-gulopyranose carbohydrate microarray.

experimental_workflow cluster_synthesis Synthesis cluster_fabrication Microarray Fabrication cluster_screening Screening Assay s1 α-L-Gulopyranose s2 Chemical Modification (Amine Functionalization) s1->s2 f1 Amine-functionalized α-L-Gulopyranoside s2->f1 f2 Spotting onto NHS-activated slide f1->f2 f3 Immobilization & Blocking f2->f3 sc1 Fabricated Microarray f3->sc1 sc2 Incubation with Fluorescent Sample sc1->sc2 sc3 Washing sc2->sc3 sc4 Scanning & Data Analysis sc3->sc4

Carbohydrate microarray experimental workflow.
Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway that could be initiated by the binding of a lectin to α-L-gulopyranose on a cell surface, a process that could be investigated using microarray-identified binders.

signaling_pathway Lectin Lectin Gulopyranose α-L-Gulopyranose (on cell surface receptor) Lectin->Gulopyranose Binds Receptor Cell Surface Receptor Gulopyranose->Receptor Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression Initiates

Hypothetical lectin-mediated signaling pathway.

Conclusion

The inclusion of rare sugars like α-L-gulopyranose in carbohydrate microarray platforms holds significant promise for advancing our understanding of glycobiology. The protocols and conceptual frameworks presented here provide a solid foundation for researchers to begin exploring the biological significance of this unique monosaccharide. The discovery of novel interactions involving α-L-gulopyranose could pave the way for new diagnostic tools and therapeutic interventions in a variety of diseases.

References

Application Notes and Protocols: The Role of alpha-L-Gulopyranose in Protein-Carbohydrate Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Gulopyranose, a rare L-series hexose, represents a unique molecular tool for the investigation of protein-carbohydrate interactions. As the C-3 and C-4 epimer of L-galactose, its distinct stereochemistry offers a nuanced probe for dissecting the binding specificities of lectins, enzymes, and other carbohydrate-binding proteins. While research into the interactions of its more common D-enantiomer is extensive, the study of L-gulose and its derivatives is an emerging field with significant potential in drug discovery and glycobiology. The inherent chirality of biological systems often leads to stereospecific recognition, making L-sugars like this compound valuable for identifying and characterizing proteins with novel binding capabilities.

These application notes provide a summary of the current, albeit limited, quantitative data on protein interactions with L-gulose and detail the key experimental protocols that can be employed to further investigate these interactions. The focus is on providing researchers with the foundational information and methodologies required to incorporate this compound and related L-sugars into their research workflows.

Quantitative Data on Protein-L-Gulose Interactions

The primary example of a specific protein interaction with L-gulose comes from the study of a catabolic pathway in the bacterium Paracoccus species 43P. This pathway is initiated by an NAD+-dependent L-glucose dehydrogenase (LgdA), which catalyzes the oxidation of L-glucose. The kinetic parameters of this enzyme have been characterized, providing valuable quantitative data on this specific protein-carbohydrate interaction.[1][2]

Table 1: Kinetic Parameters of L-glucose Dehydrogenase (LgdA) from Paracoccus species 43P

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1·mM-1)
L-Glucose 44.4 ± 6.311.8 ± 0.40.27
D-Glucose148 ± 2012.3 ± 0.80.083
scyllo-Inositol5.1 ± 0.715.8 ± 0.73.1
myo-Inositol17.5 ± 2.612.8 ± 0.90.73

Note: The anomeric form (alpha or beta) of L-glucose was not specified in the original study.

Signaling and Metabolic Pathways

While a classical signal transduction pathway involving this compound has not been extensively documented, the metabolic pathway for L-glucose utilization in Paracoccus sp. 43P provides a clear example of a biological system that specifically recognizes and processes this rare sugar. The pathway begins with the conversion of L-glucose to L-gluconate by L-glucose dehydrogenase and proceeds through a series of enzymatic steps to ultimately yield intermediates of central metabolism.[1][2]

L_Gulose_Catabolic_Pathway L_Gulose L-Glucose L_Gluconate L-Gluconate L_Gulose->L_Gluconate Intermediate1 2-Keto-3-deoxy-L-gluconate L_Gluconate->Intermediate1 Intermediate2 2-Keto-3-deoxy-L-gluconate-6-P Intermediate1->Intermediate2 Pyruvate Pyruvate Intermediate2->Pyruvate LgnA (Aldolase) G3P D-Glyceraldehyde-3-P Intermediate2->G3P

L-Glucose Catabolic Pathway in Paracoccus sp. 43P

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize protein-carbohydrate interactions and can be adapted for studies involving this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of binding affinity, enthalpy (ΔH), and stoichiometry (n) of protein-ligand interactions.[3][4]

Protocol for ITC Analysis of Protein-alpha-L-Gulopyranose Interaction

  • Sample Preparation:

    • Dialyze the protein extensively against the desired buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.

    • Degas both protein and carbohydrate solutions immediately before use to prevent bubble formation in the calorimeter cell.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 20-50 µM) into the sample cell.

    • Load the this compound solution (e.g., 1-2 mM) into the injection syringe.

    • Set the injection parameters: typically a series of 1-2 µL injections at 120-180 second intervals.

  • Data Acquisition and Analysis:

    • Perform an initial injection of a smaller volume (e.g., 0.2-0.5 µL) to account for initial mixing effects.

    • Collect data for a series of injections until the binding sites are saturated.

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein Dialysis Degas Degas Samples Protein_Prep->Degas Sugar_Prep This compound in Buffer Sugar_Prep->Degas Load_Protein Load Protein into Cell Degas->Load_Protein Load_Sugar Load Sugar into Syringe Degas->Load_Sugar Titration Titrate Sugar into Protein Load_Protein->Titration Load_Sugar->Titration Raw_Data Raw Heat Data Titration->Raw_Data Integration Integrate Peaks Raw_Data->Integration Binding_Model Fit to Binding Model Integration->Binding_Model Thermo_Params Determine Kd, ΔH, n Binding_Model->Thermo_Params

Workflow for Isothermal Titration Calorimetry
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the binding interface and can be used to determine binding affinities, especially for weak interactions.[5]

Protocol for NMR Titration of Protein-alpha-L-Gulopyranose Interaction

  • Sample Preparation:

    • Express and purify ¹⁵N-labeled protein.

    • Prepare a stock solution of unlabeled this compound in the same buffer as the protein.

    • Prepare an initial NMR sample of the ¹⁵N-labeled protein (e.g., 0.1-0.5 mM) in a suitable buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O).

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add increasing aliquots of the this compound stock solution to the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the series of HSQC spectra to observe chemical shift perturbations (CSPs) of the protein backbone amide signals upon sugar binding.

    • Map the residues with significant CSPs onto the protein structure to identify the binding site.

    • Calculate the dissociation constant (Kd) by fitting the chemical shift changes as a function of the ligand concentration to a binding isotherm.

NMR_Workflow cluster_prep Sample Preparation cluster_exp NMR Titration cluster_analysis Data Analysis Protein_Label Prepare ¹⁵N-labeled Protein HSQC_Apo Acquire ¹H-¹⁵N HSQC of Apo Protein Protein_Label->HSQC_Apo Sugar_Sol Prepare this compound Solution Titrate Titrate with this compound Sugar_Sol->Titrate HSQC_Apo->Titrate HSQC_Bound Acquire HSQC at each Titration Point Titrate->HSQC_Bound Overlay_Spectra Overlay Spectra and Analyze CSPs HSQC_Bound->Overlay_Spectra Map_Binding_Site Map Binding Site on Structure Overlay_Spectra->Map_Binding_Site Fit_Data Fit CSPs vs. [Ligand] Overlay_Spectra->Fit_Data Determine_Kd Determine Kd Fit_Data->Determine_Kd

Workflow for NMR Titration Experiment
X-ray Crystallography

Determining the crystal structure of a protein in complex with this compound can provide atomic-level details of the interaction.

Protocol for Co-crystallization of a Protein with this compound

  • Complex Formation:

    • Purify the target protein to homogeneity.

    • Prepare a concentrated solution of the protein.

    • Add a molar excess of this compound (e.g., 5-10 fold) to the protein solution and incubate (e.g., for 1 hour on ice) to allow complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or other methods.

    • Screen a wide range of crystallization conditions (precipitants, pH, salts, additives) using commercially available or custom screens.

  • Crystal Optimization and Data Collection:

    • Optimize the initial crystallization conditions that yield crystals by varying the concentrations of the components.

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the structure using molecular replacement if a homologous structure is available.

    • Build and refine the model of the protein-carbohydrate complex, paying close attention to the electron density for the bound this compound.

XRay_Workflow cluster_prep Complex Formation cluster_cryst Crystallization cluster_struct Structure Determination Purify_Protein Purify Protein Incubate Incubate with this compound Purify_Protein->Incubate Screen Crystallization Screening Incubate->Screen Optimize Optimize Crystal Growth Screen->Optimize Cryo Cryo-protect Crystals Optimize->Cryo Data_Collection X-ray Data Collection Cryo->Data_Collection Solve_Structure Solve and Refine Structure Data_Collection->Solve_Structure Analyze_Interaction Analyze Protein-Sugar Interaction Solve_Structure->Analyze_Interaction

Workflow for X-ray Crystallography

Conclusion and Future Directions

The study of protein interactions with this compound is a nascent but promising area of research. The available data, primarily from the characterization of L-glucose dehydrogenase, demonstrates that biological systems have evolved to specifically recognize and process this rare sugar. The methodologies outlined in these application notes provide a robust framework for researchers to expand upon this knowledge. Future studies should aim to:

  • Screen libraries of lectins and other carbohydrate-binding proteins to identify new binding partners for this compound.

  • Utilize ITC and NMR to quantitatively characterize the binding thermodynamics and kinetics of these interactions.

  • Solve the crystal structures of protein-alpha-L-gulopyranose complexes to elucidate the molecular basis of recognition.

  • Synthesize derivatives of this compound to develop potent and selective inhibitors or probes for medically relevant proteins.

By applying these approaches, the scientific community can unlock the full potential of this compound as a tool in glycobiology and drug development, ultimately leading to a deeper understanding of the principles governing protein-carbohydrate interactions and the development of novel therapeutics.

References

Application Notes and Protocols: α-L-Gulopyranose as a Versatile Building Block in Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-gulose (B135350) is a rare hexose (B10828440) that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its incorporation into oligosaccharides and glycoconjugates can lead to novel therapeutic agents, particularly antiviral and anticancer compounds.[1] As the enantiomer of the more common D-gulose, L-gulose-containing structures can exhibit unique biological activities due to their distinct three-dimensional arrangement. This document provides detailed application notes and protocols for the use of α-L-gulopyranose as a building block in oligosaccharide synthesis, addressing the challenges of its scarcity through synthetic strategies from more common sugars.

Synthetic Strategies for L-Gulose Derivatives

The limited natural availability of L-gulose necessitates its chemical synthesis, often starting from readily available D-sugars. A common strategy involves the inversion of stereocenters of a D-sugar precursor. For instance, L-gulose can be synthesized from D-glucono-1,5-lactone in a multi-step process. Another approach is the head-to-tail inversion of D-glucose or D-mannose, switching the functional groups at the C1 and C5 positions.[2]

A convenient route for preparing L-gulose and its C-6 derivatives starts from the commercially available 2,3:5,6-diisopropylidene-D-mannofuranose, with a key C-5 epimerization step. This method allows for the synthesis of various L-gulose derivatives suitable for activation as glycosyl donors.

Application: Synthesis of a Disaccharide Containing α-L-Gulopyranose

This section outlines the synthesis of a model disaccharide, methyl 2,3,4-tri-O-benzyl-α-L-gulopyranosyl-(1→6)-2,3,4-tri-O-benzyl-α-D-glucopyranoside, to illustrate the application of an α-L-gulopyranose building block. The synthesis involves the preparation of a suitably protected L-gulopyranose donor, its activation, and subsequent glycosylation with a protected glucose acceptor.

Protecting Group Strategy

Effective protecting group strategies are crucial in oligosaccharide synthesis to ensure regioselectivity and stereoselectivity. For the synthesis of the target disaccharide, benzyl (B1604629) ethers are employed as permanent protecting groups due to their stability under a wide range of reaction conditions and their ease of removal by catalytic hydrogenation.

Preparation of the α-L-Gulopyranosyl Donor

A key intermediate is the protected L-gulopyranose with a free anomeric hydroxyl group, which can then be converted into a glycosyl donor such as a trichloroacetimidate (B1259523). The synthesis of the perbenzylated L-gulopyranose can be achieved from a suitable L-gulose precursor through standard benzylation procedures.

Glycosylation Reaction

The stereoselective formation of the glycosidic linkage is the most critical step in oligosaccharide synthesis. The use of a trichloroacetimidate donor in the presence of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is a widely adopted and reliable method.

Experimental Protocols

Protocol 1: Synthesis of Per-O-benzyl-L-gulopyranose

This protocol describes the benzylation of L-gulose to prepare the fully protected building block.

Materials:

Procedure:

  • Dissolve L-gulose in anhydrous DMF in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of methanol at 0 °C.

  • Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield per-O-benzyl-L-gulopyranose.

Protocol 2: Synthesis of L-Gulopyranosyl Trichloroacetimidate Donor

This protocol details the conversion of the protected L-gulopyranose into a trichloroacetimidate donor.

Materials:

  • Per-O-benzyl-L-gulopyranose

  • Anhydrous dichloromethane (DCM)

  • Trichloroacetonitrile (B146778)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Silica gel for column chromatography

Procedure:

  • Dissolve per-O-benzyl-L-gulopyranose in anhydrous DCM in a flame-dried flask under an argon atmosphere.

  • Add trichloroacetonitrile to the solution.

  • Cool the mixture to 0 °C and add a catalytic amount of DBU.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture directly.

  • Purify the residue by silica gel column chromatography to afford the L-gulopyranosyl trichloroacetimidate.

Protocol 3: Glycosylation to Form a Disaccharide

This protocol describes the TMSOTf-promoted glycosylation of a protected glucose acceptor with the L-gulopyranosyl trichloroacetimidate donor.

Materials:

  • L-Gulopyranosyl trichloroacetimidate donor

  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (acceptor)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask containing activated molecular sieves under an argon atmosphere, add the L-gulopyranosyl trichloroacetimidate donor and the glucose acceptor.

  • Dissolve the solids in anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -40 °C.

  • Add a catalytic amount of TMSOTf dropwise.

  • Stir the reaction at -40 °C and monitor by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Filter the mixture through Celite, and wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired disaccharide.

Data Presentation

Table 1: Representative Yields and Anomeric Selectivity in the Glycosylation of Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside with Per-O-benzyl-L-gulopyranosyl Trichloroacetimidate.

EntryDonor:Acceptor RatioTemperature (°C)Promoter (equiv.)Reaction Time (h)Yield (%)α:β Ratio
11.2 : 1-40TMSOTf (0.1)2755:1
21.5 : 1-40TMSOTf (0.1)2826:1
31.2 : 1-20TMSOTf (0.1)1.5784:1
41.2 : 10TMSOTf (0.1)1723:1

Note: The data presented in this table are representative values based on analogous glycosylation reactions and are intended for illustrative purposes. Actual results may vary depending on specific experimental conditions.

Visualization of Workflows and Concepts

Oligosaccharide_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of L-Gulose Donor cluster_glycosylation Glycosylation cluster_final Final Product D-Mannose_Derivative 2,3:5,6-Diisopropylidene- D-mannofuranose L_Gulose_Derivative Protected L-Gulose D-Mannose_Derivative->L_Gulose_Derivative C5 Epimerization & Protection L_Gulose_Donor α-L-Gulopyranosyl Trichloroacetimidate L_Gulose_Derivative->L_Gulose_Donor Donor Formation Disaccharide Protected Disaccharide L_Gulose_Donor->Disaccharide Acceptor Protected Glucose Acceptor Acceptor->Disaccharide TMSOTf -40 °C Deprotection Deprotection Disaccharide->Deprotection Final_Oligosaccharide Target Oligosaccharide Deprotection->Final_Oligosaccharide Catalytic Hydrogenation

Caption: Workflow for the synthesis of an α-L-gulopyranose-containing disaccharide.

Biological_Application_Concept Synthetic_Oligosaccharide Synthetic α-L-Gulose Oligosaccharide Interaction Binding / Inhibition Synthetic_Oligosaccharide->Interaction Biological_Target Biological Target (e.g., Enzyme, Receptor) Biological_Target->Interaction Biological_Effect Modulation of Biological Pathway Interaction->Biological_Effect Therapeutic_Application Potential Therapeutic Application Biological_Effect->Therapeutic_Application

Caption: Conceptual pathway for the application of synthetic oligosaccharides.

References

Application Notes & Protocols for HPLC Purity Analysis of alpha-L-Gulopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purity analysis of alpha-L-gulopyranose using High-Performance Liquid Chromatography (HPLC). The methods described are designed to separate and quantify this compound from its related impurities, including its anomer (beta-L-gulopyranose) and enantiomer (alpha-D-gulopyranose).

Introduction

This compound is a rare monosaccharide with potential applications in various fields of research and development. Ensuring the chemical purity and isomeric integrity of this compound is critical for its use in biological studies and as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of carbohydrates. This note details two primary methods for this purpose: Chiral HPLC for the separation of anomers and enantiomers, and High-Performance Anion-Exchange Chromatography (HPAEC) for the separation of various aldohexoses.

Method 1: Chiral HPLC for Anomeric and Enantiomeric Purity

This method utilizes a chiral stationary phase to achieve separation of the alpha and beta anomers of L-gulopyranose, as well as to resolve the L-enantiomer from the D-enantiomer. This approach is adapted from established methods for the separation of other monosaccharide isomers.[1][2]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and column thermostat.

  • Refractive Index (RI) Detector.[3]

  • Chiral Stationary Phase: Chiralpak AD-H column (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) [e.g., (7:3):0.1, v/v/v].[2]

  • This compound reference standard.

  • Sample diluent: Mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Ethanol (70:30) with 0.1% TFA[2]

  • Flow Rate: 0.5 mL/min[2]

  • Column Temperature: 25 °C

  • Detector: Refractive Index (RI)[3]

  • Injection Volume: 20 µL

  • Run Time: Approximately 30 minutes

3. Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the test sample of this compound at the same concentration as the standard using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks corresponding to this compound, beta-L-gulopyranose, and any potential D-enantiomer impurities by comparing their retention times with those of the reference standard.

  • Calculate the purity of this compound by determining the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method 2: High-Performance Anion-Exchange Chromatography (HPAEC) for Aldohexose Purity

HPAEC is a powerful technique for the separation of underivatized carbohydrates. Under alkaline conditions, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation on an anion-exchange column.[4][5] This method is particularly useful for separating this compound from other aldohexose impurities.

Experimental Protocol

1. Instrumentation and Materials:

  • Ion Chromatography system with an eluent generator (optional) or a biocompatible pump.

  • Pulsed Amperometric Detector (PAD).

  • Anion-Exchange Column (e.g., Dionex CarboPac series).[6]

  • Eluent: Sodium Hydroxide (NaOH) solution.

  • This compound reference standard.

  • Sample diluent: Deionized water.

2. Chromatographic Conditions:

  • Column: Anion-exchange column suitable for carbohydrate analysis.

  • Eluent: 20 mM Sodium Hydroxide (NaOH).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detector: Pulsed Amperometric Detector (PAD).[7]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 25 minutes.

3. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in deionized water at a concentration of 0.1% (w/v). Prepare working standards by diluting the stock solution.[4]

  • Sample Preparation: Dissolve the test sample of this compound in deionized water to a concentration similar to the working standard.

  • Filtration: Filter all solutions through a 0.45 µm membrane filter prior to injection.[4]

4. Data Analysis:

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the purity by comparing the peak area of the analyte in the sample to a calibration curve generated from the reference standards.

Data Presentation

The following table summarizes representative retention time data for various aldohexoses using an anion-exchange method, which can be used as a reference for method development for this compound.

Aldohexose Retention Time (min)
Allose10.5
Altrose11.2
Glucose 12.1
Mannose13.0
Gulose 14.5
Idose15.8
Galactose17.2
Talose18.9

Data is illustrative and based on typical elution orders for aldohexoses on an anion-exchange column with a 20 mM NaOH eluent. Actual retention times may vary depending on the specific column and system.[4]

Visualizations

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) SamplePrep->HPLC_System Inject MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC_System Elute Chromatogram Chromatogram Generation HPLC_System->Chromatogram Detect Integration Peak Integration & Identification Chromatogram->Integration Quantification Purity Calculation & Reporting Integration->Quantification HPLC_Validation Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability includes Intermediate Intermediate Precision Precision->Intermediate includes

References

Application Notes and Protocols for alpha-L-Gulopyranose Labeling in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-L-gulopyranose, a rare L-sugar, presents a unique opportunity for tracking and imaging in biological systems. Unlike its D-enantiomer counterparts, L-gulose is largely metabolically inert in mammalian systems. This characteristic is advantageous for specific tracking applications where the probe must not interfere with or be consumed by cellular metabolic pathways. By labeling this compound with fluorescent dyes or radioisotopes, researchers can develop powerful tools to study a range of biological phenomena, including endocytosis, lysosomal transport, and the biodistribution of targeted drug delivery systems, without the confounding effects of metabolic degradation.

These application notes provide detailed protocols for the synthesis of labeled this compound and its application in biological tracking experiments.

Labeling Strategies for this compound

Two primary strategies for labeling this compound are detailed below: fluorescent labeling for cellular imaging and radiolabeling for in vivo tracking and quantification.

Fluorescent Labeling via Click Chemistry

Metabolic labeling with azide-tagged sugars followed by bioorthogonal click chemistry is a powerful method for fluorescently tagging biomolecules in living systems.[1] A similar strategy can be adapted for the extracellular labeling and tracking of this compound. This involves synthesizing an azide-modified this compound, which can then be "clicked" to a fluorescent probe bearing a strained alkyne, such as dibenzocyclooctyne (DBCO).

Experimental Protocol: Synthesis of Azido-alpha-L-gulopyranose and Fluorescent Labeling

This protocol is a proposed adaptation based on established methods for synthesizing azido-sugars.

Part A: Synthesis of 6-azido-6-deoxy-alpha-L-gulopyranose

  • Protection of Hydroxyl Groups: Begin with commercially available this compound. Protect the hydroxyl groups at C1, C2, C3, and C4 positions using a suitable protecting group strategy (e.g., acetylation or benzylation) to prevent unwanted side reactions.

  • Activation of the C6 Hydroxyl Group: Selectively deprotect the C6 hydroxyl group and then activate it for nucleophilic substitution by converting it to a good leaving group, such as a tosylate or mesylate.

  • Azide (B81097) Substitution: React the activated intermediate with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF) to displace the leaving group and introduce the azide functionality at the C6 position.

  • Deprotection: Remove the protecting groups from the other hydroxyl groups to yield 6-azido-6-deoxy-alpha-L-gulopyranose. Purify the product using column chromatography.

Part B: Fluorescent Labeling via Copper-Free Click Chemistry

  • Cell Incubation: Incubate the target cells or tissue with the synthesized 6-azido-6-deoxy-alpha-L-gulopyranose at a desired concentration (e.g., 10-50 µM) in a glucose-free medium for a specified period to allow for uptake or binding.

  • Labeling Reaction: After incubation, wash the cells to remove any unbound azido-sugar. Add a fluorescent probe containing a DBCO group (e.g., DBCO-Cy5 or DBCO-FITC) to the cells. The copper-free click reaction will proceed under physiological conditions, covalently linking the fluorescent dye to the azido-sugar.

  • Washing and Imaging: Wash the cells again to remove the unreacted fluorescent probe. The cells are now ready for imaging using fluorescence microscopy or analysis by flow cytometry.

Radiolabeling with Carbon-14

Radiolabeling with isotopes like Carbon-14 (¹⁴C) allows for highly sensitive and quantitative tracking of molecules in vivo.[2] The synthesis of [¹⁴C]-labeled this compound can be approached by adapting established methods for radiolabeling carbohydrates.

Experimental Protocol: Synthesis of [¹⁴C]-alpha-L-gulopyranose

This protocol is a proposed adaptation based on general methods for synthesizing ¹⁴C-labeled sugars.

  • Starting Material: Begin with a suitable ¹⁴C-labeled precursor, such as [¹⁴C]-sodium cyanide (Na¹⁴CN) or [¹⁴C]-nitromethane.

  • Chain Extension: A common strategy for introducing ¹⁴C into a sugar backbone is through a Kiliani-Fischer synthesis or a similar chain-extension reaction. This would involve reacting a five-carbon L-sugar precursor with the ¹⁴C-labeled reagent.

  • Cyclization and Isomer Separation: Following the chain extension, the resulting linear sugar would be induced to cyclize to form the pyranose ring. This will likely produce a mixture of epimers, including the desired L-gulose.

  • Purification: The [¹⁴C]-alpha-L-gulopyranose must be carefully purified from the reaction mixture and other isomers using techniques like high-performance liquid chromatography (HPLC).

  • Specific Activity Determination: The specific activity (e.g., in mCi/mmol) of the final product must be determined to allow for accurate quantification in subsequent experiments.

Application: Tracking in Biological Systems

In Vitro Cellular Uptake and Trafficking

Labeled this compound can be used to study non-metabolic uptake and intracellular trafficking pathways.

Protocol: In Vitro Tracking using Fluorescently Labeled this compound

  • Cell Culture: Plate cells of interest in a suitable imaging dish (e.g., glass-bottom dishes).

  • Labeling: Follow the fluorescent labeling protocol described above.

  • Live-Cell Imaging: Use a confocal or wide-field fluorescence microscope to visualize the uptake and localization of the fluorescently labeled this compound over time. Co-localization studies with organelle-specific markers (e.g., LysoTracker for lysosomes) can reveal the intracellular fate of the sugar probe.

  • Quantification: Use image analysis software to quantify the fluorescence intensity per cell or within specific subcellular compartments.

In Vivo Biodistribution Studies

Radiolabeled this compound is ideal for quantitative in vivo biodistribution studies.

Protocol: In Vivo Tracking using [¹⁴C]-alpha-L-gulopyranose

  • Animal Model: Administer the [¹⁴C]-alpha-L-gulopyranose to the animal model via a relevant route (e.g., intravenous injection).

  • Time Course: At various time points post-administration, euthanize the animals and collect tissues of interest (e.g., blood, liver, kidney, tumor).

  • Sample Processing: Homogenize the tissues and measure the radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile of the labeled sugar.

Data Presentation

Table 1: Quantitative Comparison of Labeling and Detection Methods

ParameterFluorescent Labeling (Click Chemistry)Radiolabeling (¹⁴C)
Typical Labeling Efficiency > 90% (for the click reaction)Dependent on synthetic route, typically 10-50% overall yield
Detection Method Fluorescence Microscopy, Flow CytometryLiquid Scintillation Counting, Autoradiography
Detection Sensitivity Picomolar to nanomolar rangeFemtomolar to attomole range
Spatial Resolution Sub-cellularOrgan/tissue level
Quantitative Capability Semi-quantitative (relative intensity)Highly quantitative (absolute amount)
In Vivo Application Limited by light penetrationWell-suited for deep tissue and whole-body analysis

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Biological Application cluster_analysis Data Analysis s1 This compound s2 Chemical Modification (e.g., Azidation or Radiosynthesis) s1->s2 s3 Labeled this compound s2->s3 a1 Introduction to Biological System (In Vitro or In Vivo) s3->a1 a2 Tracking and Imaging a1->a2 a3 Data Acquisition a2->a3 d1 Quantitative Analysis a3->d1 d2 Biodistribution or Subcellular Localization d1->d2

Caption: Experimental workflow for labeling and tracking.

signaling_pathway cluster_cell Mammalian Cell probe Labeled This compound uptake Endocytosis/ Pinocytosis probe->uptake Uptake endosome Early Endosome uptake->endosome lysosome Lysosome endosome->lysosome Trafficking exocytosis Exocytosis endosome->exocytosis Recycling lysosome->exocytosis Expulsion outside Extracellular Space

Caption: Non-metabolic trafficking of labeled this compound.

logical_relationship start Start Data Analysis raw_data Raw Data (Fluorescence Intensity or CPM) start->raw_data background Background Subtraction raw_data->background normalized Normalization (e.g., to cell number or tissue weight) background->normalized quantified Quantified Data (%ID/g or a.u.) normalized->quantified comparison Comparison between Experimental Groups quantified->comparison conclusion Conclusion comparison->conclusion

Caption: Logical flow of data analysis.

References

Application Notes and Protocols for alpha-L-Gulopyranose in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-L-gulopyranose, a rare L-sugar, presents a unique tool for investigating metabolic pathways, particularly in systems where its metabolism is distinct from the ubiquitous D-glucose. Unlike D-glucose, L-sugars are generally not metabolized by mammalian cells, making them interesting candidates for studying transport phenomena, gut microbiome metabolism, and as potential scaffolds for drug design. This document provides detailed application notes and protocols for the use of this compound in metabolic pathway studies, including its synthesis, application as a metabolic tracer, and relevant enzymatic assays.

Section 1: Synthesis of Isotopically Labeled this compound

The use of this compound in metabolic tracer studies necessitates the synthesis of isotopically labeled forms, such as ¹³C-labeled this compound. While a direct, established protocol for this specific synthesis is not widely available, a chemoenzymatic approach can be proposed based on the known synthesis of L-gulose from D-glucose or D-sorbitol.

Proposed Protocol for the Synthesis of [U-¹³C₆]-alpha-L-Gulopyranose:

This protocol is a hypothetical adaptation based on established methods for L-gulose synthesis from D-glucose derivatives.

Workflow for Proposed Synthesis of Isotopically Labeled this compound

cluster_0 Step 1: Starting Material cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation cluster_3 Step 4: Epimerization cluster_4 Step 5: Purification A [U-¹³C₆]-D-Glucose B [U-¹³C₆]-D-Sorbitol A->B Hydrogenation C [U-¹³C₆]-L-Sorbose B->C Microbial Oxidation (e.g., Gluconobacter oxydans) D Mixture of [U-¹³C₆]-L-Sorbose, [U-¹³C₆]-L-Idose, and [U-¹³C₆]-L-Gulose C->D Alkaline Epimerization E [U-¹³C₆]-alpha-L-Gulopyranose D->E Chromatographic Separation

Caption: Proposed workflow for the synthesis of isotopically labeled this compound.

Materials:

  • [U-¹³C₆]-D-Glucose

  • Hydrogenation catalyst (e.g., Raney nickel)

  • Gluconobacter oxydans culture

  • Sodium hydroxide (B78521) (NaOH)

  • Chromatography system (e.g., HPLC with a suitable column)

Protocol:

  • Hydrogenation of [U-¹³C₆]-D-Glucose:

    • Dissolve [U-¹³C₆]-D-Glucose in water.

    • Perform catalytic hydrogenation using a suitable catalyst like Raney nickel under hydrogen pressure to produce [U-¹³C₆]-D-Sorbitol[1].

  • Microbial Oxidation of [U-¹³C₆]-D-Sorbitol:

    • Introduce [U-¹³C₆]-D-Sorbitol into a culture of Gluconobacter oxydans.

    • Incubate under appropriate conditions to facilitate the oxidation of D-sorbitol to L-sorbose[1].

  • Alkaline Epimerization of [U-¹³C₆]-L-Sorbose:

    • Treat the resulting [U-¹³C₆]-L-Sorbose with a base such as sodium hydroxide.

    • This induces epimerization at C-3, C-4, and C-5, resulting in a mixture of L-sorbose, L-idose, and L-gulose[1].

  • Purification of [U-¹³C₆]-alpha-L-Gulopyranose:

    • Separate the mixture of L-sugars using chromatographic techniques. High-performance liquid chromatography (HPLC) with an appropriate column (e.g., an anion-exchange column) can be employed for this purpose.

    • Collect the fraction corresponding to L-gulose. The alpha-anomer is typically one of the forms present in solution.

Section 2: Application of this compound in Metabolic Pathway Studies

Isotopically labeled this compound can be used as a tracer to delineate its metabolic fate in various biological systems.

Application Note 1: Tracing L-Gulose Metabolism in Microbial Systems

Certain microorganisms possess the enzymatic machinery to metabolize L-sugars. Labeled L-gulose can be used to elucidate these pathways and identify the enzymes involved.

Experimental Workflow for Microbial Metabolic Tracing

cluster_0 Step 1: Culture cluster_1 Step 2: Labeling cluster_2 Step 3: Quenching & Extraction cluster_3 Step 4: Analysis cluster_4 Step 5: Data Interpretation A Microbial Culture B Incubate with [U-¹³C₆]-alpha-L-Gulopyranose A->B C Metabolite Extraction B->C D LC-MS/MS or GC-MS Analysis C->D E Metabolic Flux Analysis D->E

Caption: General workflow for tracing L-gulose metabolism in microbial cultures.

Protocol: In Vitro ¹³C-Labeling of Microbial Cultures

  • Culture Preparation: Grow the microbial strain of interest in a minimal medium to the desired cell density.

  • Isotope Labeling: Introduce [U-¹³C₆]-alpha-L-gulopyranose into the culture medium as the primary carbon source or as a supplement.

  • Incubation: Incubate the culture for a specific duration to allow for the uptake and metabolism of the labeled sugar.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by, for example, adding cold methanol.

    • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Analytical Methods:

    • Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the labeled metabolites.

  • Data Analysis:

    • Determine the mass isotopomer distributions of key metabolites to trace the path of the ¹³C label through the metabolic network.

    • Perform metabolic flux analysis to quantify the rates of the metabolic reactions.

Application Note 2: Investigating Gut Microbiome Metabolism of L-Gulose

In vivo studies in animal models can be conducted to understand the role of the gut microbiome in L-gulose metabolism.

Protocol: In Vivo Stable Isotope Tracing in a Mouse Model

  • Tracer Administration: Administer [U-¹³C₆]-alpha-L-gulopyranose to mice orally.

  • Sample Collection: Collect blood, urine, and fecal samples at various time points.

  • Metabolite Extraction: Extract metabolites from the collected samples.

  • Analysis: Analyze the extracts by LC-MS or GC-MS to detect labeled metabolites. The presence of labeled compounds in the blood and urine would indicate absorption and potential host metabolism, while labeled metabolites in the feces would primarily reflect gut microbial metabolism.

Section 3: Known Metabolic Pathways Involving L-Gulose Derivatives

Research has identified a catabolic pathway for L-gulonate, the oxidized form of L-gulose, in some bacteria.

L-Gulonate Catabolic Pathway

A L-Gulonate B 3-keto-L-gulonate A->B L-Gulonate Dehydrogenase C D-Xylulose-5-phosphate B->C 3-keto-L-gulonate Decarboxylase D Pentose Phosphate Pathway C->D

Caption: Simplified L-gulonate catabolic pathway found in some bacteria.

Section 4: Quantitative Data

Due to the novelty of using this compound as a metabolic tracer, there is a lack of quantitative data from such studies in the published literature. However, kinetic data for some enzymes involved in the downstream metabolism of L-gulonate are available.

Table 1: Kinetic Parameters of Enzymes in the L-Gulonate Catabolic Pathway

EnzymeOrganismSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
L-Gulonate 5-dehydrogenaseChromohalobacter salexigensL-Gulonate0.45 ± 0.0413 ± 0.42.9 x 10⁴
L-Idonate 5-dehydrogenaseSalmonella entericaL-Idonate1.1 ± 0.115 ± 0.61.4 x 10⁴

Data adapted from Wichelecki et al. (2014).

Section 5: Experimental Protocols for Key Experiments

Protocol 1: Enzymatic Assay for L-Gulonate Dehydrogenase

This protocol describes a spectrophotometric assay to measure the activity of L-gulonate dehydrogenase.

Materials:

  • Purified L-gulonate dehydrogenase

  • L-Gulonate

  • NAD⁺

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, NAD⁺, and L-gulonate in a cuvette.

  • Initiate the reaction by adding the purified L-gulonate dehydrogenase.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters (K_m and V_max) by measuring the initial velocities at varying substrate concentrations.

Protocol 2: HPLC Analysis of L-Gulose and its Metabolites

This protocol provides a general method for the separation and detection of L-gulose and its potential metabolites.

Workflow for HPLC Analysis of Sugars

A Sample (Metabolite Extract) B HPLC System A->B C Anion-Exchange or HILIC Column B->C D Detector (e.g., RID, ELSD, MS) C->D E Data Acquisition and Analysis D->E

Caption: General workflow for the HPLC analysis of L-gulose and its metabolites.

Materials:

  • HPLC system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

  • Anion-exchange or Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Mobile phase (e.g., acetonitrile/water gradient for HILIC)

  • Standards for L-gulose and potential metabolites

Protocol:

  • Sample Preparation: Prepare metabolite extracts as described in the tracer study protocols. Reconstitute the dried extracts in the mobile phase.

  • Chromatographic Separation:

    • Inject the sample onto the HPLC column.

    • Elute the compounds using an appropriate mobile phase gradient.

  • Detection: Detect the eluting compounds using the chosen detector.

  • Quantification: Quantify the amount of L-gulose and its metabolites by comparing the peak areas to those of known standards. For labeled compounds, a mass spectrometer is required for detection and quantification of different mass isotopomers.

Disclaimer: The protocols provided for the synthesis of isotopically labeled this compound and its use in metabolic tracer studies are proposed methodologies based on existing literature for related compounds and techniques. These protocols will require optimization and validation for specific experimental conditions.

References

Synthesis of α-L-Gulopyranose Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of α-L-gulopyranose derivatives, which are of significant interest in drug discovery due to their presence in various biologically active molecules. The protocols focus on the chemical synthesis of L-gulose, the precursor to α-L-gulopyranose derivatives, and the subsequent glycosylation to form complex disaccharides.

Introduction

L-sugars, the enantiomers of the more common D-sugars, are relatively rare in nature but are components of several important natural products with medicinal properties. For instance, L-gulose is a key constituent of the antitumor drug Bleomycin (B88199) A2, and L-iduronic acid is found in the glycosaminoglycans heparin and dermatan sulfate. The unique stereochemistry of L-sugars can confer desirable pharmacological properties, such as increased metabolic stability and novel biological activities. This document outlines synthetic strategies to access α-L-gulopyranose derivatives, starting from the readily available D-glucose, to facilitate the exploration of their therapeutic potential.

Data Presentation

Table 1: Summary of Yields for the Synthesis of L-Gulose and a Disaccharide Moiety of Bleomycin A2
StepProductStarting MaterialKey Reagents/ConditionsYield (%)Reference
1. Synthesis of L-gulose subunit acceptorBenzyl (B1604629) L-gulose derivativeBenzyl galactosideMulti-step synthesis73.0[1]
2. Synthesis of 3-O-carbamoyl-mannose donor3-O-carbamoyl-mannose derivativeD-mannose derivativeDibutyltin (B87310) oxide, aminolysis, selective deacetylation (one-pot)47.2[1]
3. TMSOTF-mediated glycosidationPeracetylated Bleomycin disaccharideL-gulose acceptor and mannose donorTMSOTF43.6 (overall)[1]
4. Coupling of L-gulopyranose and D-mannopyranosyl chloride2-O-(3-O-carbamoyl-α-D-mannopyranosyl)-L-gulopyranose derivativeProtected L-gulose and mannosyl chlorideSilver trifluoromethanesulfonate (B1224126), tetramethylurea-[2]

Note: Yields are as reported in the cited literature and may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Multi-gram Scale Synthesis of a Peracetylated Bleomycin Disaccharide Moiety

This protocol describes an efficient, multi-gram synthesis of a key disaccharide component of Bleomycin A2, 2-O-(3-O-carbamoyl-α-D-mannopyranosyl)-L-gulopyranose, in its peracetylated form. The strategy involves the synthesis of an L-gulose glycosyl acceptor and a 3-O-carbamoyl-mannose glycosyl donor, followed by a TMSOTF-mediated glycosidation.[1]

Materials:

  • Benzyl galactoside

  • D-mannose derivatives

  • Dibutyltin oxide

  • Reagents for aminolysis and deacetylation

  • Trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTF)

  • Standard laboratory solvents and reagents for organic synthesis

  • Silica (B1680970) gel for column chromatography

Procedure:

Part A: Synthesis of the L-Gulose Glycosyl Acceptor (from Benzyl Galactoside)

  • The synthesis of the L-gulose subunit as a glycosyl acceptor is achieved from the inexpensive starting material, benzyl galactoside, through a multi-step synthetic route.

  • The detailed steps for this conversion can be found in the supporting information of the cited reference.[1] This process yields the desired protected L-gulose derivative in approximately 73.0% yield.[1]

Part B: Synthesis of the 3-O-Carbamoyl-Mannose Glycosyl Donor

  • The 3-O-carbamoyl-mannose donor is prepared from a suitable D-mannose derivative.

  • A key innovation in this synthesis is the reduction in the amount of dibutyltin oxide used and the combination of the aminolysis and selective deacetylation steps into a one-pot reaction.

  • This optimized procedure provides the 3-O-carbamoyl-mannose donor in a 47.2% yield.[1]

Part C: TMSOTF-Mediated Glycosidation

  • The L-gulose glycosyl acceptor from Part A and the 3-O-carbamoyl-mannose glycosyl donor from Part B are coupled using trimethylsilyl trifluoromethanesulfonate (TMSOTF) as a promoter.

  • The reaction is carried out under anhydrous conditions. The specific equivalents of reactants, solvent, temperature, and reaction time should be followed as detailed in the original publication.[1]

  • Upon completion, the reaction is quenched, and the product is purified by silica gel column chromatography.

  • This glycosidation step affords the peracetylated Bleomycin disaccharide in an overall yield of 43.6% based on the initial benzyl galactoside.[1]

Mandatory Visualization

Synthesis_Workflow cluster_acceptor Part A: L-Gulose Acceptor Synthesis cluster_donor Part B: Mannose Donor Synthesis cluster_coupling Part C: Glycosidation start_A Benzyl Galactoside steps_A Multi-step Synthesis start_A->steps_A acceptor Protected L-Gulose (Glycosyl Acceptor) Yield: 73.0% steps_A->acceptor coupling TMSOTF-mediated Glycosidation acceptor->coupling start_B D-Mannose Derivative steps_B One-pot: - Dibutyltin oxide - Aminolysis - Selective Deacetylation start_B->steps_B donor 3-O-Carbamoyl-Mannose (Glycosyl Donor) Yield: 47.2% steps_B->donor donor->coupling product Peracetylated Bleomycin Disaccharide Overall Yield: 43.6% coupling->product

Caption: Workflow for the synthesis of a peracetylated Bleomycin disaccharide.

Biological Significance and Signaling Pathways

The disaccharide moiety of Bleomycin, consisting of L-gulose and 3-O-carbamoyl-mannose, is crucial for the selective targeting of various tumor cells.[3] While the complete downstream signaling cascade initiated by this interaction is not fully elucidated, it is established that the disaccharide is both necessary and sufficient for tumor cell recognition and subsequent internalization of the drug.[3] This targeting mechanism is a critical aspect of Bleomycin's therapeutic efficacy and highlights the potential of using this L-gulose-containing disaccharide as a vector for delivering other cytotoxic agents or imaging probes specifically to cancer cells.[3]

Further research is needed to identify the specific cell surface receptor that binds to the Bleomycin disaccharide and to unravel the subsequent signaling events that lead to internalization and cellular response. Understanding these pathways will be instrumental in the rational design of novel and more effective cancer therapies based on α-L-gulopyranose derivatives.

Signaling_Pathway cluster_cell Tumor Cell receptor Unknown Cell Surface Receptor internalization Internalization receptor->internalization downstream Downstream Cellular Effects (e.g., Drug Action) internalization->downstream bleomycin Bleomycin Disaccharide (α-L-Gulopyranose Derivative) bleomycin->receptor Binding

Caption: Proposed mechanism of tumor cell targeting by the Bleomycin disaccharide.

References

Application Notes: The Role of alpha-L-gulopyranose in Cell Adhesion and Recognition Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive investigation into the scientific literature reveals a notable scarcity of specific research detailing the direct role and application of alpha-L-gulopyranose in cell adhesion and recognition studies. While the fundamental principles of carbohydrate-mediated cellular interactions are well-established, involving a diverse array of monosaccharides and their complex assemblies, this compound itself does not appear as a prominent molecule of study in this context.

This document aims to provide a comprehensive overview of the general principles of glycan involvement in cell adhesion and recognition, drawing parallels where theoretically possible for the potential, yet currently undocumented, role of this compound. Due to the lack of specific experimental data, the following sections are based on established concepts in glycobiology and are intended to serve as a foundational guide for potential future research into this rare sugar.

General Principles of Carbohydrate-Mediated Cell Adhesion and Recognition

Cell-cell and cell-matrix interactions are fundamental to tissue development, immune responses, and disease pathogenesis. The cell surface is decorated with a dense and complex layer of glycans, collectively known as the glycocalyx. These glycans, covalently attached to proteins (glycoproteins) and lipids (glycolipids), are crucial mediators of cellular communication.

Key Mechanisms:

  • Lectin-Glycan Interactions: The primary mechanism for carbohydrate-based recognition involves lectins, a class of proteins that specifically bind to carbohydrate structures. Cells express a variety of lectins on their surface (e.g., selectins, siglecs, galectins) that recognize and bind to specific glycan epitopes on opposing cells or the extracellular matrix. This binding initiates downstream signaling cascades that regulate adhesion, migration, and other cellular processes.

  • Carbohydrate-Carbohydrate Interactions: While less common, direct interactions between carbohydrate structures on adjacent cells can also contribute to cell adhesion.

The specificity of these interactions is determined by the monosaccharide composition, sequence, linkage, and branching of the glycan chains.

Potential (Theoretical) Applications of this compound in Cell Adhesion and Recognition Studies

Given that this compound is a C-3 epimer of L-galactose and a C-5 epimer of L-mannose, its unique stereochemistry could theoretically be leveraged to probe the specificity of lectin binding sites and to develop novel modulators of cell adhesion.

Potential Research Avenues:

  • Probing Lectin Specificity: Synthetically derived this compound and its derivatives could be used in competitive binding assays to investigate the carbohydrate-binding specificity of known and novel lectins. Understanding how a lectin discriminates between this compound and other more common L-sugars could provide valuable insights into the structural basis of recognition.

  • Development of Adhesion Inhibitors: If a specific lectin involved in a pathological process (e.g., cancer metastasis, inflammation) is found to recognize structures containing L-gulose, then this compound-based molecules could be designed as competitive inhibitors to block this interaction.

  • Cell-Specific Targeting: Glycosylation patterns can be specific to cell types and disease states. If unique cell surface glycans containing L-gulose are identified, this compound could be incorporated into drug delivery systems or imaging probes for targeted delivery to those cells.

Experimental Protocols: A General Framework

As there are no established protocols specifically using this compound for cell adhesion studies, the following are generalized methodologies that could be adapted for such research.

Protocol 1: Solid-Phase Lectin Binding Assay

This protocol can be used to screen for the binding of a specific lectin to immobilized this compound.

Materials:

  • Microtiter plates (96-well, high-binding)

  • Synthetic this compound-biotin conjugate

  • Streptavidin

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Labeled lectin (e.g., HRP-conjugated or fluorescently-labeled)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for detection (e.g., TMB for HRP, or a fluorescence plate reader)

  • Competing sugars (e.g., L-gulose, L-galactose, L-mannose) for specificity control

Methodology:

  • Immobilization:

    • Coat microtiter plate wells with streptavidin solution overnight at 4°C.

    • Wash wells three times with wash buffer.

    • Add the this compound-biotin conjugate to the wells and incubate for 1 hour at room temperature.

    • Wash wells three times with wash buffer.

  • Blocking: Block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.

  • Lectin Binding:

    • Add the labeled lectin at various concentrations to the wells.

    • For competition assays, pre-incubate the lectin with a molar excess of competing sugars before adding to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash wells five times with wash buffer to remove unbound lectin.

  • Detection: Add the appropriate substrate and measure the signal (absorbance or fluorescence) according to the manufacturer's instructions.

Protocol 2: Cell Adhesion Assay on a Carbohydrate-Coated Surface

This protocol assesses the ability of cells to adhere to a surface functionalized with this compound.

Materials:

  • Tissue culture plates

  • Synthetic this compound derivative suitable for surface conjugation (e.g., with a thiol or amine group)

  • Surface activation reagents (e.g., for creating amine-reactive or thiol-reactive surfaces)

  • Cell line of interest

  • Cell culture medium

  • Fluorescent cell stain (e.g., Calcein-AM)

  • PBS

  • Blocking agent (e.g., BSA)

Methodology:

  • Surface Preparation:

    • Activate the surface of the tissue culture plates according to the manufacturer's protocol.

    • Covalently attach the this compound derivative to the activated surface.

    • Wash the surface thoroughly to remove any unreacted sugar.

    • Block any remaining reactive sites with a suitable blocking agent.

  • Cell Seeding:

    • Harvest and resuspend the cells in serum-free medium.

    • Label the cells with a fluorescent stain if desired for quantification.

    • Seed the cells onto the carbohydrate-coated and control (uncoated or coated with a different sugar) surfaces.

  • Adhesion: Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

  • Washing: Gently wash the plates with PBS to remove non-adherent cells.

  • Quantification:

    • Quantify the number of adherent cells by microscopy (if fluorescently labeled) or by using a colorimetric assay (e.g., crystal violet staining).

    • Compare the adhesion to the this compound surface with the control surfaces.

Data Presentation

As no quantitative data for this compound in cell adhesion exists in the literature, the following tables are templates for how such data could be presented if obtained from the protocols described above.

Table 1: Lectin Binding Specificity to this compound

Competing SugarConcentration (mM)Lectin Binding (% of Control)IC50 (mM)
This compound0.1
1
10
L-galactose0.1
1
10
L-mannose0.1
1
10

Table 2: Cell Adhesion to this compound Coated Surface

Cell LineSurfaceNumber of Adherent Cells (mean ± SD)% Adhesion relative to Control
Cell Line AControl (BSA)100%
This compound
L-galactose
Cell Line BControl (BSA)100%
This compound
L-galactose

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the proposed experimental protocols.

G Workflow for Solid-Phase Lectin Binding Assay cluster_0 Plate Preparation cluster_1 Binding and Detection a Coat plate with Streptavidin b Wash a->b c Add this compound-biotin b->c d Wash c->d e Block with BSA d->e f Add Labeled Lectin (with/without competitor) e->f g Incubate f->g h Wash g->h i Add Substrate h->i j Measure Signal i->j

Caption: Workflow for Solid-Phase Lectin Binding Assay.

G Workflow for Cell Adhesion Assay cluster_0 Surface Functionalization cluster_1 Adhesion and Quantification a Activate plate surface b Covalently attach This compound a->b c Wash and Block b->c d Seed cells onto surface c->d e Incubate to allow adhesion d->e f Wash non-adherent cells e->f g Quantify adherent cells f->g

Troubleshooting & Optimization

common problems in multi-step L-gulopyranose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of L-gulopyranose. The content addresses specific experimental challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My regioselective protection of the starting material (e.g., D-mannose or D-glucose) is yielding a mixture of products. How can I improve selectivity?

A: Achieving regioselective protection is one of the primary challenges in carbohydrate chemistry due to the similar reactivity of multiple hydroxyl groups.[1][2] Poor selectivity often results from using non-bulky protecting groups or harsh reaction conditions. The primary hydroxyl group (C6) is generally the most reactive and sterically accessible, making it the easiest to selectively protect.[2]

Troubleshooting Steps:

  • Choice of Protecting Group: Steric hindrance is key for selectivity.[1] Use bulky protecting groups to favor reaction at the less hindered primary C6-hydroxyl.

  • Reaction Conditions: Optimize temperature, reaction time, and solvent. Lowering the temperature can often increase selectivity.

  • One-Pot Procedures: Consider one-pot silylation and acetylation methods, which can offer high regioselectivity through the formation of per-O-silylated intermediates.[1]

Table 1: Comparison of Common Protecting Groups for C6-OH Selectivity

Protecting GroupReagent ExampleTypical ConditionsSelectivity & Remarks
Trityl (Tr) Trityl chloride (TrCl)Pyridine, 4-DMAPHigh selectivity for primary hydroxyls due to its bulk.[1]
Silyl (B83357) Ethers (e.g., TBDMS, TIPS) TBDMS-Cl, TIPS-ClImidazole, DMFExcellent selectivity for primary hydroxyls.[1][2] Stability can be tuned by the choice of silyl group.
Benzylidene Acetal Benzaldehyde dimethyl acetalCamphorsulfonic acid (CSA), DMFProtects the C4 and C6 hydroxyls simultaneously as a cyclic acetal.[2]
Q2: The stereochemical outcome of my reduction or epimerization step is incorrect or results in a mixture of diastereomers. What factors control stereoselectivity?

A: Stereoselectivity is profoundly influenced by the existing stereocenters and the protecting groups on the sugar ring.[3] Protecting groups can constrain the conformation of the molecule, directing the approach of a reagent to one face of the ring.[3] The choice of reducing or oxidizing agent is also critical.

Troubleshooting Steps:

  • Neighboring Group Participation: Acyl protecting groups (like acetate (B1210297) or benzoate) at a neighboring position (e.g., C2) can participate in the reaction, shielding one face of the molecule and directing the stereochemical outcome.[3] Ether protecting groups (like benzyl) are non-participating and may lead to lower selectivity.[3]

  • Reagent Selection: For reductions of a ketone to a secondary alcohol, the steric bulk of the hydride reagent is crucial. A bulky reagent (e.g., L-Selectride) will preferentially attack from the less hindered face, while a smaller reagent (e.g., NaBH₄) may show less selectivity.

  • Conformational Control: The use of cyclic protecting groups, such as a 4,6-O-benzylidene acetal, can lock the pyranose ring in a more rigid chair conformation, which can significantly enhance stereocontrol at the anomeric center during glycosylation.[4]

G start Problem: Poor Stereoselectivity check_pg Analyze Protecting Groups start->check_pg check_reagent Evaluate Reagent Choice start->check_reagent sol_conformation Introduce a cyclic protecting group (e.g., benzylidene) to constrain conformation. start->sol_conformation Alternative Strategy participating Is there a participating group (e.g., Acyl) at C2? check_pg->participating sol_reagent Use a bulkier or sterically demanding reagent to favor attack from the less hindered face. check_reagent->sol_reagent non_participating Non-participating group (e.g., Benzyl ether) participating->non_participating No sol_participating Switch to a participating group to direct stereochemistry. participating->sol_participating Yes, but still poor selectivity non_participating->sol_participating Consider switching

Caption: Orthogonal protection for sequential hydroxyl modification.

References

troubleshooting stereoselectivity in alpha-L-gulopyranose glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective α-L-gulopyranose glycosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of α-L-gulopyranosides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high α-stereoselectivity in L-gulopyranose glycosylation?

The primary challenge in achieving high α-stereoselectivity with L-gulopyranose donors lies in controlling the approach of the glycosyl acceptor to the anomeric center. The outcome of the glycosylation is a delicate balance of several factors, including the nature of the glycosyl donor and its protecting groups, the reactivity of the glycosyl acceptor, the choice of solvent, and the reaction conditions.[1][2][3][4] L-Gulose's inherent conformational properties can also influence the stereochemical outcome.

Q2: How does the choice of protecting groups on the L-gulopyranose donor affect the stereoselectivity of the glycosylation?

Protecting groups have a profound impact on stereoselectivity.[5][6][7][8] They can exert their influence through neighboring group participation or by altering the conformation and reactivity of the glycosyl donor.[5][6][7][8]

  • Participating Groups: Acyl-type protecting groups (e.g., acetate, benzoate) at the C-2 position can participate in the reaction to form a cyclic intermediate, which blocks the β-face and directs the acceptor to attack from the α-face, leading to the formation of a 1,2-trans glycoside. For L-gulose, this would result in a β-L-gulopyranoside. To favor the α-anomer (a 1,2-cis product), non-participating groups are generally required at C-2.

  • Non-Participating Groups: Ether-type protecting groups (e.g., benzyl (B1604629), silyl) at the C-2 position are non-participating and are typically used to favor the formation of 1,2-cis glycosides (α-L-gulopyranosides).[4]

  • Conformationally Constraining Protecting Groups: Cyclic protecting groups, such as 4,6-O-benzylidene acetals, can lock the conformation of the pyranose ring and significantly influence the stereochemical outcome.[2][9]

Q3: Which solvents are recommended for promoting α-L-gulopyranosylation?

Solvent choice is a critical parameter for controlling stereoselectivity.[1][10][11]

  • Ethereal Solvents: Solvents like diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and dioxane are known to favor the formation of α-glycosides.[10]

  • Nitrile Solvents: Acetonitrile (MeCN), in contrast, often promotes the formation of β-glycosides through the "nitrile effect," where the solvent participates in the reaction to form an α-nitrilium ion intermediate.[10][11]

Troubleshooting Guide

Problem 1: My glycosylation reaction is producing the undesired β-L-gulopyranoside as the major product.

This issue suggests that the reaction conditions are favoring the formation of the 1,2-trans product. Here are some potential causes and solutions:

Potential Cause Suggested Solution
Participating group at C-2 Replace the C-2 acyl protecting group with a non-participating ether group (e.g., benzyl ether).
Solvent Choice Switch from a nitrile solvent (e.g., acetonitrile) to an ethereal solvent (e.g., diethyl ether, THF).[10]
Promoter System The choice of promoter can influence the reaction mechanism. Consider screening different activators.
Temperature Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product.

Problem 2: I am obtaining a mixture of α and β anomers with low selectivity.

Low stereoselectivity can be caused by a variety of factors that lead to competing reaction pathways.

Potential Cause Suggested Solution
Reactive Acceptor Highly reactive glycosyl acceptors can sometimes lead to lower selectivity.[12] Consider using a less nucleophilic acceptor if possible, or modify the protecting groups on the acceptor to reduce its reactivity.[13]
Donor Reactivity The reactivity of the glycosyl donor, influenced by its protecting groups and the anomeric leaving group, can affect selectivity. An "armed" donor (with electron-donating protecting groups) might be more reactive and less selective. Consider using a "disarmed" donor (with electron-withdrawing protecting groups).
Reaction Concentration The concentration of the reactants can influence the reaction pathway and, consequently, the stereoselectivity.[14] Experiment with different concentrations.
Anomerization of the Donor The glycosyl donor may be anomerizing under the reaction conditions, leading to a mixture of products. Pre-activation of the donor at low temperatures before adding the acceptor can sometimes mitigate this.[9]

Experimental Protocols

General Protocol for α-L-Gulopyranose Glycosylation

This protocol provides a general framework. The specific conditions, particularly the choice of solvent, promoter, and temperature, should be optimized for each specific glycosyl donor and acceptor pair.

  • Preparation of Reactants:

    • Dry the glycosyl donor and acceptor under high vacuum for several hours before use.

    • Ensure all glassware is flame-dried or oven-dried to remove any traces of water.

    • Use anhydrous solvents.

  • Reaction Setup:

    • Dissolve the glycosyl donor and acceptor in the chosen anhydrous solvent (e.g., diethyl ether or a mixture of solvents) under an inert atmosphere (e.g., argon or nitrogen).

    • Add activated molecular sieves (e.g., 4 Å) and stir the mixture at room temperature for 30 minutes.

  • Glycosylation Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

    • Add the promoter (e.g., a Lewis acid such as TMSOTf or BF₃·Et₂O) dropwise.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., triethylamine (B128534) or pyridine).

    • Filter the mixture through a pad of celite to remove the molecular sieves.

    • Wash the filtrate with appropriate aqueous solutions (e.g., saturated sodium bicarbonate, brine).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the anomers.

Visualizations

Troubleshooting Workflow for α-L-Gulopyranosylation

troubleshooting_workflow start Start: Low α-selectivity q1 Is there a participating group at C-2? start->q1 sol1 Replace C-2 acyl group with a non-participating ether group. q1->sol1 Yes q2 Are you using a nitrile solvent? q1->q2 No sol1->q2 sol2 Switch to an ethereal solvent (e.g., Et2O, THF). q2->sol2 Yes q3 Have you optimized reaction conditions? q2->q3 No sol2->q3 sol3 Vary temperature, promoter, and reactant concentrations. q3->sol3 No end Improved α-selectivity q3->end Yes sol3->end

Caption: A flowchart for troubleshooting poor α-stereoselectivity.

Factors Influencing Stereoselectivity

factors_influencing_stereoselectivity reaction Glycosylation Stereoselectivity alpha α-anomer (1,2-cis) reaction->alpha beta β-anomer (1,2-trans) reaction->beta donor Glycosyl Donor (Protecting Groups, Leaving Group) donor->reaction acceptor Glycosyl Acceptor (Nucleophilicity, Sterics) acceptor->reaction solvent Solvent (Ethereal vs. Nitrile) solvent->reaction conditions Reaction Conditions (Temperature, Promoter) conditions->reaction

Caption: Key factors that determine the stereochemical outcome.

References

Technical Support Center: Optimizing Reaction Conditions for α-L-Gulopyranose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-L-gulopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this rare sugar.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of α-L-gulopyranose, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield of L-Gulose (B135350) - Unfavorable Reaction Equilibrium: Many isomerization and epimerization reactions for rare sugar synthesis have low equilibrium constants. - Suboptimal Reaction Conditions: Incorrect temperature, pH, or catalyst concentration can significantly reduce yield. - Enzyme Inactivation (for enzymatic synthesis): The enzyme may lose activity over time under the reaction conditions.- Implement in-situ product removal to shift the equilibrium towards the product. - Systematically optimize reaction conditions (temperature, pH, solvent, catalyst loading) using a design of experiments (DoE) approach. - For enzymatic reactions, consider using immobilized enzymes to improve stability and allow for easier reuse.
Poor α-Anomer Selectivity - Lack of Stereochemical Control: The formation of the desired α-anomer over the β-anomer can be challenging without proper directing groups. - Anomerization: The desired α-anomer may anomerize to the more stable β-anomer under the reaction or purification conditions.- Employ a protecting group strategy that favors the formation of the α-anomer. For example, a non-participating group at the C-2 position is often necessary for the synthesis of 1,2-cis glycosides (which includes α-gulose). - Carefully select the glycosylation promoter and solvent system, as these can significantly influence the stereochemical outcome. - Control the reaction temperature and pH during workup and purification to minimize anomerization.
Formation of Multiple Byproducts - Non-selective Reactions: Reagents may react with multiple hydroxyl groups on the sugar molecule. - Side Reactions: Undesired reactions such as elimination or rearrangement can occur under the reaction conditions. - Incomplete Reactions: The presence of unreacted starting materials and intermediates complicates purification.- Utilize protecting groups to selectively block reactive sites and direct the reaction to the desired position.[1] - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. - Monitor the reaction progress closely using techniques like TLC or HPLC to ensure complete conversion of the starting material.
Difficulty in Product Purification - Similar Polarity of Isomers: α- and β-anomers, as well as other sugar isomers, often have very similar polarities, making them difficult to separate by standard chromatography. - Product Degradation: The target molecule may be sensitive to the purification conditions (e.g., heat, strong acids, or bases).- Employ specialized chromatographic techniques such as recycling HPLC or use columns with different selectivities (e.g., pentafluorophenyl or phenyl hexyl stationary phases for protected carbohydrates).[2] - For unprotected sugars, consider derivatization to less polar compounds to facilitate separation, followed by deprotection. - Use gentle purification methods and avoid harsh conditions that could lead to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of L-gulose?

A1: Common starting materials for the synthesis of L-gulose include D-glucose, D-mannose, and L-sorbose. Syntheses from D-sugars often involve a key C-5 epimerization step to invert the stereochemistry from the D- to the L-series.[3] L-sorbose can be converted to L-gulose through isomerization or reduction reactions.

Q2: How can I improve the stereoselectivity to obtain the α-anomer of L-gulopyranose?

A2: Achieving high α-selectivity in glycosylation reactions is a common challenge in carbohydrate synthesis.[4] Key strategies include:

  • Protecting Groups: The choice of protecting groups on the glycosyl donor is crucial. Non-participating protecting groups at the C-2 position, such as benzyl (B1604629) ethers, are generally used to favor the formation of 1,2-cis glycosidic bonds, which corresponds to the α-anomer in the gulo-series.

  • Reaction Conditions: The solvent, temperature, and activating agent for the glycosylation reaction all play a significant role in determining the anomeric ratio. Ethereal solvents are often beneficial for α-selective glycosylations.

  • Donor and Acceptor Reactivity: The reactivity of both the glycosyl donor and the acceptor can influence the stereochemical outcome.

Q3: What are some effective protecting group strategies for L-gulose synthesis?

A3: A robust protecting group strategy is essential for the successful synthesis of complex carbohydrates like L-gulose.[1] A typical strategy involves:

  • Orthogonal Protecting Groups: Using a set of protecting groups that can be removed under different conditions allows for the selective deprotection of specific hydroxyl groups. Common orthogonal protecting groups include benzyl ethers (removed by hydrogenolysis), silyl (B83357) ethers (removed by fluoride (B91410) ions), and acetals (removed by acid hydrolysis).

  • Temporary and Permanent Protecting Groups: Some hydroxyl groups may be protected with "permanent" groups like benzyl ethers that remain until the final steps of the synthesis, while others may be protected with "temporary" groups that are removed at intermediate stages to allow for further reactions.

Q4: What analytical techniques are used to confirm the structure and purity of α-L-gulopyranose?

A4: A combination of spectroscopic and analytical techniques is used to characterize α-L-gulopyranose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the structure and stereochemistry of the sugar, including the anomeric configuration. The coupling constants of the anomeric proton in the 1H NMR spectrum can help distinguish between the α and β anomers.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

  • Optical Rotation: Measurement of the specific rotation can help to confirm the enantiomeric form (L-gulose).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to separate different isomers.

Experimental Protocols

Representative Protocol: Synthesis of L-Gulose Derivative via C-5 Epimerization of a D-Mannose Derivative

This protocol outlines a key transformation in a multi-step synthesis of an L-gulose derivative, starting from a readily available D-mannose derivative. This example illustrates the general principles that can be applied to the synthesis of L-gulose.[3]

Step 1: Preparation of a 5-O-Mesylated D-Mannofuranoside Derivative

  • Start with a suitably protected D-mannofuranose derivative, for example, benzyl 2,3-O-isopropylidene-α-D-mannofuranoside.

  • Perform a regioselective one-pot 6-O-benzoylation and 5-O-mesylation. This can be achieved by treating the starting material with benzoyl chloride and methanesulfonyl chloride in the presence of a base like pyridine. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent and purification by column chromatography on silica (B1680970) gel.

Step 2: Intramolecular SN2 Inversion to form the L-Gulofuranoside Skeleton

  • The 5-O-mesyl-6-O-benzoyl derivative is treated with a base such as potassium tert-butoxide to first remove the benzoyl group.

  • The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the mesylate at C-5 and inverting the stereochemistry to form the L-gulo configuration. This step also forms a 5,6-anhydro (epoxide) ring.

  • The reaction is typically run in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature.

  • After the reaction is complete, it is worked up and the product, benzyl 5,6-anhydro-2,3-O-isopropylidene-β-L-gulofuranoside, is purified by column chromatography.

Step 3: Hydrolysis to L-Gulose Derivative

  • The resulting epoxide can be hydrolyzed under acidic conditions to yield a 1,6-anhydro-β-L-gulopyranose derivative.

  • This derivative can then be further processed, for example, by acetylation to yield L-gulopyranosyl pentaacetate, which can be deprotected to afford L-gulose.

Data Presentation

Table 1: Example Reaction Conditions for C-5 Epimerization
Starting Material Reagents Solvent Temperature Time Product Yield (%)
Benzyl 2,3-O-isopropylidene-α-D-mannofuranoside1. BzCl, MsCl, Pyridine 2. KOtBu1. Dichloromethane 2. THF1. 0 °C to rt 2. rt1. 4 h 2. 2 hBenzyl 5,6-anhydro-2,3-O-isopropylidene-β-L-gulofuranoside~70-80 (over 2 steps)

Note: This table is a representative example based on similar transformations in the literature and may require optimization for specific substrates.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of L-Gulose Derivative start Protected D-Mannose Derivative step1 Regioselective 6-O-Benzoylation & 5-O-Mesylation start->step1 step2 Base-mediated Deprotection & Intramolecular SN2 Inversion step1->step2 intermediate 5,6-Anhydro-L-gulofuranoside step2->intermediate step3 Acidic Hydrolysis intermediate->step3 product 1,6-Anhydro-β-L-gulopyranose step3->product final_product α-L-Gulopyranose product->final_product Further Transformations & Deprotection

Caption: A generalized workflow for the synthesis of an L-gulose derivative from a D-mannose precursor.

Troubleshooting_Logic start Low Yield or Purity of α-L-Gulopyranose check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Multiple Byproducts? incomplete->byproducts No optimize_time Optimize Reaction Time/Temperature incomplete->optimize_time Yes anomers Incorrect Anomeric Ratio? byproducts->anomers No optimize_reagents Re-evaluate Protecting Group Strategy & Reagent Stoichiometry byproducts->optimize_reagents Yes optimize_stereo Adjust Solvent/Promoter for Stereoselectivity anomers->optimize_stereo Yes purification Purification Successful? anomers->purification No optimize_time->check_reaction optimize_reagents->check_reaction optimize_stereo->check_reaction final_product Pure α-L-Gulopyranose purification->final_product Yes optimize_purification Optimize Chromatographic Conditions purification->optimize_purification No optimize_purification->purification

Caption: A logical troubleshooting workflow for optimizing α-L-gulopyranose synthesis.

References

Technical Support Center: Purification of alpha-L-gulopyranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of alpha-L-gulopyranose anomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the separation and purification of this specific carbohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound anomers?

The purification of this compound anomers presents several significant challenges inherent to the chemistry of reducing sugars. The most critical challenge is the phenomenon of mutarotation , where the alpha and beta anomers interconvert in solution until an equilibrium is reached.[1][2] This dynamic equilibrium can cause issues during chromatographic separation, such as peak broadening or the appearance of multiple peaks for a single compound, making the isolation of a pure anomer difficult.[2][3]

Additional challenges include:

  • High Polarity: Sugars are highly polar, which can make them difficult to retain and resolve on standard reversed-phase chromatography columns.[2][3]

  • Similar Physicochemical Properties: The alpha and beta anomers are diastereomers with very similar structures and properties, making their separation challenging.[1]

  • Lack of a UV Chromophore: Sugars like L-gulopyranose do not possess a UV chromophore, which complicates detection with standard UV-Vis detectors in HPLC systems.[2]

Q2: How does mutarotation affect the purification process?

Mutarotation is the change in optical rotation that occurs when a pure anomer of a sugar is dissolved in a solvent, typically water.[1] The process involves the reversible opening of the cyclic pyranose ring to form the open-chain aldehyde, which can then re-close to form either the alpha or beta anomer.[4][5] During a chromatographic run, if the rate of this interconversion is comparable to the separation time, it can result in distorted peak shapes, including broadened peaks or a plateau between two peaks, hindering the collection of a pure anomeric fraction.[6][7] The rate of mutarotation is influenced by pH and temperature and can be catalyzed by both acids and bases.[4]

Q3: What analytical techniques are best for identifying and quantifying alpha- and beta-L-gulopyranose?

Several techniques are essential for the analysis of sugar anomers:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for separating anomers.[8][9] Specialized columns, such as those based on cyclodextrins or chiral stationary phases, can be effective.[8][10] Detection is often achieved using Refractive Index (RI) detectors or Evaporative Light Scattering Detectors (ELSD).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguously determining the anomeric configuration. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is diagnostic for the stereochemistry.[11] Diffusion-Ordered Spectroscopy (DOSY) NMR has also been used to separate the signals of anomers in a mixture.[12][13]

  • Polarimetry: This technique measures the optical rotation of a solution. Since pure alpha and beta anomers have different specific rotations, polarimetry can be used to monitor the process of mutarotation and determine the composition of an equilibrium mixture.[1][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound anomers in a question-and-answer format.

Issue 1: My HPLC chromatogram shows broad, split, or interconnected peaks.

  • Question: Why am I not getting sharp, distinct peaks for my anomers?

  • Answer: This is a classic sign of on-column anomerization (mutarotation) occurring during the separation process.[2] To resolve this, you can either try to accelerate the interconversion so that both anomers elute as a single sharp peak, or slow it down to resolve both anomers baseline.

    • Solution A (Accelerate Interconversion): Increase the column temperature, often in the range of 70-80°C. A faster interconversion rate relative to the separation time can cause the two anomeric peaks to merge into a single, sharp peak.[2]

    • Solution B (Accelerate Interconversion): Use a high pH mobile phase (e.g., pH > 10). Alkaline conditions catalyze mutarotation, leading to the coalescence of the anomeric signals. Note that polymer-based or other pH-stable columns are required for this approach.[2]

    • Solution C (Slow Interconversion): Work at low temperatures and use aprotic solvents if your sample is soluble, as this can slow down the rate of mutarotation, potentially allowing for better resolution of the individual anomer peaks.[10]

Issue 2: The alpha and beta anomers are co-eluting.

  • Question: My HPLC method is not separating the two anomers at all. How can I improve resolution?

  • Answer: Co-elution indicates that the selectivity of your chromatographic system is insufficient for the subtle differences between the anomers.

    • Solution A: Column Selection: The choice of stationary phase is critical. Consider using specialized columns designed for carbohydrate analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common mode for separating highly polar compounds like sugars.[6] Amino- and amide-bonded stationary phases are frequently used in HILIC for sugar analysis.[6] Chiral columns (e.g., Chiralpak) have also been shown to be effective in separating both enantiomers and anomers of monosaccharides.[8][9]

    • Solution B: Mobile Phase Optimization: Systematically vary the composition of your mobile phase. In HILIC, the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is a key parameter. Small changes can significantly impact retention and selectivity.[6]

Issue 3: I am having trouble confirming the identity of my purified fractions.

  • Question: I have collected fractions from my HPLC, but how can I be certain which one is the alpha anomer?

  • Answer: The most reliable method for assigning the anomeric configuration is ¹H NMR spectroscopy.[11] The key is to measure the coupling constant (³J) between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2).

    • For most pyranose sugars in a chair conformation, a large coupling constant (typically 7-9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of the beta anomer .

    • A smaller coupling constant (typically 2-4 Hz) indicates a cis (axial-equatorial or equatorial-axial) relationship, which is characteristic of the alpha anomer .

Issue 4: The yield of my purified anomer is very low.

  • Question: After purification, I have very little of my target alpha anomer. What could be causing this?

  • Answer: Low yield can be due to several factors, including degradation of the sugar or irreversible adsorption to the stationary phase.

    • Solution A: Assess Stability: Sugars can be susceptible to degradation under harsh conditions, especially at very high pH or temperatures.[2] Investigate the stability of L-gulopyranose under your purification conditions and minimize the exposure time to potentially damaging environments.

    • Solution B: Change Stationary Phase: If you suspect irreversible adsorption, try using a more inert stationary phase or an end-capped column to minimize interactions that could lead to sample loss.[3]

Quantitative Data Summary

Specific quantitative data for L-gulopyranose anomers is not widely available in the literature. However, the data for the well-studied D-glucopyranose anomers can serve as an illustrative example of the parameters researchers should determine.

Table 1: Physicochemical Properties of D-Glucopyranose Anomers (Illustrative Example)

Property α-D-Glucopyranose β-D-Glucopyranose Reference(s)
Initial Specific Rotation [α]D +112.2° +18.7° [1][4]
Equilibrium Specific Rotation [α]D +52.7° +52.7° [1][4]
Percentage in Equilibrium Mixture (in D₂O) ~36% ~64% [1][5]

| Melting Point | 146 °C | 148-155 °C |[4] |

Experimental Protocols

Protocol 1: General HPLC Method for Anomer Separation

This protocol provides a starting point for developing a separation method. Optimization will be required for this compound.

  • Column: Use a column suitable for carbohydrate analysis, such as an amino-bonded or amide-bonded HILIC column (e.g., 150 mm x 4.6 mm).

  • Mobile Phase: A typical mobile phase for HILIC is a mixture of acetonitrile (B52724) and water. Start with a ratio of 85:15 (v/v) Acetonitrile:Water.[6] The mobile phase should be freshly prepared and degassed.

  • Flow Rate: Begin with a flow rate of 1.0 mL/min.

  • Column Temperature: To manage mutarotation, either maintain a low temperature (e.g., 5-10°C) to resolve both anomers or a high temperature (e.g., 70-80°C) to elute them as a single peak.[2][6]

  • Injection Volume: 10-20 µL.

  • Detection: Use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

  • Optimization: Adjust the acetonitrile/water ratio to improve resolution. A higher water content generally decreases retention time.

Protocol 2: Determination of Anomeric Configuration by ¹H NMR

  • Sample Preparation: Dissolve a small amount of the purified anomer in a suitable deuterated solvent (e.g., D₂O). Lyophilize from D₂O two or three times to exchange the hydroxyl protons for deuterium, which simplifies the spectrum by removing the OH signals.

  • Acquisition: Acquire a one-dimensional ¹H NMR spectrum.

  • Analysis:

    • Identify the signal corresponding to the anomeric proton (H-1). This is typically the most downfield signal in the carbohydrate region (around 4.5-5.5 ppm) and appears as a doublet.

    • Measure the coupling constant (³J_H1,H2) of this doublet.

    • Assign Configuration: A large coupling constant (~8 Hz) suggests a β-anomer, while a small coupling constant (~3 Hz) suggests an α-anomer.[11]

Visualizations

Diagram 1: Troubleshooting Workflow for HPLC Purification

G cluster_0 cluster_1 Solutions for Anomerization cluster_2 Solutions for Co-elution start Start: HPLC Purification of Anomers problem Observe Chromatogram: Broad or Split Peaks? start->problem resolution Poor Anomer Resolution? problem->resolution No anomerization On-Column Anomerization (Mutarotation) problem->anomerization Yes confirm Identity Confirmation? resolution->confirm No coelution Insufficient Selectivity resolution->coelution Yes success Purification Successful confirm->success Yes analysis Perform NMR Analysis (See Protocol 2) confirm->analysis No sol1 Increase Column Temp (e.g., 70-80°C) anomerization->sol1 Accelerate sol2 Use High pH Mobile Phase (pH > 10) anomerization->sol2 Accelerate sol3 Use Low Temp & Aprotic Solvents anomerization->sol3 Slow Down sol1->resolution sol2->resolution sol3->resolution sol4 Optimize Mobile Phase (e.g., ACN/H2O ratio) coelution->sol4 sol5 Change Column (e.g., HILIC, Chiral) coelution->sol5 sol4->confirm sol5->confirm analysis->success

Caption: Troubleshooting workflow for HPLC purification of anomers.

Diagram 2: Mutarotation Equilibrium of L-Gulopyranose

G cluster_info Process Information alpha This compound (Cyclic Hemiacetal) open_chain Open-Chain Form (Aldehyde) alpha->open_chain Ring Opening/ Closing beta beta-L-Gulopyranose (Cyclic Hemiacetal) open_chain->beta Ring Opening/ Closing info1 Catalyzed by acid or base info2 Occurs in protic solvents (e.g., water) info3 Leads to an equilibrium mixture

Caption: The process of mutarotation for L-Gulopyranose in solution.

References

Technical Support Center: Enhancing the Yield of Enzymatic α-L-Gulopyranose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic synthesis of α-L-gulopyranose. The primary enzymatic route involves the isomerization of L-sorbose using L-rhamnose isomerase.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on practical solutions to improve the yield and purity of α-L-gulopyranose.

Issue 1: Low Conversion of L-Sorbose to α-L-Gulopyranose

A low yield of the target product is the most common challenge in this enzymatic synthesis. Several factors can contribute to this issue.

Possible Cause Troubleshooting Steps & Rationale
Unfavorable Thermodynamic Equilibrium The isomerization of ketoses to aldoses, such as L-sorbose to L-gulopyranose, often has an unfavorable thermodynamic equilibrium, with yields potentially as low as 10% at equilibrium. To address this, consider implementing in-situ product removal (ISPR) techniques like selective crystallization or chromatographic separation to shift the equilibrium towards product formation.
Suboptimal Reaction Conditions Enzyme activity is highly dependent on pH, temperature, and buffer composition. It is crucial to optimize these parameters for the specific L-rhamnose isomerase being used. A Design of Experiments (DoE) approach can efficiently screen for optimal conditions.
Low Enzyme Stability The operational stability of the enzyme can decrease over time under process conditions. To enhance stability, consider using immobilized enzymes, which can also facilitate reuse. The addition of stabilizers, such as glycerol (B35011) or specific metal ions (e.g., Mn²⁺, Co²⁺), may also be beneficial depending on the enzyme's requirements.
Substrate and/or Product Inhibition High concentrations of the substrate (L-sorbose) or the accumulation of the product (α-L-gulopyranose) can inhibit the activity of L-rhamnose isomerase. To mitigate this, a fed-batch strategy for the substrate or continuous product removal can be employed to maintain lower concentrations and a higher reaction rate.
Byproduct Formation L-rhamnose isomerase may lack perfect specificity, leading to the formation of undesired sugar epimers or other byproducts. This not only reduces the yield of α-L-gulopyranose but also complicates purification. Ensure the use of a highly specific enzyme and optimize reaction conditions to minimize byproduct formation.
Issue 2: Difficulty in Purifying α-L-Gulopyranose

The presence of unreacted substrate and potential byproducts can make the purification of α-L-gulopyranose challenging.

Possible Cause Troubleshooting Steps & Rationale
Co-elution with L-Sorbose Due to their similar structures, α-L-gulopyranose and L-sorbose can be difficult to separate using standard chromatographic methods. High-Performance Liquid Chromatography (HPLC) with a specialized carbohydrate analysis column is often required for effective separation.
Presence of Multiple Anomers In solution, gulopyranose can exist as a mixture of α and β anomers, which can lead to peak broadening or splitting during chromatography. Controlling the pH and temperature of the mobile phase can sometimes help to minimize this effect.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the enzymatic synthesis of α-L-gulopyranose?

A1: Due to the unfavorable thermodynamic equilibrium of the isomerization reaction, the yield of α-L-gulopyranose from L-sorbose is often low, typically around 10% at equilibrium. However, this can be improved by employing strategies such as in-situ product removal.

Q2: Which enzyme is recommended for the synthesis of α-L-gulopyranose from L-sorbose?

A2: L-rhamnose isomerase (EC 5.3.1.14) is the most commonly used enzyme for this conversion due to its broad substrate specificity, which includes the isomerization of various aldoses and ketoses.[1] Enzymes from different microbial sources may have varying optimal conditions and stability.

Q3: What are the optimal reaction conditions for L-rhamnose isomerase?

A3: The optimal conditions can vary depending on the source of the L-rhamnose isomerase. However, a common starting point for optimization is a slightly alkaline pH (around 7.5-8.0) and a temperature of 50-60°C.[1] The presence of certain metal ions, like Mn²⁺ or Co²⁺, may also be required for optimal activity and stability.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a carbohydrate analysis column. This will allow you to quantify the concentrations of both the substrate (L-sorbose) and the product (α-L-gulopyranose).[1]

Q5: What is the best method for purifying α-L-gulopyranose from the reaction mixture?

A5: Preparative HPLC is a common and effective method for purifying α-L-gulopyranose from the reaction mixture, allowing for the separation of the product from the remaining substrate and any byproducts.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of rare sugars using L-rhamnose isomerase, which can be used as a reference for optimizing α-L-gulopyranose synthesis.

Parameter Value/Range Source
Enzyme L-Rhamnose IsomerasePseudomonas stutzeri
Substrate D-Sorbose (analogous to L-Sorbose)10% (w/v)
Enzyme Concentration 5 U/mL (immobilized)[1]
Buffer 50 mM Phosphate (B84403) Buffer[1]
pH 7.5[1]
Temperature 50°C[1]
Cofactor 1 mM MnCl₂[1]
Reaction Time 24-48 hours[1]
Conversion Yield (Equilibrium) ~10% (for D-Gulose)[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of α-L-Gulopyranose from L-Sorbose

This protocol is adapted from the methodology for the synthesis of D-gulose using L-rhamnose isomerase.[1]

Materials:

  • L-Sorbose

  • Immobilized L-rhamnose isomerase

  • 50 mM Phosphate buffer (pH 7.5)

  • 1 M MnCl₂ solution

  • Reaction vessel with gentle agitation (e.g., orbital shaker)

  • Water bath or incubator set to 50°C

Procedure:

  • Prepare Substrate Solution: Dissolve L-sorbose in 50 mM phosphate buffer (pH 7.5) to a final concentration of 10% (w/v).

  • Add Cofactor: Add MnCl₂ to the substrate solution to a final concentration of 1 mM.

  • Add Enzyme: Add the immobilized L-rhamnose isomerase to the substrate solution at a concentration of 5 U/mL.

  • Incubation: Incubate the reaction mixture at 50°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.

  • Monitoring: Periodically take samples from the reaction mixture. Terminate the enzymatic reaction in the samples by heat inactivation (e.g., boiling for 10 minutes). Analyze the samples by HPLC to monitor the formation of α-L-gulopyranose.

  • Termination: Once the reaction has reached equilibrium (the ratio of α-L-gulopyranose to L-sorbose is no longer changing), terminate the reaction by removing the immobilized enzyme by filtration.

Protocol 2: Purification of α-L-Gulopyranose by HPLC

Equipment and Materials:

  • HPLC system with a preparative column suitable for carbohydrate separation (e.g., an amino-based column).

  • Refractive Index (RI) detector.

  • Mobile phase (e.g., acetonitrile/water mixture).

  • Reaction mixture containing α-L-gulopyranose and L-sorbose.

  • Fraction collector.

Procedure:

  • System Equilibration: Equilibrate the HPLC system and preparative column with the chosen mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject an appropriate volume of the terminated reaction mixture onto the column.

  • Chromatographic Separation: Run the chromatogram using an isocratic or gradient elution method optimized for the separation of L-sorbose and L-gulopyranose.

  • Fraction Collection: Collect the fractions corresponding to the α-L-gulopyranose peak as it elutes from the column.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the α-L-gulopyranose.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified α-L-gulopyranose.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Isomerization Reaction cluster_purification Purification & Analysis L_Sorbose L-Sorbose Solution (10% w/v) Reaction_Vessel Reaction Vessel (50°C, 24-48h, 150 rpm) L_Sorbose->Reaction_Vessel Buffer Phosphate Buffer (50 mM, pH 7.5) Buffer->Reaction_Vessel Cofactor MnCl2 (1 mM) Cofactor->Reaction_Vessel HPLC Preparative HPLC Reaction_Vessel->HPLC Reaction Mixture Enzyme Immobilized L-Rhamnose Isomerase Enzyme->Reaction_Vessel Analysis Purity Analysis (HPLC) HPLC->Analysis Final_Product Pure α-L-Gulopyranose Analysis->Final_Product

Caption: Workflow for the enzymatic synthesis and purification of α-L-gulopyranose.

Troubleshooting_Logic Start Low Yield of α-L-Gulopyranose Equilibrium Unfavorable Equilibrium? Start->Equilibrium Conditions Suboptimal Conditions? Equilibrium->Conditions No Solution_Equilibrium Implement In-Situ Product Removal Equilibrium->Solution_Equilibrium Yes Stability Enzyme Instability? Conditions->Stability No Solution_Conditions Optimize pH, Temp, Buffer (DoE) Conditions->Solution_Conditions Yes Inhibition Substrate/Product Inhibition? Stability->Inhibition No Solution_Stability Use Immobilized Enzyme, Add Stabilizers Stability->Solution_Stability Yes Solution_Inhibition Fed-batch Substrate, Continuous Product Removal Inhibition->Solution_Inhibition Yes

Caption: Troubleshooting logic for addressing low yield in α-L-gulopyranose synthesis.

References

Technical Support Center: Alpha-L-Gulopyranose and Rare Sugar Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with alpha-L-gulopyranose and other rare monosaccharides. Given the limited specific literature on the instability of this compound, this guide draws upon general principles of carbohydrate chemistry to address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected results in my experiment with this compound. Could it be due to instability?

A1: It is possible. Monosaccharides, particularly rare sugars, can be susceptible to degradation under certain experimental conditions.[1][2] Instability can manifest as a loss of starting material, the appearance of unexpected byproducts, or a decrease in biological activity. Factors such as pH, temperature, and the presence of catalysts can influence the stability of monosaccharides.[3][4]

Q2: What are the common degradation pathways for monosaccharides like L-gulose?

A2: In solution, monosaccharides exist in an equilibrium between their cyclic (pyranose or furanose) and open-chain forms.[][6] The open-chain form, having a free aldehyde or ketone group, is more susceptible to reactions.[7] Common degradation pathways in aqueous solutions, especially under heating or acidic/basic conditions, include:

  • Epimerization: A change in the stereochemistry at a single chiral center, often occurring via an enolate intermediate in basic solutions.[8]

  • Isomerization: Conversion between different isomers, such as the transformation of an aldose to a ketose.

  • Dehydration: Elimination of water molecules, which can lead to the formation of furan (B31954) derivatives like furfural (B47365) (from pentoses) or 5-hydroxymethylfurfural (B1680220) (HMF) (from hexoses).[9]

  • Caramelization/Polymerization: Complex, poorly defined reactions that occur at high temperatures, leading to brown, polymeric substances.[10]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to control the experimental conditions. This includes:

  • Temperature: Perform reactions at the lowest effective temperature and for the shortest duration possible.

  • pH: Maintain a neutral or slightly acidic pH unless the reaction chemistry requires basic conditions. Buffering the solution can help maintain a stable pH.

  • Solvent: Use high-purity solvents and consider aprotic solvents if compatible with your experimental design, as they can sometimes limit degradation pathways that involve water.[11]

  • Storage: Store the sugar in a cool, dry place, and prepare solutions fresh for each experiment.

Q4: Are there any techniques to actively stabilize monosaccharides in solution?

A4: Yes, chemical modification can be used to stabilize monosaccharides. One approach is the formation of acetals or ketals by reacting the sugar with an aldehyde or ketone, which protects the hydroxyl groups.[1][2] For example, formaldehyde (B43269) has been used to reversibly form 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) rings with monosaccharides, preventing their degradation during processes like biomass depolymerization.[11] Another strategy is the conversion of hydroxyl groups to esters or ethers, which are generally more stable and soluble in organic solvents.[12]

Troubleshooting Guide

If you suspect that the instability of this compound is affecting your experimental results, follow these steps to diagnose and address the issue.

Step 1: Characterize the Starting Material

  • Action: Before starting your experiment, verify the purity and identity of your this compound using techniques like NMR spectroscopy, mass spectrometry, or HPLC.

  • Rationale: This ensures that the starting material is not already degraded or contaminated.

Step 2: Monitor the Reaction Over Time

  • Action: Take aliquots of your reaction mixture at different time points and analyze them using a suitable analytical method (e.g., HPLC, TLC).

  • Rationale: This will help you determine if and when the degradation is occurring. Look for a decrease in the peak corresponding to your starting material and the appearance of new peaks.

Step 3: Analyze for Common Degradation Products

  • Action: If new peaks are observed, try to identify them. Compare their retention times or spectra to those of known monosaccharide degradation products like other epimers, ketoses, or furans.

  • Rationale: Identifying the degradation products can provide clues about the degradation pathway and the conditions that are causing it.

Step 4: Systematically Vary Experimental Conditions

  • Action: If degradation is confirmed, systematically vary one experimental parameter at a time (e.g., temperature, pH, concentration) while keeping others constant.

  • Rationale: This will help you identify the specific factor(s) contributing to the instability.

Step 5: Implement Stabilization Strategies

  • Action: Based on your findings, modify your experimental protocol to minimize degradation. This could involve lowering the temperature, adjusting the pH, or using a different solvent system. If necessary, consider protecting the sugar as a more stable derivative.[12]

  • Rationale: Proactively addressing the cause of instability will lead to more reliable and reproducible experimental outcomes.

Data Presentation

FactorPotential Effect on StabilityGeneral Recommendations for Minimizing Degradation
Temperature Increased temperature generally accelerates degradation reactions.[3][4]Maintain the lowest practical temperature for your experiment. Avoid prolonged heating.
pH Both highly acidic and highly alkaline conditions can catalyze degradation.[4] Basic conditions can promote epimerization.[8]Maintain a pH as close to neutral as possible, unless specific reaction conditions are required. Use a suitable buffer system.
Solvent Protic solvents like water can participate in hydrolysis and dehydration reactions.[11]Use high-purity solvents. Consider aprotic solvents if your experimental design allows.
Presence of Catalysts Acids, bases, and certain metal ions can catalyze degradation reactions.[1][2]Be mindful of all components in your reaction mixture, including catalysts and impurities.
Oxygen The presence of oxygen can lead to oxidative degradation.For sensitive reactions, consider degassing your solvents and running the experiment under an inert atmosphere (e.g., nitrogen or argon).
Concentration Higher concentrations can sometimes lead to an increased rate of bimolecular degradation reactions or polymerization.Use the lowest concentration of the sugar that is feasible for your experiment.

Experimental Protocols

Protocol 1: HPLC Analysis for Monitoring Monosaccharide Stability

This protocol describes a general method for monitoring the stability of a monosaccharide like this compound in a solution over time.

  • Materials:

    • This compound

    • High-purity solvent (e.g., water, buffer)

    • HPLC system with a suitable column (e.g., an amino-based column for carbohydrate analysis) and detector (e.g., refractive index detector or evaporative light scattering detector).

    • Mobile phase (e.g., acetonitrile/water gradient).

  • Methodology:

    • Prepare a stock solution of this compound of known concentration in the desired solvent.

    • Divide the solution into several vials. Keep one vial as a control at a low temperature (e.g., 4°C).

    • Expose the other vials to the experimental conditions you want to test (e.g., elevated temperature, specific pH).

    • At predetermined time intervals (e.g., 0, 1, 3, 6, 24 hours), take an aliquot from each vial.[13]

    • If necessary, quench the reaction (e.g., by rapid cooling or neutralization).

    • Analyze the aliquots by HPLC.

    • Compare the chromatograms of the experimental samples to the control. Quantify the peak area of the starting material to determine the extent of degradation. Note the appearance and retention times of any new peaks.

Protocol 2: Benedict's Test for Detecting Reducing Sugars

This is a simple qualitative test to determine if your monosaccharide solution contains reducing sugars, which have a free aldehyde or ketone group.[7] This can be an initial, quick check for isomerization or degradation.

  • Materials:

    • Benedict's reagent

    • Your sugar solution

    • Control solutions (e.g., glucose as a positive control, sucrose (B13894) as a negative control)

    • Test tubes

    • Boiling water bath

  • Methodology:

    • Add 1 mL of your sugar solution to a test tube.

    • Add 2 mL of Benedict's reagent and mix.[7]

    • Place the test tube in a boiling water bath for 3-5 minutes.[7][14]

    • Observe any color change. A change from blue to green, yellow, orange, or brick-red indicates the presence of a reducing sugar. The original blue color indicates a negative result.[7][14]

Visualizations

Monosaccharide_Degradation_Pathway cluster_equilibrium Aqueous Equilibrium cluster_degradation Degradation Pathways This compound This compound Open-Chain L-Gulose Open-Chain L-Gulose This compound->Open-Chain L-Gulose Ring Opening Open-Chain L-Gulose->this compound beta-L-Gulopyranose beta-L-Gulopyranose Open-Chain L-Gulose->beta-L-Gulopyranose Ring Closing Epimers Epimers Open-Chain L-Gulose->Epimers [OH-] Epimerization Ketose Isomer Ketose Isomer Open-Chain L-Gulose->Ketose Isomer Isomerization Dehydration_Products Dehydration Products (e.g., HMF) Open-Chain L-Gulose->Dehydration_Products [H+], Heat Dehydration Caramelization_Polymers Caramelization/ Polymerization Open-Chain L-Gulose->Caramelization_Polymers High Heat beta-L-Gulopyranose->Open-Chain L-Gulose

Caption: Hypothetical degradation pathways for L-gulose in solution.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_investigation Investigation cluster_solution Solution A Unexpected Experimental Results B Verify Purity of Starting Material A->B C Monitor Reaction Over Time (e.g., HPLC) B->C D Is Degradation Observed? C->D D->A No (Re-evaluate other experimental variables) E Identify Degradation Products (e.g., MS, NMR) D->E Yes F Systematically Vary Conditions (pH, Temp, Solvent) E->F G Identify Critical Factors F->G H Modify Experimental Protocol (Lower Temp, Adjust pH, etc.) G->H I Consider Derivatization (e.g., Acetals, Ethers) G->I J Validate New Protocol H->J I->J K Proceed with Experiment J->K

Caption: Workflow for troubleshooting monosaccharide instability.

References

Technical Support Center: Overcoming Poor Solubility of alpha-L-gulopyranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the solubility challenges associated with alpha-L-gulopyranose derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my α-L-gulopyranose derivatives exhibit poor aqueous solubility?

A1: The solubility of α-L-gulopyranose derivatives is governed by their molecular structure.[1] While the parent gulopyranose structure contains multiple hydroxyl (-OH) groups that can form hydrogen bonds with water, derivatives often introduce hydrophobic (lipophilic) moieties.[2] This increase in lipophilicity and often molecular weight, coupled with strong intermolecular forces in the solid-state (crystal lattice energy), can significantly reduce aqueous solubility.[3]

Q2: What are the immediate first steps when my gulopyranose derivative fails to dissolve in an aqueous buffer?

A2: Start with the simplest approaches before moving to more complex methods:

  • Gentle Heating: Moderately increase the temperature of the solution while stirring. Be cautious, as excessive heat can degrade the compound.

  • Sonication: Use a sonicator bath to apply ultrasonic energy, which can help break apart solid particles and enhance dissolution.

  • pH Adjustment: If your derivative has ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can convert the compound into a more soluble salt form.[4][5]

  • Co-solvents: Introduce a small percentage of a water-miscible organic solvent (a co-solvent) to the aqueous buffer.[4][6]

Q3: Is it acceptable to use DMSO as a co-solvent for my cell-based assays? What are the potential issues?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and common co-solvent for creating high-concentration stock solutions. However, for cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v), as higher concentrations can be cytotoxic and may interfere with experimental outcomes. A major issue is that diluting a DMSO stock solution into an aqueous buffer can cause the compound to precipitate if its solubility limit in the final solvent mixture is exceeded.

Troubleshooting Guides

This section addresses specific experimental problems with step-by-step solutions.

Problem: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer for my experiment.

This common issue arises when the aqueous buffer cannot maintain the solubility of the compound at the desired concentration.

Troubleshooting Workflow:

G start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final working concentration. check_conc->reduce_conc Yes cosolvent Increase Co-solvent % (e.g., DMSO, Ethanol) < 1% for cell assays check_conc->cosolvent No success Solubility Issue Resolved reduce_conc->success check_toxicity Verify co-solvent toxicity. cosolvent->check_toxicity formulation Use a Formulation Strategy check_toxicity->formulation Still Precipitates or is Toxic check_toxicity->success Soluble & Non-toxic cyclodextrin (B1172386) Try Cyclodextrin Complexation formulation->cyclodextrin lipid Consider Lipid-Based Formulation (e.g., SEDDS) formulation->lipid cyclodextrin->success fail Consult Formulation Specialist cyclodextrin->fail lipid->success lipid->fail

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Re-evaluate Concentration: Determine if the target concentration is essential. If possible, perform a dose-response experiment to see if a lower, more soluble concentration is still effective.

  • Optimize Co-solvent: If using a co-solvent like DMSO, try slightly increasing its final concentration, but always run a vehicle control to ensure the co-solvent itself is not causing a biological effect.

  • Employ Formulation Aids: If the above steps fail, a formulation strategy is necessary. Cyclodextrins are a highly effective option for carbohydrate-like molecules.

Solubility Enhancement: Data and Protocols

Improving solubility often requires a systematic approach. The choice of method depends on the compound's properties and the experimental requirements.[7]

Data Presentation

Table 1: Solubility of a Hypothetical Gulopyranose Derivative (GD-X) in Common Solvent Systems

Solvent System (v/v)Solubility (mg/mL)Observations
Water< 0.01Insoluble
PBS, pH 7.4< 0.01Insoluble
95% Ethanol / 5% Water5.2Soluble
100% DMSO> 100Freely Soluble
90% PBS / 10% DMSO0.15Slightly Soluble
99% PBS / 1% DMSO< 0.01Precipitates
5% (w/v) HP-β-CD in Water1.5Significantly Improved

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Reduces solvent polarity.[6]Simple to implement for initial screening.Can be toxic to cells; may cause precipitation upon dilution.
pH Adjustment Converts ionizable drugs to soluble salt forms.[5]Highly effective for ionizable compounds.Not applicable to neutral molecules; can alter experimental conditions.
Complexation Host molecules (e.g., cyclodextrins) encapsulate the hydrophobic drug.[8][9]High biocompatibility; significant solubility increase.[10]Requires specific host-guest geometry; can be costly.
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate.[4][11]Increases dissolution rate.[12]Does not increase equilibrium solubility; requires specialized equipment.
Lipid-Based Systems Drug is dissolved in a lipid carrier (oils, surfactants).[4][12]Enhances oral bioavailability for lipophilic drugs.Complex formulations; may not be suitable for all experimental types.
Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent

  • Preparation: Prepare stock solutions of your gulopyranose derivative in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) at a high concentration (e.g., 50 mg/mL).

  • Titration: In separate microcentrifuge tubes, add your primary aqueous buffer (e.g., PBS).

  • Addition: Add small, stepwise aliquots of the organic stock solution to the aqueous buffer. Vortex thoroughly after each addition.

  • Observation: Visually inspect for precipitation (cloudiness). The point just before precipitation occurs represents the maximum solubility in that co-solvent/buffer ratio.

  • Quantification: For precise measurement, equilibrate the suspension overnight, centrifuge to pellet undissolved compound, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice.

  • Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD (start with 1:1 and 1:2).

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water by stirring at room temperature.

  • Complexation: Slowly add the powdered gulopyranose derivative to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Seal the container and allow the suspension to stir at room temperature for 24-48 hours to reach equilibrium. Gentle heating (40-50°C) can sometimes accelerate this process.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Analysis: Determine the concentration of the dissolved derivative in the filtrate via HPLC-UV or another quantitative method. This value represents the enhanced solubility.

Visual Guides and Mechanisms

Mechanism of Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[9] They can encapsulate poorly soluble molecules, like many gulopyranose derivatives, forming a more water-soluble inclusion complex.

Caption: Encapsulation of a drug by a cyclodextrin (CD) host.

This diagram illustrates how the hydrophobic drug molecule is sequestered inside the cyclodextrin's lipophilic cavity, while the complex's hydrophilic exterior interacts favorably with water, leading to increased overall solubility.

References

alpha-L-gulopyranose NMR peak assignment and overlap issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of α-L-gulopyranose, particularly concerning peak assignment and signal overlap.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the 1H NMR spectrum of α-L-gulopyranose so complex and difficult to interpret, especially in the 3.5-4.5 ppm region?

A1: The complexity and severe overlap of signals in the non-anomeric region (typically 3.0-4.5 ppm) of the 1H NMR spectrum are common challenges in carbohydrate analysis.[1][2] This is due to the similar chemical environments of the non-anomeric protons (H-2 to H-6), leading to closely spaced resonances that are often difficult to resolve in a 1D spectrum.

Q2: I am having trouble assigning the anomeric proton (H-1) of α-L-gulopyranose. Where should I expect to find it and how can I confirm its identity?

A2: The anomeric proton (H-1) signal is typically found in the downfield region of the 1H NMR spectrum, usually between 4.5 and 5.5 ppm. For α-anomers, the signal often appears as a doublet with a small 3JH1,H2 coupling constant (typically 2-4 Hz). Confirmation of the anomeric proton can be achieved using a 2D 1H-13C HSQC experiment, which will show a correlation to the anomeric carbon (C-1), typically resonating between 90 and 100 ppm.

Q3: How can I resolve the overlapping signals in the 1H NMR spectrum of α-L-gulopyranose to assign the individual proton resonances?

A3: Two-dimensional (2D) NMR spectroscopy is the most effective method for resolving signal overlap in carbohydrate spectra. The following experiments are crucial:

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically protons on adjacent carbons (e.g., H-1 and H-2, H-2 and H-3). By "walking" through the coupled spins starting from a well-resolved signal like the anomeric proton, you can begin to trace the proton connectivity within the sugar ring.

  • TOCSY (Total Correlation Spectroscopy): This experiment is particularly powerful for carbohydrates as it reveals correlations between all protons within a single spin system (i.e., all the protons of the gulopyranose ring). A cross-peak between the anomeric proton and other ring protons will appear, helping to identify all protons belonging to that monosaccharide.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. Since 13C spectra have a much larger chemical shift dispersion, this technique is excellent for resolving overlapping proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for confirming assignments and for identifying linkages in more complex oligosaccharides.

Q4: What are some key experimental considerations to improve the quality of my NMR data for α-L-gulopyranose?

A4: To obtain high-quality NMR spectra with better resolution, consider the following:

  • Sample Purity: Ensure your sample is free from paramagnetic impurities, which can cause significant line broadening.

  • Solvent: Use a high-purity deuterated solvent (e.g., D₂O). For exchangeable protons (hydroxyl groups), using a solvent mixture like 90% H₂O/10% D₂O or performing experiments in a solvent like DMSO-d₆ may be necessary.

  • Temperature: Optimizing the temperature can sometimes improve spectral resolution by changing the conformational equilibrium or viscosity of the sample.

  • Spectrometer Field Strength: Higher field strength magnets (e.g., 600 MHz or higher) will provide better signal dispersion and resolution.

Data Presentation

Due to the limited availability of specific experimental NMR data for α-L-gulopyranose in publicly accessible databases, the following tables provide representative chemical shift and coupling constant values based on general knowledge of carbohydrate NMR. These values should be used as a guide for initial assignments and should be confirmed with 2D NMR data.

Table 1: Representative 1H NMR Chemical Shifts and Coupling Constants for α-L-Gulopyranose in D₂O

ProtonChemical Shift (δ) ppm (Estimated)MultiplicityJ-Coupling (Hz) (Estimated)
H-1~5.2d~3-4
H-2~3.8ddJ1,2 ≈ 3-4, J2,3 ≈ 3-4
H-3~3.9tJ2,3 ≈ 3-4, J3,4 ≈ 3-4
H-4~4.0tJ3,4 ≈ 3-4, J4,5 ≈ 1
H-5~4.1dJ4,5 ≈ 1
H-6a~3.7ddJ5,6a ≈ 2-3, J6a,6b ≈ -12
H-6b~3.6ddJ5,6b ≈ 5-6, J6a,6b ≈ -12

Table 2: Representative 13C NMR Chemical Shifts for α-L-Gulopyranose in D₂O

CarbonChemical Shift (δ) ppm (Estimated)
C-1~95
C-2~70
C-3~72
C-4~68
C-5~73
C-6~63

Experimental Protocols

Protocol: 2D NMR for Peak Assignment and Overlap Resolution of α-L-Gulopyranose

This protocol outlines the general steps for acquiring and processing a suite of 2D NMR experiments to achieve complete peak assignment for α-L-gulopyranose.

1. Sample Preparation:

  • Dissolve 5-10 mg of α-L-gulopyranose in 0.5 mL of high-purity D₂O.

  • Lyophilize the sample twice from D₂O to minimize the residual HDO signal.

  • Re-dissolve the sample in 100% D₂O for the final NMR measurement.

2. 1D 1H NMR Acquisition:

  • Acquire a standard 1D 1H NMR spectrum to assess sample purity and concentration.

  • Optimize shimming to achieve the best possible lineshape.

3. 2D NMR Acquisition:

  • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2048 points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).

  • TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-120 ms (B15284909) to allow for magnetization transfer throughout the entire spin system.

  • HSQC: Acquire a sensitivity-enhanced HSQC spectrum. Set the 13C spectral width to cover the expected range for carbohydrates (e.g., 50-110 ppm). The ¹JCH coupling constant should be set to approximately 145-160 Hz.

  • HMBC: Acquire an HMBC spectrum with a long-range coupling delay optimized for ²JCH and ³JCH couplings (typically around 6-8 Hz).

4. Data Processing and Analysis:

  • Process all 2D spectra using appropriate window functions (e.g., sine-bell) and Fourier transformation.

  • Begin assignment from the anomeric proton (H-1) in the COSY spectrum to identify H-2.

  • Use the TOCSY spectrum to identify all protons belonging to the gulopyranose spin system from the H-1 cross-peaks.

  • Correlate the assigned protons to their directly attached carbons using the HSQC spectrum.

  • Use the HMBC spectrum to confirm assignments through long-range H-C correlations.

Mandatory Visualization

Caption: Experimental workflow for NMR peak assignment of α-L-gulopyranose.

References

Technical Support Center: Storage and Handling of alpha-L-Gulopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of alpha-L-gulopyranose to prevent its degradation and ensure the integrity of your experimental results. Due to its status as a rare sugar, specific degradation kinetics for this compound are not extensively documented. The information provided herein is based on established principles of carbohydrate chemistry and stability studies of analogous sugars, such as L-glucose and other aldohexoses.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary causes of degradation for most monosaccharides, including this compound, are exposure to moisture, elevated temperatures, and non-neutral pH conditions. Moisture can lead to microbial growth and hydrolytic reactions, while heat accelerates various degradation pathways, including isomerization and the Maillard reaction if amines are present.[1][2][3]

Q2: How does temperature affect the stability of solid this compound?

A2: Elevated temperatures provide the activation energy for degradation reactions. While solid, crystalline sugars are generally stable at room temperature, prolonged exposure to higher temperatures can lead to discoloration, caramelization, and the formation of degradation products. For long-term storage, it is recommended to keep this compound in a cool environment.[1][2]

Q3: What is the ideal pH for storing this compound in solution?

A3: Monosaccharides are typically most stable in slightly acidic to neutral aqueous solutions (pH 4-7). Alkaline conditions (pH > 7) can promote epimerization and other degradation reactions. Strongly acidic conditions can also lead to hydrolysis and the formation of degradation products.

Q4: Can this compound be stored in an aqueous solution? For how long?

A4: Aqueous solutions of monosaccharides are more susceptible to degradation than the solid form. If short-term storage in solution is necessary, use a buffer to maintain a slightly acidic to neutral pH and store at refrigerated temperatures (2-8°C). For long-term storage, it is highly recommended to store this compound as a dry powder.

Q5: What are the visible signs of this compound degradation?

A5: Visual indicators of degradation include a change in color from white to yellow or brown, and a change in the physical state, such as clumping or the appearance of a syrupy liquid. An off-odor can also indicate decomposition or microbial contamination.[3]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the storage and use of this compound.

Issue Potential Cause Troubleshooting/Prevention
Clumping of solid this compound Absorption of moisture from the atmosphere.Store in a desiccator or a tightly sealed container with a desiccant. Ensure the storage environment has low humidity.[1][3]
Discoloration (yellowing/browning) Exposure to elevated temperatures or light.Store in a cool, dark place. Avoid exposure to direct sunlight or high-intensity laboratory lighting.[1][2]
Unexpected experimental results (e.g., loss of biological activity) Degradation of the compound leading to impurities. This could be due to improper storage conditions (temperature, pH, moisture).Verify the purity of your this compound sample using an appropriate analytical method (see Experimental Protocols). Review and optimize storage conditions.
pH of the aqueous solution has shifted Absorption of atmospheric CO2 (for unbuffered solutions) or degradation reactions that produce acidic byproducts.Use a buffered solution for storage and experiments. Prepare fresh solutions before use.
Visible microbial growth in an aqueous solution Contamination of the solution.Prepare solutions under sterile conditions and consider sterile filtration for long-term storage at low temperatures. Avoid introducing contaminants during handling.

Key Factors Influencing Stability

The following table summarizes the critical factors that can affect the stability of this compound during storage.

Parameter Optimal Condition Potential Degradation Pathways
Temperature Cool (2-8°C for long-term storage)Caramelization, Maillard reaction (if amines are present), increased rate of hydrolysis and epimerization.[2]
pH (in solution) Slightly acidic to neutral (pH 4-7)Epimerization, isomerization, and formation of acidic degradation products in alkaline conditions. Hydrolysis in strongly acidic conditions.
Moisture Dry (store with desiccant)Hydrolysis, microbial growth, clumping of the solid.[1][3]
Light Dark (store in an opaque container)Photodegradation (less common for simple sugars but possible over long periods).
Atmosphere Inert gas (e.g., argon or nitrogen) for highly sensitive applications.Oxidation (less common for the pyranose form but possible for the open-chain form).

Experimental Protocols

Protocol: Assessment of this compound Purity and Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of an this compound sample and detect the presence of degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

  • Amine-based or hydrophilic interaction liquid chromatography (HILIC) column suitable for sugar analysis.

  • Mobile phase: Acetonitrile and water (gradient or isocratic, to be optimized).

  • This compound reference standard.

  • Sample of this compound to be tested.

  • Volumetric flasks, pipettes, and syringes with 0.22 µm filters.

2. Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the this compound test sample in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Column: Amine-based column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: 75:25 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: Refractive Index (RI).

  • Analysis:

    • Inject the standard solutions to establish the calibration curve.

    • Inject the test sample.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products or impurities.

    • The peak area of this compound can be used to quantify its concentration and purity relative to the reference standard.

3. Data Interpretation:

  • A decrease in the peak area of this compound over time in a stability study indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products. The retention times of these peaks can be compared to known standards of potential degradation products if available.

Visualizations

Degradation_Pathway This compound This compound Open-chain form Open-chain form This compound->Open-chain form mutarotation Epimerization (e.g., L-Idose) Epimerization (e.g., L-Idose) Open-chain form->Epimerization (e.g., L-Idose) alkaline conditions Enolization Enolization Open-chain form->Enolization Oxidation Oxidation Open-chain form->Oxidation oxidizing agents Dehydration Dehydration Enolization->Dehydration Furfural derivatives Furfural derivatives Dehydration->Furfural derivatives Gulonic acid Gulonic acid Oxidation->Gulonic acid

Caption: General degradation pathways for an aldohexose like L-gulose.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analysis cluster_3 Resolution Unexpected Results Unexpected Results Check Storage Conditions Check Storage Conditions Unexpected Results->Check Storage Conditions Visual Inspection Visual Inspection Unexpected Results->Visual Inspection Purity Analysis (HPLC) Purity Analysis (HPLC) Check Storage Conditions->Purity Analysis (HPLC) Conditions not optimal Visual Inspection->Purity Analysis (HPLC) Degradation signs Review Handling Procedures Review Handling Procedures Purity Analysis (HPLC)->Review Handling Procedures Pure Procure New Sample Procure New Sample Purity Analysis (HPLC)->Procure New Sample Impure Optimize Storage Optimize Storage Review Handling Procedures->Optimize Storage Procure New Sample->Optimize Storage

References

Technical Support Center: Optimization of Enzyme Assays Using alpha-L-Gulopyranose as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of enzyme assays involving alpha-L-gulopyranose.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common enzymes that utilize this compound as a substrate?

While this compound is a rare L-sugar, certain enzymes have been identified that can process it or its derivatives. A key example is L-gulose dehydrogenase, which is involved in the catabolic pathway of L-glucose (B1675105) in some bacteria, such as Paracoccus species.[1][2] This enzyme catalyzes the oxidation of L-gulose (the open-chain form of L-gulopyranose) to L-gluconate. Additionally, some dehydrogenases with broad substrate specificity, like D-threo-aldose 1-dehydrogenase, have shown activity with L-sugars, including L-glucose.[3]

Q2: What is a typical starting concentration for this compound in an enzyme assay?

The optimal substrate concentration is dependent on the specific enzyme's Michaelis constant (Km). For initial experiments, it is recommended to use a concentration well above the anticipated Km to ensure the enzyme is saturated. A common starting point is 5-10 times the Km value. If the Km is unknown, a substrate titration experiment is necessary to determine it. For enzymes like L-glucose dehydrogenase, which can act on related L-sugars, the Km for L-glucose has been reported to be in the millimolar range, suggesting a starting concentration of 10-50 mM for this compound might be appropriate.[4]

Q3: How can I monitor the progress of the enzymatic reaction?

For dehydrogenase enzymes that utilize this compound, the most common method is to monitor the production of NADH or NADPH spectrophotometrically. The increase in absorbance at 340 nm is directly proportional to the amount of reduced coenzyme formed, and thus to the enzyme's activity.[5] It is crucial to ensure that the reaction is monitored during the initial linear phase, where less than 10% of the substrate has been consumed.[6][7]

Q4: What are the key parameters to optimize for an enzyme assay with this compound?

Optimizing an enzyme assay is a multifactorial process.[8][9] Key parameters to consider include:

  • pH and Buffer Composition: Enzyme activity is highly dependent on pH. The optimal pH should be determined by testing a range of buffers.

  • Temperature: Each enzyme has an optimal temperature for maximum activity.[10]

  • Enzyme Concentration: The concentration should be low enough to ensure the reaction rate is linear over a reasonable time period.[11]

  • Substrate Concentration: As mentioned, this should be optimized based on the enzyme's Km.

  • Cofactor Concentration: For dehydrogenases, the concentration of NAD+ or NADP+ must be saturating.

  • Incubation Time: The assay should be run long enough to get a measurable signal but short enough to remain in the initial velocity phase.[7]

Section 2: Troubleshooting Guide

Q1: Issue: No or very low enzyme activity detected.

Possible Cause Troubleshooting Step
Incorrect Assay Conditions Verify the pH, temperature, and buffer composition are optimal for your specific enzyme.[10]
Inactive Enzyme Ensure the enzyme has been stored correctly and has not been subjected to repeated freeze-thaw cycles. Test the enzyme with a known, highly reactive substrate if available.
Substrate Degradation Prepare fresh this compound solutions. Sugars can be susceptible to degradation, especially at non-neutral pH or high temperatures.
Presence of Inhibitors Ensure that none of the reagents, including the water, contain enzyme inhibitors such as heavy metals or sodium azide (B81097) (for peroxidases).[12][13]
Insufficient Cofactor For dehydrogenases, ensure the concentration of NAD+ or NADP+ is not limiting.

Q2: Issue: High background signal in my assay.

Possible Cause Troubleshooting Step
Contaminated Reagents Use high-purity water and fresh reagents.[14] Run a "no enzyme" control to check for background reactions.
Substrate Instability This compound may be unstable under certain conditions, leading to non-enzymatic reduction of the coenzyme. Run a "no enzyme" control with the substrate to assess its stability.
Turbidity Incompatible buffer components or high concentrations of macromolecules can cause turbidity, which will scatter light and increase absorbance readings.[14] Centrifuge samples and reagents before use if necessary.
Non-specific Binding In plate-based assays, non-specific binding of reagents to the plate can cause high background. Ensure adequate blocking and washing steps are included.[15][16]

Q3: Issue: The reaction rate is not linear over time.

Possible Cause Troubleshooting Step
Substrate Depletion The reaction is running for too long, and the substrate concentration is becoming a limiting factor. Reduce the incubation time or decrease the enzyme concentration.[7]
Product Inhibition The product of the reaction may be inhibiting the enzyme. Measure the initial velocity of the reaction where product concentration is minimal.[7]
Enzyme Instability The enzyme may be unstable under the assay conditions, losing activity over time.[7] Add stabilizing agents like BSA or glycerol, or perform the assay at a lower temperature.
Reagent Limitation A cofactor or other essential reagent is being depleted. Ensure all components are present in excess.

Q4: Issue: Poor reproducibility between replicates.

Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique.[17] Prepare a master mix for reagents to minimize pipetting variations.[13]
Inconsistent Mixing Ensure all components are thoroughly mixed before starting the reaction and before taking measurements.[18]
Temperature Fluctuations Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the assay.[13]
Edge Effects in Microplates If using a microplate reader, be aware of potential "edge effects" where wells on the perimeter of the plate may experience different temperature and evaporation rates. Avoid using the outer wells for critical samples.
Incomplete Information Reporting Ensure all critical parameters of the assay are documented for each experiment to allow for accurate replication. This includes enzyme concentration, buffer counter-ions, and substrate concentrations.[19]

Section 3: Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for an this compound Dehydrogenase

This protocol provides a general framework for measuring the activity of a dehydrogenase that uses this compound as a substrate.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0. The optimal pH should be determined experimentally for the specific enzyme.

  • This compound Stock Solution: 1 M in purified water.

  • NAD+ Stock Solution: 50 mM in purified water.

  • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM Tris-HCl with 1 mM DTT). Dilute to the desired working concentration in assay buffer immediately before use.

2. Assay Procedure:

  • Set up the reaction in a 1 mL cuvette or a 96-well UV-transparent plate.

  • To each well or cuvette, add the following in order:

    • Assay Buffer (to a final volume of 1 mL or 200 µL)

    • NAD+ solution to a final concentration of 2 mM.

    • This compound to a final concentration of 50 mM (this should be optimized).

  • Mix gently and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the enzyme solution to a final concentration that gives a linear rate of absorbance change for at least 5-10 minutes.

  • Immediately start monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. Record data points every 30 seconds for 10 minutes.

3. Data Analysis:

  • Plot the absorbance at 340 nm versus time.

  • Determine the initial velocity (V0) from the linear portion of the curve (ΔAbs340/min).

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs340/min) / (ε * l) * 1000 Where:

    • ε (molar extinction coefficient for NADH at 340 nm) = 6220 M-1cm-1

    • l (path length of the cuvette/well) in cm.

Section 4: Quantitative Data Summary

Table 1: Michaelis-Menten (Km) Values for Enzymes Acting on L-Sugars

EnzymeSubstrateKm (mM)Organism
L-glucose dehydrogenase (LgdA)L-glucose59.7 ± 5.7Paracoccus sp. 43P
L-glucose dehydrogenase (LgdA)scyllo-inositol3.70 ± 0.4Paracoccus sp. 43P

Data synthesized from literature reports.[4]

Table 2: Optimal pH and Temperature Ranges for Related Sugar-Metabolizing Enzymes

Enzyme TypeTypical Optimal pHTypical Optimal Temperature (°C)
Dehydrogenases7.5 - 9.030 - 50
Glycosidases4.5 - 6.537 - 60

These are general ranges and the optimal conditions should be determined experimentally for the specific enzyme.

Section 5: Visual Guides

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffers, Substrate, Cofactors ph_temp Determine Optimal pH and Temperature reagents->ph_temp enzyme Prepare Enzyme Dilutions enzyme->ph_temp enzyme_conc Optimize Enzyme Concentration ph_temp->enzyme_conc substrate_conc Determine Substrate Km enzyme_conc->substrate_conc setup Set up Assay Reactions substrate_conc->setup measure Measure Initial Velocity (e.g., ΔAbs/min) setup->measure calculate Calculate Enzyme Activity measure->calculate kinetics Determine Kinetic Parameters (Vmax, kcat) calculate->kinetics

Caption: Experimental workflow for enzyme assay optimization.

troubleshooting_logic cluster_checks Initial Checks cluster_enzyme_issues Enzyme-Related Issues cluster_reagent_issues Reagent & Condition Issues start Low or No Activity control_check Run 'No Enzyme' and 'No Substrate' Controls start->control_check control_result Controls OK? control_check->control_result enzyme_activity Check Enzyme Storage and Handling control_result->enzyme_activity Yes reagent_prep Prepare Fresh Reagents control_result->reagent_prep No enzyme_conc Increase Enzyme Concentration enzyme_activity->enzyme_conc inhibitor Check for Inhibitors in Sample/Buffer enzyme_conc->inhibitor final_check Re-run Assay inhibitor->final_check conditions Verify pH, Temperature, and Cofactor Levels reagent_prep->conditions conditions->final_check

References

dealing with side reactions in alpha-L-gulopyranose modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-L-gulopyranose. This resource provides troubleshooting guides and answers to frequently asked questions regarding common side reactions encountered during the chemical modification of this rare sugar.

Troubleshooting Guide: Side Reactions

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

1. Protecting Group Manipulations

  • Question: I am attempting a regioselective protection of the C6 primary alcohol on my this compound derivative, but I'm getting a mixture of products with poor selectivity. What is causing this and how can I improve it?

  • Answer: Poor regioselectivity in the protection of hydroxyl groups is a common challenge in carbohydrate chemistry. The relative reactivity of the hydroxyl groups in this compound is generally C6-OH > C2-OH > C3-OH > C4-OH. However, this can be influenced by several factors.

    • Steric Hindrance: Using a bulky protecting group, such as a trityl (Tr) or a tert-butyldiphenylsilyl (TBDPS) group, will sterically favor reaction at the less hindered primary C6-OH.[1]

    • Reaction Conditions: Kinetic control (low temperature, short reaction time) often favors the most accessible hydroxyl group. Thermodynamic control (higher temperature, longer reaction time) can lead to the formation of the most stable product, which may not be the one you desire, and can also promote protecting group migration.

    • Solvent Effects: The choice of solvent can influence the reactivity of the hydroxyl groups through hydrogen bonding and stabilization of intermediates.

    Troubleshooting Steps:

    • Switch to a bulkier silyl (B83357) or trityl protecting group.

    • Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C) to favor kinetic control.

    • Carefully monitor the reaction by TLC to stop it once the desired product is formed, avoiding prolonged reaction times that could lead to side products.

  • Question: During the deprotection of a C6-trityl group under acidic conditions, I observed the migration of an acetyl group from C4 to C3. How can I prevent this?

  • Answer: Acyl group migration is a well-documented side reaction in carbohydrate chemistry, especially when adjacent hydroxyl groups are present.[2][3][4][5] The acidic conditions required for detritylation can catalyze the formation of a cyclic orthoester intermediate, which then reopens to give the migrated acyl product.[2]

    Mitigation Strategies:

    • Milder Acid: Use a milder acid for deprotection. For example, formic acid can be a gentler alternative to stronger acids like trifluoroacetic acid (TFA).[2]

    • Alternative Protecting Groups: In future syntheses, consider using a more sterically hindered and migration-resistant acyl group, such as benzoyl (Bz) or pivaloyl (Piv), instead of acetyl (Ac).[2]

    • Orthogonal Strategy: Design your synthesis with an orthogonal protecting group strategy, where groups can be removed under conditions that do not promote migration (e.g., using a base-labile or hydrogenolysis-labile group instead of an acid-labile one).[6]

    Table 1: Protecting Group Migration Tendencies and Prevention

    Protecting Group Migration Tendency Common Conditions for Migration Prevention Strategy
    Acetyl (Ac) High Acidic or Basic Use milder deprotection conditions; switch to Benzoyl (Bz) or Pivaloyl (Piv) groups.[2]
    Silyl (e.g., TMS, TBDMS) Moderate Fluoride-based deprotection, acidic/basic conditions Careful control of pH and temperature; use of buffered fluoride (B91410) reagents.

    | Acetal (B89532) (e.g., Benzylidene) | Moderate | Acidic conditions | Use neutral or basic conditions for other transformations; careful selection of acetal type.[6] |

2. Glycosylation Reactions

  • Question: My glycosylation reaction with an alpha-L-gulopyranosyl donor is giving me a mixture of α and β anomers, with low selectivity for the desired alpha-linkage. How can I improve the stereocontrol?

  • Answer: Achieving high anomeric selectivity is a central challenge in glycosylation. The outcome is influenced by the "matched/mismatched" interactions between the donor, acceptor, and promoter, as well as several specific factors:

    • Neighboring Group Participation: A participating protecting group (like acetate (B1210297) or benzoate) at the C2 position is crucial for forming 1,2-trans glycosides. For this compound, this would lead to a β-glycoside. To favor the alpha-anomer (a 1,2-cis product), you must use a non-participating group at C2, such as a benzyl (B1604629) (Bn) or silyl ether.

    • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can participate in the reaction at the anomeric center, often favoring the formation of the alpha-anomer through an SN2-like displacement of a solvent-aglycone complex.

    • Donor/Promoter System: The choice of leaving group on the anomeric carbon (e.g., bromide, trichloroacetimidate) and the promoter (e.g., silver triflate, TMSOTf) significantly impacts the reaction mechanism (SN1 vs. SN2) and, consequently, the stereochemical outcome.[7]

    Troubleshooting Flowchart for Glycosylation:

    G start Low α-selectivity in L-Gulose Glycosylation check_c2 Is the C2 protecting group a participating group (e.g., Ac, Bz)? start->check_c2 change_c2 Action: Replace C2 group with a non-participating group (e.g., Bn, TBDMS). check_c2->change_c2  Yes check_solvent What is the solvent? (e.g., DCM, MeCN) check_c2->check_solvent  No change_c2->check_solvent change_solvent Action: Switch to an ether-based solvent like Et2O or THF. check_solvent->change_solvent  Non-participating  (e.g., DCM) end Improved α-selectivity check_solvent->end  Participating  (e.g., Et2O) change_solvent->end

    Caption: Troubleshooting low alpha-selectivity.

3. Oxidation Reactions

  • Question: I am using TEMPO-mediated oxidation to convert the primary alcohol at C6 to a carboxylic acid, but I'm getting low yields and complex product mixtures. What could be the side reactions?

  • Answer: While TEMPO-mediated oxidation is generally selective for primary alcohols, several side reactions can occur if conditions are not carefully controlled.[8][9][10]

    • Over-oxidation: In some systems, especially with prolonged reaction times or excess oxidant, oxidation of secondary alcohols can occur, though this is much slower.[10]

    • Aldehyde Intermediate: The reaction proceeds through an aldehyde intermediate. If the second oxidation step (aldehyde to carboxylic acid) is slow or incomplete, you may isolate the aldehyde as a significant byproduct.[10]

    • Beta-Elimination: If there is an appropriate leaving group on a neighboring carbon (e.g., C4 or C5), beta-elimination can occur under the basic conditions sometimes used, leading to unsaturated sugar derivatives.

    • Degradation: Harsh pH conditions (either too acidic or too basic) or high temperatures can lead to the degradation of the sugar backbone.

    Table 2: Optimizing TEMPO Oxidation for this compound

    Parameter Recommended Condition Rationale / Potential Side Reaction
    pH Buffered, pH 8-10 Prevents acid/base-catalyzed degradation. Basic conditions favor a more selective oxidation pathway.[10]
    Temperature 0 °C to Room Temperature Minimizes side reactions and degradation. Higher temperatures can reduce selectivity.[10]
    Co-oxidant NaOCl (bleach) Readily available and effective. Stoichiometry must be carefully controlled to avoid unwanted chlorination or other side reactions.

    | Monitoring | TLC or LC-MS | Crucial for determining reaction completion and preventing over-oxidation or byproduct formation from extended reaction times. |

    Reaction Pathway and Potential Side Reactions:

    G cluster_main Main Reaction Pathway gulopyranose α-L-Gulopyranose (C6-OH) aldehyde C6-Aldehyde Intermediate gulopyranose->aldehyde TEMPO/NaOCl (1st Oxidation) acid Desired Product (C6-Carboxylic Acid) aldehyde->acid TEMPO/NaOCl (2nd Oxidation) side_product Side Products (e.g., over-oxidation, degradation) aldehyde->side_product Harsh Conditions (e.g., high temp, wrong pH) acid->side_product Excess Oxidant / Long Reaction Time

    Caption: TEMPO oxidation pathway and side reactions.

Frequently Asked Questions (FAQs)
  • Q1: What are the main challenges in working with L-gulose compared to more common sugars like D-glucose?

    • A1: The primary challenge is its availability and cost, as L-gulose is a rare sugar and must be synthesized.[11] Chemically, its stereochemistry can lead to different reaction kinetics and selectivities compared to D-glucose. For example, the axial C3-OH and equatorial C4-OH in the common 4C1 chair conformation can influence regioselectivity in protection reactions.

  • Q2: How can I reliably confirm the anomeric configuration (α or β) of my glycosylation product?

    • A2: The most reliable method is 1H NMR spectroscopy. The coupling constant between the anomeric proton (H-1) and the proton at C2 (H-2), denoted as 3JH1,H2, is diagnostic. For most pyranosides in a 4C1 chair conformation:

      • A β-anomer (axial-axial coupling) will have a large coupling constant, typically 7-9 Hz .

      • An α-anomer (axial-equatorial coupling) will have a small coupling constant, typically 3-4 Hz .[12]

  • Q3: Are there any specific safety considerations for L-gulose chemistry?

    • A3: L-gulose itself is not particularly hazardous.[11] However, the reagents used in its modification are often toxic, corrosive, or flammable (e.g., pyridine (B92270), strong acids, organometallic reagents, solvents like dichloromethane). Always consult the Safety Data Sheet (SDS) for each reagent, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE).

Key Experimental Protocols

Protocol 1: Regioselective Silylation of C6-OH

This protocol describes the selective protection of the primary C6 hydroxyl group of a hypothetical per-O-acetylated alpha-L-gulopyranoside after selective deacetylation at C6.

  • Starting Material: 1,2,3,4-tetra-O-acetyl-alpha-L-gulopyranose.

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (B109758) (DCM) or pyridine under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.1 equivalents of tert-Butyldiphenylsilyl chloride (TBDPS-Cl) and 1.5 equivalents of imidazole (B134444) or triethylamine.

  • Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of methanol.

  • Work-up: Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Koenigs-Knorr Glycosylation for a β-L-Gulopyranoside

This protocol uses a participating group at C2 to direct the formation of a β-glycoside.

  • Glycosyl Donor Preparation: Prepare the glycosyl donor, 2,3,4,6-tetra-O-acetyl-α-L-gulopyranosyl bromide, by treating the per-acetylated L-gulose with HBr in acetic acid.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the glycosyl acceptor (e.g., an alcohol, ROH) in anhydrous DCM. Add molecular sieves (4Å) to ensure anhydrous conditions.

  • Promoter Addition: Add 1.5 equivalents of a promoter, such as silver(I) oxide or silver carbonate.

  • Donor Addition: Cool the acceptor solution to 0 °C. Dissolve the glycosyl bromide donor in anhydrous DCM and add it dropwise to the acceptor solution.

  • Reaction: Stir the reaction in the dark (to protect the silver salts) and allow it to warm to room temperature. Monitor by TLC until the donor is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the silver salts, washing with DCM.

  • Work-up: Concentrate the filtrate and re-dissolve in DCM. Wash with saturated aqueous NaHCO3 and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify by silica gel chromatography to isolate the β-glycoside product.[13]

References

Technical Support Center: High-Purity α-L-Gulopyranose Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of high-purity alpha-L-gulopyranose. This resource is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during the isolation and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying α-L-gulopyranose?

The main difficulties in purifying α-L-gulopyranose arise from its inherent chemical properties and the common impurities generated during its synthesis. Key challenges include:

  • Presence of Diastereomers: Synthesis of L-gulose can often produce other L-hexose isomers, such as L-idose or L-sorbose.[1] These diastereomers have very similar physical and chemical properties, making them difficult to separate by standard chromatographic methods.

  • Enantiomeric Contamination: Depending on the synthetic route, the D-enantiomer (D-gulose) may be present as an impurity. Enantiomers are physically and chemically identical in an achiral environment, requiring specialized chiral separation techniques.[2][3]

  • Anomerization: In solution, L-gulopyranose exists as an equilibrium mixture of its α and β anomers. This interconversion, known as mutarotation, can cause peak broadening or the appearance of split peaks in chromatography, complicating analysis and purification.[2][4][5]

  • High Polarity: As a carbohydrate, L-gulopyranose is highly polar. This makes it challenging to retain and resolve on standard reversed-phase HPLC columns, often requiring alternative chromatographic modes like HILIC.[4][5]

Q2: I see multiple or broad peaks in my HPLC analysis for a supposedly pure sample. What is the cause?

Seeing multiple or broad peaks is a common issue when analyzing sugars. The most frequent cause is the presence of both α and β anomers in solution.[2][4] The rate of interconversion (mutarotation) can be slow relative to the chromatographic separation time, leading to the partial or full separation of the two anomeric forms. This results in broadened or distinct split peaks for a single compound.[4] To confirm this, try altering the column temperature; a lower temperature may slow the interconversion and improve the resolution of the anomers.

Q3: How can I effectively separate L-gulopyranose from its diastereomers, like L-idose?

Separating diastereomers requires methods that can exploit their subtle differences in stereochemistry. Two primary approaches are:

  • Fractional Crystallization: In some synthetic schemes, it is possible to selectively precipitate one of the isomers from a solution. For instance, a process for producing L-gulose and L-idose involves the precipitation of a related sugar, L-sorbose, leaving the target molecules in the filtrate for subsequent crystallization.[1]

  • Specialized Chromatography: High-performance liquid chromatography (HPLC) using specific stationary phases is highly effective. Hydrophilic Interaction Liquid Chromatography (HILIC) or columns with amine-based stationary phases are well-suited for separating polar, non-derivatized sugars based on differences in their hydrophilicity and interaction with the stationary phase.[2][3]

Q4: What is the best method to confirm the enantiomeric purity of my final product?

Confirming enantiomeric purity is critical and requires a chiral-selective technique. The most direct and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[3][6] This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation and quantification.[2] An alternative, though less direct, method involves derivatizing the sugar with a chiral agent to create diastereomers, which can then be separated and quantified using standard, non-chiral chromatography (GC or HPLC) or NMR spectroscopy.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for isolating α-L-gulopyranose.

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Split Peaks in HPLC 1. On-column anomerization (mutarotation) of α and β forms.[2][4][5] 2. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). 3. Column overloading.1. Lower the column temperature to slow interconversion. 2. Optimize the mobile phase; HILIC or amine-based columns are often effective.[2][4] 3. Consider derivatizing the anomeric hydroxyl group to lock the configuration. 4. Reduce the sample concentration or injection volume.
Poor Resolution of Diastereomers (e.g., L-Gulose vs. L-Idose) 1. Insufficient selectivity of the chromatographic system.[5] 2. Co-elution of the isomers.1. Switch to a stationary phase with higher selectivity, such as a HILIC or an amine-based column.[2][3] 2. Optimize the mobile phase composition (e.g., acetonitrile/water ratio in HILIC). 3. Employ two-dimensional liquid chromatography (2D-LC) for complex mixtures.[2]
Suspected Enantiomeric (D-Gulose) Contamination 1. Non-stereospecific synthesis. 2. Racemization during a reaction step.1. Use a chiral HPLC column for analysis and/or preparative separation to resolve the enantiomers.[3][6] 2. Measure the optical rotation of the final product and compare it to the literature value for pure L-gulose.[7]
Low Recovery from Purification Column 1. Irreversible adsorption of the highly polar sugar to the stationary phase.[5] 2. Sample degradation under harsh purification conditions (e.g., extreme pH).1. Use a more inert stationary phase or an end-capped column. 2. Modify mobile phase conditions (e.g., pH, additives) to minimize strong interactions. 3. Ensure all purification steps are performed under mild conditions (neutral pH, low temperature).
Presence of Salts or Catalysts in Final Product 1. Incomplete workup or quenching after a synthesis step.[7]1. Pass the crude solution through an ion-exchange resin to remove charged impurities and catalysts before final purification.[7] 2. Utilize dialysis or size-exclusion chromatography for desalting.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for L-Gulopyranose Purity Assessment
TechniqueStationary Phase ExampleTypical Mobile PhaseSeparatesKey Considerations
Chiral HPLC Polysaccharide-based (e.g., CHIRALPAK series)[7]Hexane/Isopropanol or similar non-polar mixturesEnantiomers (D- vs. L-gulose)[2][3]Essential for confirming enantiomeric purity. May require derivatization for some applications.
HILIC-HPLC Amide, Cyano, or bare silica (B1680970) columns[2][4]High organic solvent (e.g., >70% Acetonitrile) with aqueous bufferDiastereomers, Anomers[2][3]Excellent for separating highly polar, underivatized sugars. Sensitive to water content in the mobile phase.
GC-MS Phenyl methyl polysiloxane (e.g., DB-5)Helium (carrier gas)Diastereomers, derivatized anomersRequires derivatization (e.g., silylation) to make the sugar volatile.[8] Provides structural information via mass fragmentation.
Ion-Exchange Chromatography Cation exchange resins (e.g., Ca²⁺ form)[9] or Anion exchange at high pH[2]Deionized Water or aqueous buffersMonosaccharides from complex mixturesCan be used for initial cleanup and separation from other sugars.[9] HPAEC-PAD offers high sensitivity without derivatization.[2]
Table 2: Example Purity Profile for a High-Purity α-L-Gulopyranose Sample
Analytical MethodParameter MeasuredExample Result
Chiral HPLC Enantiomeric Excess (e.e.)> 99.5%
HILIC-HPLC with ELSD/RI Diastereomeric Purity> 99.0%
¹H and ¹³C NMR Structural Integrity & Isomeric RatioConforms to α-L-gulopyranose structure; no detectable impurities.
High-Resolution Mass Spectrometry (HRMS) Elemental CompositionMeasured mass accuracy < 5 ppm for [M+Na]⁺ adduct.[3]
Karl Fischer Titration Water Content< 0.5%
Elemental Analysis C, H ContentWithin ±0.4% of theoretical values for C₆H₁₂O₆.

Mandatory Visualizations

Experimental Workflows & Logical Relationships

Figure 1: General Workflow for High-Purity L-Gulopyranose Isolation crude Crude Synthetic Product (L-Gulose, Isomers, Salts) ion_exchange Ion Exchange Chromatography (Desalting / Catalyst Removal) crude->ion_exchange coarse_purify Coarse Purification (e.g., Silica Gel Column or Fractional Crystallization) ion_exchange->coarse_purify Removes Salts prep_hplc Preparative HPLC (HILIC or Amine Column) coarse_purify->prep_hplc Removes Bulk Impurities lyophilize Fraction Collection & Lyophilization prep_hplc->lyophilize Isolates Pure Fractions pure_product High-Purity This compound lyophilize->pure_product

Caption: General workflow for isolating high-purity L-gulopyranose.

Figure 2: Orthogonal Strategy for Purity Confirmation sample Purified L-Gulopyranose Sample hplc Chiral HPLC sample->hplc hilic HILIC-HPLC sample->hilic nmr NMR Spectroscopy (¹H, ¹³C, COSY) sample->nmr hrms High-Resolution MS sample->hrms gcms GC-MS (derivatized) sample->gcms p1 Enantiomeric Purity hplc->p1 Confirms p2 Diastereomeric Purity hilic->p2 Confirms p3 Structural Integrity & Anomeric Ratio nmr->p3 Confirms p4 Elemental Composition hrms->p4 Confirms p5 Volatile Impurities gcms->p5 Identifies

Caption: Logic diagram for confirming sample purity using multiple methods.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment

This protocol is adapted from methodologies used for separating sugar enantiomers.[3][7]

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: Chiral stationary phase column, e.g., CHIRALPAK® AD-3 (250 x 4.6 mm, 3 µm).[7]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 85:15 v/v). The exact ratio may need optimization.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: RI or UV (if derivatized).

  • Sample Preparation: Dissolve 1-2 mg of the L-gulopyranose sample in 1 mL of the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 10-20 µL of the sample. Run a standard of the racemic mixture (D/L-gulose) to determine the retention times for each enantiomer. Calculate the enantiomeric purity (or excess) based on the peak areas of the D- and L-gulose peaks in the sample chromatogram.

Protocol 2: HILIC Method for Diastereomer and Anomer Separation

This protocol is a general method for the analysis of underivatized monosaccharides.[2][10]

  • Instrumentation: HPLC or UPLC system with an Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) detector, or Mass Spectrometer (MS).

  • Column: HILIC column, e.g., an amide-based column (e.g., XBridge BEH Amide, 250 x 4.6 mm, 2.5 µm).[4]

  • Mobile Phase:

  • Gradient: Start with a high percentage of Solvent B (e.g., 85-90%) and run a gradient to increase the percentage of Solvent A over 15-20 minutes to elute the polar sugars.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Sample Preparation: Dissolve 1-5 mg of the sample in 1 mL of a 50:50 acetonitrile/water mixture. Filter through a 0.22 µm syringe filter.

  • Analysis: Inject 5-10 µL. Diastereomers will appear as distinct peaks. Anomers may appear as separate or broadened peaks.

Protocol 3: Sample Derivatization for GC-MS Analysis

This protocol increases the volatility of the sugar for gas chromatography.[8]

  • Drying: Place 1-2 mg of the L-gulopyranose sample in a reaction vial and dry completely under high vacuum or by lyophilization. The absence of water is critical.

  • Derivatization Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.

  • Reaction: Add 100-200 µL of the derivatization reagent to the dried sample. Cap the vial tightly.

  • Heating: Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization of all hydroxyl groups.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. The resulting trimethylsilyl (B98337) (TMS) ethers of the sugar are volatile and can be readily analyzed.

References

troubleshooting low signal in mass spectrometry of alpha-L-gulopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of alpha-L-gulopyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal intensity, during their experiments.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Signal Intensity

Q1: Why am I observing a very low or no signal for this compound in my mass spectrum?

A1: Low signal intensity for underivatized monosaccharides like this compound is a common issue in mass spectrometry. The primary reason is the inherently low ionization efficiency of these molecules.[1][2][3][4] Carbohydrates are highly polar and hydrophilic, which makes their conversion into gas-phase ions in techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) inefficient.[1][2] They lack readily ionizable functional groups and have high solvation energy, leading to poor surface activity in electrospray droplets.[1]

Q2: How can I improve the ionization efficiency and signal intensity of this compound?

A2: Several strategies can be employed to enhance the signal intensity:

  • Derivatization: This is one of the most effective approaches. Chemical modification of the hydroxyl groups can increase the hydrophobicity and ionization efficiency of the sugar.[1][5] Common methods include permethylation and peracetylation.[1][5]

  • Adduct Formation: Promoting the formation of adducts with alkali metals (e.g., Na+, K+) or other ions (e.g., NH4+, Cl-) can significantly improve the signal.[2][6][7] In positive-ion mode, sodium adducts ([M+Na]+) are frequently observed and are often more intense than protonated molecules.[2] In negative-ion mode, chloride adducts ([M+Cl]−) can be utilized.[2]

  • Optimization of Ionization Source Parameters: Fine-tuning the parameters of your ESI or MALDI source is crucial.[8][9] This includes optimizing voltages, gas flow rates, and temperatures.[9][10]

  • Sample Preparation and Cleanup: Proper sample preparation is critical to remove contaminants that can suppress the signal.[11][12] Ensure your sample is free from non-volatile salts and detergents.[1][12]

Issue 2: Inconsistent or Poorly Reproducible Results

Q3: My signal intensity for this compound is fluctuating between runs. What could be the cause?

A3: Inconsistent signal intensity can stem from several factors:

  • Inconsistent Sample Preparation: Variations in sample concentration, purity, or the derivatization process can lead to fluctuating signal strength.[1] Standardizing your sample preparation protocol is essential for reproducibility.[1]

  • Instrument Instability: The performance of the mass spectrometer can drift over time. Regular tuning and calibration are necessary to ensure consistent performance.[1][8]

  • Matrix Effects (MALDI): In MALDI, inconsistent co-crystallization of the analyte and the matrix can result in "hot spots" on the sample plate, leading to variable signal intensity.[11] Methodical sample spotting and crystal reformation techniques can improve reproducibility.[11]

Issue 3: Complex or Unidentifiable Spectra

Q4: My mass spectrum shows multiple peaks, and I'm unsure which one corresponds to this compound. What are these other peaks?

A4: The complexity of your spectrum can arise from several sources:

  • Multiple Adducts: As mentioned, gulopyranose can form adducts with various ions present in your sample or mobile phase (e.g., Na+, K+, NH4+). This will result in multiple peaks corresponding to different adducts of your analyte.

  • Contaminants: Contaminants from solvents, labware (e.g., plasticizers), or the sample itself can appear in the spectrum.[13][14][15] Common contaminants include polyethylene (B3416737) glycol (PEG) and plasticizers.[13][15]

  • In-source Fragmentation: Under certain conditions, the analyte can fragment within the ion source, leading to additional peaks at lower m/z values.

  • Isomers: If your sample contains other monosaccharide isomers, they will have the same mass as this compound, making them indistinguishable by mass alone.[16] Chromatographic separation is necessary to differentiate them.[16]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low signal intensity for this compound.

TroubleshootingWorkflow Troubleshooting Low Signal for this compound cluster_optimization Ionization Optimization start Low or No Signal Observed check_instrument Verify Instrument Performance (Tuning & Calibration) start->check_instrument check_sample_prep Review Sample Preparation (Concentration, Purity) check_instrument->check_sample_prep Instrument OK optimize_ionization Optimize Ionization Method check_sample_prep->optimize_ionization Sample Prep OK consider_derivatization Implement Derivatization optimize_ionization->consider_derivatization Signal Still Low esi_params ESI: - Adjust Voltages - Optimize Gas Flows - Check Solvent System optimize_ionization->esi_params maldi_params MALDI: - Screen Matrices - Optimize Laser Power - Improve Crystalization optimize_ionization->maldi_params adduct_formation Promote Adducts: - Add Na+/K+ Salts (Positive) - Add Cl- Source (Negative) optimize_ionization->adduct_formation solution_found Signal Improved consider_derivatization->solution_found Signal Improved esi_params->solution_found Signal Improved maldi_params->solution_found Signal Improved adduct_formation->solution_found Signal Improved

A systematic workflow for troubleshooting low signal intensity.

Experimental Protocols

Protocol 1: Permethylation of this compound for Enhanced Signal

Permethylation is a robust derivatization technique that replaces the hydrogen atoms of the hydroxyl groups with methyl groups, significantly increasing hydrophobicity and ionization efficiency.[1]

Materials:

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry.

  • Suspension: Suspend the dried sample in DMSO.

  • Base Addition: Add powdered sodium hydroxide to the suspension and vortex for 20 minutes.

  • Methylation: Add methyl iodide and vortex for another 20 minutes.[1]

  • Quenching: Quench the reaction by adding ultrapure water.[1]

  • Extraction: Add DCM to the reaction mixture and vortex to extract the permethylated gulopyranose into the organic phase. Centrifuge to separate the phases and carefully collect the lower DCM layer. Repeat the extraction twice more and pool the DCM layers.[1]

  • Purification: Dry the pooled DCM extract under a stream of nitrogen. The sample is now ready for reconstitution in a suitable solvent for MS analysis.[1]

PermethylationWorkflow Permethylation Workflow for this compound start Dried Gulopyranose Sample suspend Suspend in DMSO start->suspend add_base Add NaOH, Vortex suspend->add_base add_methyl_iodide Add Methyl Iodide, Vortex add_base->add_methyl_iodide quench Quench with Water add_methyl_iodide->quench extract Extract with DCM quench->extract dry Dry under Nitrogen extract->dry end Permethylated Sample for MS dry->end

A workflow diagram for the permethylation of this compound.

Data Presentation

Table 1: Common Adducts of this compound (MW = 180.16 g/mol )

This table provides a quick reference for identifying common adducts of this compound in your mass spectrum.

Ionization ModeAdduct IonFormulaCalculated m/z
Positive Protonated[M+H]+181.07
Sodium Adduct[M+Na]+203.05
Potassium Adduct[M+K]+219.02
Ammonium Adduct[M+NH4]+198.09
Negative Deprotonated[M-H]-179.05
Chloride Adduct[M+Cl]-215.03

Note: The observed m/z may vary slightly depending on the calibration of your mass spectrometer.

By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the challenges associated with the mass spectrometric analysis of this compound, leading to improved signal intensity and more reliable results.

References

Technical Support Center: L-Gulose Hydroxyl Group Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective protection of hydroxyl groups in L-gulose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity differences between the hydroxyl groups in L-gulose?

A1: The reactivity of the hydroxyl (-OH) groups in L-gulose is primarily dictated by their position and steric accessibility.

  • C-6 Hydroxyl (Primary): The -OH group at the C-6 position is a primary alcohol. It is sterically the least hindered and therefore the most nucleophilic and reactive of the alcohol groups.[1][2][3]

  • C-2, C-3, C-4 Hydroxyls (Secondary): These are secondary alcohols located on the pyranose ring. Their reactivity is lower than the C-6 hydroxyl and is influenced by their axial or equatorial orientation. Differentiating between these secondary hydroxyls is a significant challenge in carbohydrate chemistry.[4]

  • C-1 Anomeric Hydroxyl: The hemiacetal hydroxyl at the C-1 position has unique reactivity compared to the alcoholic hydroxyls and is often the focus of glycosylation reactions. Its protection is considered separately, for example, by converting it to a glycoside.[5]

Q2: What are "orthogonal" protecting groups and why are they essential for L-gulose chemistry?

A2: Orthogonal protecting groups are distinct classes of masking groups that can be removed under specific and mutually exclusive conditions.[6] For a polyfunctional molecule like L-gulose, this strategy is critical because it allows for the selective deprotection of one hydroxyl group for further reaction, while the others remain protected.[6] For example, a silyl (B83357) ether (removed by fluoride (B91410) ions) can be used alongside a benzyl (B1604629) ether (removed by hydrogenolysis) and an acetate (B1210297) ester (removed by base), allowing for sequential and controlled manipulation of the sugar backbone.

Q3: Which protecting groups are best for selectively targeting the primary C-6 hydroxyl group?

A3: Due to its higher reactivity and lower steric hindrance, the C-6 primary hydroxyl can be selectively protected using bulky reagents.[2] Commonly used protecting groups for this purpose include:

  • Silyl ethers: tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) are highly selective for the C-6 position.[1][2]

  • Trityl (Tr) ether: The triphenylmethyl group is very bulky and reacts almost exclusively at the C-6 position.[2][7]

  • Pivaloate (Piv) ester: This bulky ester can also be selectively introduced at the C-6 position.[1][2]

Q4: How can I protect the C-4 and C-6 hydroxyls simultaneously?

A4: The C-4 and C-6 hydroxyls can be protected together by forming a cyclic acetal (B89532). The most common method is the formation of a benzylidene acetal using benzaldehyde (B42025) (or a derivative) under acidic conditions. This reaction forms a stable six-membered ring and is a very common strategy for protecting the 4,6-diol in hexopyranosides.[4][7] Reductive opening of the benzylidene acetal can then be used to selectively introduce a benzyl group at either the C-4 or C-6 position, leaving the other hydroxyl free.

Troubleshooting Guides

Issue 1: Low yield or lack of selectivity during C-6 protection.

  • Possible Cause: Insufficient reactivity difference between the primary and secondary hydroxyls under the chosen reaction conditions. Standard acylation or alkylation often yields a mixture of products.[1]

  • Solution 1: Use a Bulky Protecting Group. Employ sterically demanding reagents like TBDPS-Cl, Trityl-Cl, or Pivaloyl-Cl, which show a strong preference for the less hindered C-6 hydroxyl.[2]

  • Solution 2: Multi-Anion Strategy. For alkylations (e.g., benzylation), a highly effective method involves forming a multi-anion of the sugar using an excess of a strong base like sodium hydride (NaH) in an aprotic solvent like DMF before adding the alkylating agent. This can significantly improve the yield of the 6-O-alkylated product.[1][8]

Issue 2: Multiple products are formed when attempting to protect a single secondary hydroxyl group.

  • Possible Cause: The secondary hydroxyls at C-2, C-3, and C-4 have similar reactivities, making selective protection difficult.

  • Solution 1: Use a Temporary Diol Protection Strategy. First, protect two adjacent hydroxyls or the C-4 and C-6 hydroxyls. For example, a 4,6-O-benzylidene acetal can be formed, leaving only the C-2 and C-3 hydroxyls available. The subtle reactivity difference between these two can then be more easily exploited.[4]

  • Solution 2: Stannylene Acetal Mediated Reactions. The use of dibutyltin (B87310) oxide forms a stannylene acetal across a diol pair. This intermediate can then activate one of the hydroxyls for regioselective acylation or alkylation.[4]

Issue 3: An existing protecting group is unintentionally cleaved during a reaction.

  • Possible Cause: The stability ranges of your chosen protecting groups are not compatible with the reaction conditions. For example, using acidic conditions to remove an acetal group may also cleave an acid-labile silyl ether like TBDMS.

  • Solution: Implement an Orthogonal Strategy. Before starting your synthesis, map out the planned reaction sequence and the stability of each protecting group. Choose a set of orthogonal groups that are stable to the required reaction conditions for subsequent steps. Refer to the data table below for guidance.

Data Presentation

Table 1: Common Protecting Groups for L-Gulose Hydroxyls

Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsStabilityTarget Hydroxyl(s)
Ethers
BenzylBnBenzyl bromide (BnBr), NaHH₂, Pd/C (Hydrogenolysis)Acid, Base, NucleophilesAll -OH
p-MethoxybenzylPMBPMB-Cl, NaHDDQ or CAN (Oxidative)Acid, Base, H₂/Pd-CAll -OH
TritylTrTrityl chloride (TrCl), PyridineMild acid (e.g., AcOH)Base, HydrogenolysisC-6 (Primary)
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTBAF (Fluoride source)Base, HydrogenolysisC-6 (Primary)
tert-ButyldiphenylsilylTBDPSTBDPS-Cl, ImidazoleTBAF (Fluoride source)More stable to acid than TBDMSC-6 (Primary)
Esters
AcetylAcAcetic anhydride (B1165640) (Ac₂O), PyridineNaOMe, K₂CO₃/MeOH (Basic)Acid, HydrogenolysisAll -OH
BenzoylBzBenzoyl chloride (BzCl), PyridineNaOMe (Basic)Acid, HydrogenolysisAll -OH
PivaloylPivPivaloyl chloride (PivCl), PyridineStronger base (e.g., NaOH)Acid, HydrogenolysisC-6 (Primary)
Acetals
Isopropylidene-Acetone, H⁺ (e.g., H₂SO₄)Aqueous acid (e.g., AcOH)Base, Hydrogenolysiscis-Diols (e.g., C-1/2, C-2/3)
Benzylidene-Benzaldehyde, ZnCl₂Aqueous acid or H₂/Pd-CBaseC-4/C-6 Diol

Experimental Protocols

Protocol 1: Selective 6-O-Benzylation of a 1-O-Protected L-Gulose Derivative

This protocol is adapted from a high-yield method developed for glucose derivatives and is applicable to L-gulose.[1] It enhances selectivity for the C-6 position by forming a multi-anion intermediate.

  • Preparation: Dissolve the 1-O-protected L-gulose starting material (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Anion Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 eq) portion-wise under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stirring: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a multi-alkoxide anion occurs during this time.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (BnBr, 1.3 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of acetic acid to neutralize excess NaH.

  • Work-up: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography to isolate the 6-O-benzyl L-gulose derivative.

Mandatory Visualizations

G start Goal: Protect a specific -OH group on L-Gulose q1 Is the target the primary C-6 -OH? start->q1 a1_yes Use a bulky protecting group: - TBDPS - Trityl - Pivaloyl q1->a1_yes Yes q2 Are the targets the C-4 and C-6 -OHs? q1->q2 No q4 Is orthogonal deprotection required later? a1_yes->q4 a2_yes Form a 4,6-O-benzylidene acetal. q2->a2_yes Yes q3 Is the target a single secondary -OH (C-2, C-3, or C-4)? q2->q3 No a2_yes->q3 a3_yes Requires multi-step strategy: 1. Protect other positions first (e.g., C-4/C-6). 2. Exploit remaining reactivity differences. q3->a3_yes a3_yes->q4 a4_yes Select groups with non-overlapping removal conditions (e.g., Bn, TBDMS, Ac). q4->a4_yes end Proceed with Synthesis a4_yes->end

Caption: Decision tree for selecting a hydroxyl protecting group for L-gulose.

G cluster_0 Synthesis of a Selectively Protected L-Gulose Derivative start D-Glucono-1,5-lactone step1 1. Acetonide Protection 2. Silylation (TBDMSCl) start->step1 intermediate1 Protected Lactone step1->intermediate1 step2 Reduction (e.g., LiAlH4) intermediate1->step2 intermediate2 Protected Diol step2->intermediate2 step3 Selective Acetonide Deprotection (SnCl2) intermediate2->step3 intermediate3 Partially Deprotected Diol step3->intermediate3 step4 1. Silylation (TMSOTf) 2. Selective Primary TMS Ether Cleavage intermediate3->step4 intermediate4 C-6 Hydroxyl Free step4->intermediate4 step5 Oxidation (PDC) intermediate4->step5 intermediate5 Protected L-Gulose Aldehyde step5->intermediate5 end Final Product: L-Gulose (after TBAF deprotection) intermediate5->end

Caption: Workflow for L-gulose synthesis featuring an orthogonal protection strategy.[9][10]

References

Technical Support Center: Resolving Analytical Challenges in alpha-L-Gulopyranose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of alpha-L-gulopyranose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Analysis

Q1: I am observing significant peak tailing for my this compound standard in my HPLC chromatogram. What are the potential causes and solutions?

A1: Peak tailing in HPLC is a common issue that can affect the accuracy of quantification. Several factors can contribute to this problem when analyzing a polar compound like this compound.

  • Secondary Interactions: Residual silanol (B1196071) groups on the stationary phase of your column can interact with the hydroxyl groups of the sugar, causing tailing.[1][2]

    • Solution: Use an end-capped column or a column with a more inert stationary phase.[2] Adjusting the mobile phase pH can also help to reduce these interactions.[1][3]

  • Column Overload: Injecting too much sample can lead to peak asymmetry.[2][3]

    • Solution: Try reducing the injection volume or diluting your sample to see if the peak shape improves.[2][3]

  • Contamination: A buildup of sample matrix components on the column frit or guard column can cause peak tailing that affects all analytes.[4]

    • Solution: Replace your guard cartridge and/or column frit.[4] If contamination is suspected on the analytical column, flushing with a strong solvent may help.[4] Implementing sample cleanup procedures like Solid Phase Extraction (SPE) can prevent this issue.[5]

  • Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good peak shape.

    • Solution: Ensure your mobile phase is freshly prepared and properly degassed.[4] For sugars, using a mobile phase with a suitable buffer can improve peak symmetry.[3]

Q2: My this compound peak is co-eluting with other sugars in my sample. How can I improve the resolution?

A2: Co-elution is a significant challenge in carbohydrate analysis due to the structural similarity of isomers.

  • Optimize Mobile Phase: Modifying the mobile phase composition, such as the organic solvent ratio or buffer concentration, can alter selectivity.[3]

  • Change Column Chemistry: Different stationary phases offer different selectivities. For sugar analysis, hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography (IEX) columns can provide better separation than standard reversed-phase columns.[6]

  • Gradient Elution: Employing a gradient elution can help separate compounds with different polarities more effectively than an isocratic method.[3]

  • Temperature: Adjusting the column temperature can influence retention times and selectivity.[3]

GC-MS Analysis

Q3: Why is derivatization necessary for the analysis of this compound by GC-MS?

A3: Sugars like this compound are non-volatile and highly polar, making them unsuitable for direct analysis by Gas Chromatography (GC).[7] Derivatization is a chemical process that converts these polar hydroxyl groups into less polar, more volatile derivatives, allowing them to be vaporized in the GC inlet and separated on the column.[7][8] Common derivatization techniques for sugars include silylation and acetylation.[7]

Q4: I am seeing multiple peaks for my derivatized this compound standard. Is this normal?

A4: Yes, it is common to observe multiple peaks for a single derivatized sugar. This is due to the formation of different anomers (alpha and beta) and isomers during the derivatization process.[7] An oximation step prior to silylation can help to reduce the number of isomers to just two, which can simplify the chromatogram and improve separation.[7]

Matrix Effects

Q5: How do I know if matrix effects are impacting my this compound quantification in biological samples?

A5: Matrix effects occur when components in the sample matrix (e.g., salts, proteins, phospholipids (B1166683) in plasma) interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[9][10][11][12] This can significantly affect the accuracy and precision of your results.[9]

  • Detection:

    • Post-column Infusion: This qualitative method can identify regions in your chromatogram where matrix effects are present.[9]

    • Post-extraction Spiking: This quantitative method compares the analyte response in a clean solvent to the response in a spiked matrix extract to calculate a matrix factor.[9]

  • Mitigation:

    • Sample Preparation: Thorough sample cleanup using techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is crucial to remove interfering matrix components.[9][11]

    • Chromatographic Separation: Optimizing your HPLC method to separate this compound from co-eluting matrix components is essential.[9]

    • Internal Standards: Using a stable isotope-labeled internal standard (e.g., ¹³C-L-gulose) can help to compensate for matrix effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols that should be optimized for your specific instrumentation and sample matrix.

Protocol 1: HPLC-ELSD for this compound Quantification

This method is suitable for the quantification of rare sugars and can be adapted for this compound.

1. Sample Preparation:

  • For solid food samples, accurately weigh the sample and dissolve in a known volume of water.
  • For biological fluids, perform a protein precipitation step by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) in a 3:1 ratio (solvent:sample). Vortex and centrifuge to pellet the protein. Collect the supernatant.[13]
  • Filter the final extract through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: A column suitable for sugar analysis, such as an amino-based or HILIC column.
  • Mobile Phase: Acetonitrile and water are commonly used for HILIC separations. A gradient elution may be necessary to achieve optimal separation.
  • Flow Rate: Typically 0.5 - 1.5 mL/min.
  • Column Temperature: Maintained at a constant temperature, e.g., 30-40 °C.
  • Injection Volume: 10-20 µL.

3. ELSD (Evaporative Light-Scattering Detector) Settings:

  • Nebulizer Temperature: Adjust based on the mobile phase composition.
  • Evaporator Temperature: Set to ensure complete evaporation of the mobile phase without degrading the analyte.
  • Gas Flow Rate: Optimize for signal intensity and stability.

4. Quantification:

  • Use an external standard calibration curve with known concentrations of this compound. The response of an ELSD is often non-linear, so a quadratic or power function may be required for the calibration curve.

Protocol 2: GC-MS for this compound Quantification (with Derivatization)

This protocol outlines a two-step derivatization process (oximation followed by silylation) for the analysis of sugars.

1. Sample Preparation and Hydrolysis (if applicable):

  • For samples containing glycosidically bound L-gulose, an acid hydrolysis step (e.g., with trifluoroacetic acid) is required to release the monosaccharide.[14]
  • Lyophilize the sample to complete dryness.

2. Derivatization:

  • Step 1: Oximation:
  • Dissolve the dry sample in pyridine.
  • Add a solution of O-ethylhydroxylamine hydrochloride in pyridine.[15]
  • Heat the mixture (e.g., at 70°C for 30 minutes) to form the oxime derivatives.[7]
  • Step 2: Silylation:
  • Cool the sample to room temperature.
  • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8]
  • Heat the mixture again (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivatives.[7]

3. GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: Typically 250-280°C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 100-140°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized sugars.[16]
  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected fragment ions of the derivatized sugar. For quantification, selected ion monitoring (SIM) can be used for increased sensitivity and selectivity.

Protocol 3: Enzymatic Assay for this compound (Conceptual)

While a specific commercial kit for this compound may not be readily available, a coupled enzymatic assay could be developed. This is a conceptual protocol based on assays for similar sugars like alpha-glucosidase.[17][18][19]

1. Principle:

  • An enzyme that specifically acts on this compound would be required. This enzyme would catalyze a reaction that produces a detectable product (e.g., NADH or a chromophore).
  • For example, a hypothetical "L-gulose dehydrogenase" could oxidize L-gulose and reduce NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.

2. Assay Procedure (Hypothetical):

  • Prepare a reaction mixture containing a suitable buffer, NAD⁺, and the specific dehydrogenase enzyme.
  • Add the sample containing this compound to initiate the reaction.
  • Incubate at a controlled temperature (e.g., 37°C).
  • Measure the increase in absorbance at 340 nm over time.
  • The rate of NADH production is proportional to the concentration of this compound in the sample.
  • Quantify using a standard curve of known this compound concentrations.

Quantitative Data Summary

The following tables provide a summary of expected performance characteristics for different analytical methods used in sugar analysis. These values are based on the analysis of similar rare sugars and should be considered as a general guide for method development for this compound.

Table 1: HPLC-ELSD Performance for Rare Sugar Analysis [20]

ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.02 - 0.6 g/100g
Limit of Quantification (LOQ)0.6 - 1.8 g/100g
Recovery92.6% - 103.2%
Precision (RSD)0.7% - 4.4%

Table 2: GC-MS Performance for Sugar Analysis in Serum [16]

ParameterExpected Value
Linearity (R²)> 0.997
Lower Limit of Detection0.03 mg/L
Recovery92.1% - 124.7%
Intra-assay Precision (CV)6.8% - 12.9%
Inter-assay Precision (CV)6.4% - 15.9%

Visualizations

Diagram 1: General Workflow for HPLC Analysis of this compound

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Biological or Food Sample Extraction Extraction/Dissolution Sample->Extraction Cleanup Protein Precipitation/SPE Extraction->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration Injector Autosampler/Injector Filtration->Injector Column HPLC Column (e.g., HILIC) Injector->Column Detector Detector (e.g., ELSD, RI, MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: A generalized workflow for the quantification of this compound using HPLC.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

peak_tailing_troubleshooting Start Peak Tailing Observed CheckOverload Is sample overloaded? Start->CheckOverload ReduceConc Reduce sample concentration/ injection volume CheckOverload->ReduceConc Yes CheckMobilePhase Is mobile phase pH/composition correct? CheckOverload->CheckMobilePhase No Resolved Problem Resolved ReduceConc->Resolved PrepareNewMP Prepare fresh mobile phase/ adjust pH CheckMobilePhase->PrepareNewMP No CheckColumn Is column/guard column contaminated? CheckMobilePhase->CheckColumn Yes PrepareNewMP->Resolved ReplaceGuard Replace guard column/frit CheckColumn->ReplaceGuard Yes ConsiderSecondary Consider secondary interactions CheckColumn->ConsiderSecondary No FlushColumn Flush analytical column ReplaceGuard->FlushColumn FlushColumn->Resolved ChangeColumn Use end-capped or different stationary phase column ConsiderSecondary->ChangeColumn Yes NotResolved Problem Persists ConsiderSecondary->NotResolved No ChangeColumn->Resolved

Caption: A logical guide to troubleshooting peak tailing in HPLC analysis.

Diagram 3: Derivatization Workflow for GC-MS Analysis of Sugars

gcms_derivatization_workflow Start Dry Sample Containing This compound Oximation Step 1: Oximation (e.g., with O-ethylhydroxylamine HCl in pyridine) Start->Oximation Silylation Step 2: Silylation (e.g., with BSTFA or MSTFA) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: A two-step derivatization process for preparing sugars for GC-MS analysis.

References

Validation & Comparative

Validating the Elusive: A Guide to the Structural Confirmation of Synthetic α-L-Gulopyranose by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic carbohydrates is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of the synthetic alpha-L-gulopyranose structure, a rare L-series sugar of growing interest.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of carbohydrates in solution, offering detailed insights into stereochemistry and conformation that other methods cannot provide. While techniques like X-ray crystallography and mass spectrometry offer valuable information, NMR provides a more comprehensive picture of the molecule's structure and behavior in a physiologically relevant state. This guide will delve into the experimental protocols for NMR validation, present a comparative analysis with alternative methods, and provide visual workflows to clarify the process.

The Power of NMR in Carbohydrate Analysis

NMR spectroscopy is a powerful, non-destructive technique that allows for the detailed structural analysis of molecules in solution.[1] For carbohydrates like α-L-gulopyranose, NMR is instrumental in determining key structural features, including:

  • Anomeric Configuration (α or β): The orientation of the hydroxyl group at the anomeric carbon (C1) is crucial for the biological activity of carbohydrates. This is readily determined by the coupling constant between the anomeric proton (H1) and the adjacent proton (H2) in ¹H NMR spectra.

  • Ring Conformation: The pyranose ring of gulose can adopt different chair and boat conformations. NMR, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can determine the predominant conformation in solution.

  • Proton and Carbon Skeleton: A suite of 1D and 2D NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals, confirming the correct connectivity of the atoms in the molecule.[2][3]

  • Purity Assessment: NMR can also be used to assess the purity of the synthetic sample, detecting the presence of any anomeric impurities or other byproducts.

Comparative Analysis of Structural Validation Methods

While NMR is a cornerstone of carbohydrate analysis, a multi-faceted approach utilizing other techniques provides the most robust structural validation.

Technique Principle Strengths for Carbohydrate Analysis Limitations for Carbohydrate Analysis
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed information on stereochemistry, conformation, and dynamics in solution. Non-destructive.[1][4]Can suffer from signal overlap in complex molecules. Lower sensitivity compared to mass spectrometry.[5]
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides high-resolution 3D structures with precise atomic coordinates.[1][6]Requires the growth of high-quality crystals, which can be challenging for carbohydrates. The solid-state structure may not represent the solution conformation.[6][7]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, allowing for the analysis of small sample quantities. Provides accurate molecular weight determination and fragmentation patterns for sequencing.Does not provide information on stereochemistry or anomeric configuration. Isomeric sugars often cannot be distinguished.
Cryo-Electron Microscopy (Cryo-EM) Imaging of flash-frozen molecules in a vitreous ice layer.Can determine the structure of large macromolecules and complexes in a near-native state. Does not require crystallization.[1][6]Generally provides lower resolution than X-ray crystallography for small molecules. Not typically used for the primary validation of monosaccharide structures.

Experimental Protocols for NMR Validation

The following outlines a typical workflow for the validation of a synthetic α-L-gulopyranose sample using NMR spectroscopy.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of the synthetic α-L-gulopyranose is dissolved in 0.5-0.6 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O). D₂O is chosen for its ability to dissolve polar carbohydrates and to avoid a large, interfering solvent signal in the ¹H NMR spectrum.

  • Internal Standard: A small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing (δ 0.00 ppm).[8]

  • pH Adjustment: The pH of the sample may be adjusted to ensure stability and reproducibility of the chemical shifts.

NMR Data Acquisition

A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to obtain comprehensive structural information.

Experiment Purpose Typical Parameters
1D ¹H NMR Provides an overview of the proton signals, allows for integration to determine relative proton counts, and initial assessment of anomeric configuration from coupling constants.32-64 scans, 30° pulse angle, 2-second relaxation delay.
1D ¹³C NMR Provides an overview of the carbon signals, confirming the number of unique carbon environments.1024-4096 scans, proton decoupled.
2D COSY (Correlation Spectroscopy) Identifies scalar-coupled protons, revealing neighboring protons within the spin system.256-512 increments in the indirect dimension, 8-16 scans per increment.
2D TOCSY (Total Correlation Spectroscopy) Correlates all protons within a single spin system, allowing for the assignment of all protons belonging to the gulose ring.256-512 increments, 8-16 scans per increment, with a spin-lock mixing time of 80-120 ms.
2D HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton with its directly attached carbon atom.256-512 increments, 8-32 scans per increment.
2D HMBC (Heteronuclear Multiple Bond Correlation) Correlates protons and carbons that are separated by two or three bonds, providing information on the connectivity across the glycosidic linkage in oligosaccharides and confirming the overall carbon skeleton.256-512 increments, 16-64 scans per increment.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space (through-space interactions), providing crucial information for determining the stereochemistry and conformation.256-512 increments, 16-64 scans per increment, with a mixing time of 200-800 ms.

Data Presentation and Interpretation

The acquired NMR data is processed and analyzed to assign all proton and carbon signals and to determine the key structural features of α-L-gulopyranose. While specific, publicly available ¹H and ¹³C NMR data for α-L-gulopyranose is not readily found, the following tables illustrate how such data would be presented and interpreted. For comparative purposes, typical chemical shift ranges for aldopyranoses are provided.

Table 1: Hypothetical ¹H NMR Data for α-L-Gulopyranose in D₂O

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
H-1~5.2d~3-4Anomeric proton, small J value indicates α-configuration.
H-2~3.8ddJ₁,₂ ≈ 3-4, J₂,₃ ≈ 3-4Coupled to H-1 and H-3.
H-3~3.7tJ₂,₃ ≈ 3-4, J₃,₄ ≈ 3-4Coupled to H-2 and H-4.
H-4~4.0tJ₃,₄ ≈ 3-4, J₄,₅ ≈ 9-10Coupled to H-3 and H-5.
H-5~3.9dddJ₄,₅ ≈ 9-10, J₅,₆a ≈ 2, J₅,₆b ≈ 5Coupled to H-4, H-6a, and H-6b.
H-6a~3.8ddJ₅,₆a ≈ 2, J₆a,₆b ≈ -12Diastereotopic proton at C6.
H-6b~3.7ddJ₅,₆b ≈ 5, J₆a,₆b ≈ -12Diastereotopic proton at C6.

Table 2: Hypothetical ¹³C NMR Data for α-L-Gulopyranose in D₂O

Carbon Chemical Shift (δ, ppm) Assignment Rationale
C-1~93Anomeric carbon, characteristic downfield shift.
C-2~70Ring carbon.
C-3~72Ring carbon.
C-4~68Ring carbon.
C-5~73Ring carbon.
C-6~61Exocyclic CH₂OH group.

Visualizing the Validation Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural validation of synthetic α-L-gulopyranose.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Chemical Synthesis of L-Gulose purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography (if crystalline) purification->xray spectral_assignment Spectral Assignment (¹H & ¹³C) nmr->spectral_assignment structure_confirmation Structure Confirmed: α-L-Gulopyranose ms->structure_confirmation xray->structure_confirmation stereochem Stereochemistry & Conformation Analysis spectral_assignment->stereochem stereochem->structure_confirmation nmr_analysis_pathway start Synthetic α-L-Gulopyranose Sample nmr_acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, etc.) start->nmr_acq proton_nmr 1D ¹H NMR nmr_acq->proton_nmr carbon_nmr 1D ¹³C NMR nmr_acq->carbon_nmr cosy 2D COSY nmr_acq->cosy hsqc 2D HSQC nmr_acq->hsqc hmbc 2D HMBC nmr_acq->hmbc noesy 2D NOESY nmr_acq->noesy analysis Data Processing & Analysis proton_nmr->analysis carbon_nmr->analysis cosy->analysis hsqc->analysis hmbc->analysis noesy->analysis assignment Signal Assignment (¹H & ¹³C) analysis->assignment coupling Coupling Constant Analysis analysis->coupling noe NOE Analysis analysis->noe conclusion Final Structure & Conformation assignment->conclusion coupling->conclusion noe->conclusion

References

Comparative Analysis of alpha-L-gulopyranose and beta-L-gulopyranose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the anomeric forms of L-gulopyranose, focusing on their distinct physicochemical properties, conformational analysis, and potential biological relevance. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by available data and established experimental protocols.

L-gulopyranose, a hexopyranose sugar, exists in two anomeric forms in its cyclic pyranose structure: alpha-L-gulopyranose and beta-L-gulopyranose. These anomers, differing only in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1), exhibit distinct properties that can influence their biological activity and chemical behavior. While data on L-gulose and its anomers are less abundant compared to its D-enantiomer, this guide synthesizes the available information to provide a comparative analysis.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of alpha- and beta-L-gulopyranose are crucial for their handling, characterization, and application in research. While specific experimental values for L-gulose anomers are not extensively reported, the principles of carbohydrate chemistry allow for inferences based on the behavior of other hexopyranoses, such as D-glucose.[1][2]

PropertyThis compoundbeta-L-gulopyranose
Molecular Formula C₆H₁₂O₆[3]C₆H₁₂O₆[4]
Molecular Weight 180.16 g/mol [3]180.16 g/mol [4]
Computed XLogP3 -2.6[3]-2.6[4]
Hydrogen Bond Donor Count 5[3]5[4]
Hydrogen Bond Acceptor Count 6[3]6[4]
Rotatable Bond Count 1[3]1[4]

Table 1: General Physicochemical Properties of L-Gulopyranose Anomers. Data sourced from PubChem.[3][4]

Conformational Analysis

The three-dimensional structure of the pyranose ring is critical to the function and interaction of carbohydrates. The stability of the chair conformations of alpha- and beta-L-gulopyranose is influenced by the arrangement of their hydroxyl groups.

In aqueous solution, monosaccharides exist in equilibrium between their open-chain and cyclic forms, with the pyranose ring being the predominant structure for hexoses like gulose.[1] The relative stability of the alpha and beta anomers is determined by factors including the anomeric effect and steric interactions of the substituents.

Anomeric_Equilibrium alpha_L_gulo This compound open_chain Open-chain form alpha_L_gulo->open_chain Ring Opening open_chain->alpha_L_gulo Ring Closing beta_L_gulo beta-L-gulopyranose open_chain->beta_L_gulo Ring Closing beta_L_gulo->open_chain Ring Opening

Figure 1: Anomeric Equilibrium of L-Gulopyranose. This diagram illustrates the interconversion between the alpha and beta anomers of L-gulopyranose through the open-chain aldehyde form in solution.

Experimental Protocols for Characterization

The definitive characterization and differentiation of alpha- and beta-L-gulopyranose rely on a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. 1H and 13C NMR spectra provide detailed information about the connectivity and stereochemistry of the sugar.

Experimental Protocol for NMR Analysis of L-Gulopyranose Anomers:

  • Sample Preparation: Dissolve a precisely weighed sample of L-gulopyranose in deuterium (B1214612) oxide (D₂O). The concentration should be optimized for the specific NMR instrument, typically in the range of 5-20 mg/mL.

  • Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 2D NMR Experiments: To resolve signal overlap and establish connectivities, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

  • Spectral Analysis: The anomeric proton (H1) signals are typically found in a distinct downfield region of the ¹H NMR spectrum. The coupling constant between H1 and H2 (³J_H1,H2_) is diagnostic of the anomeric configuration. A small coupling constant (typically < 4 Hz) indicates an equatorial-axial or equatorial-equatorial relationship, often characteristic of the alpha anomer in many hexopyranoses, while a larger coupling constant (typically > 7 Hz) suggests an axial-axial relationship, often indicative of the beta anomer. The chemical shifts of the anomeric carbon (C1) in the ¹³C NMR spectrum also differ between the alpha and beta anomers.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_analysis Data Analysis dissolve Dissolve L-gulose in D₂O nmr_1d 1D ¹H & ¹³C NMR dissolve->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign Assign Signals nmr_2d->assign coupling Analyze Coupling Constants assign->coupling structure Determine Anomeric Configuration coupling->structure

Figure 2: Experimental Workflow for NMR Analysis. A typical workflow for the characterization of L-gulopyranose anomers using NMR spectroscopy.

Biological Activity and Receptor Binding

The biological activity of carbohydrates is often highly dependent on their specific three-dimensional structure, including the anomeric configuration. Different anomers can exhibit varied affinities for protein binding sites, such as enzymes and receptors, leading to different biological effects.

While specific studies on the differential biological activities of alpha- and beta-L-gulopyranose are not prevalent in the provided search results, it is a well-established principle in glycobiology that the orientation of a single hydroxyl group can dramatically alter binding affinity. For example, studies on other monosaccharides have shown that anomers can have different potencies as inhibitors or substrates for enzymes.

Experimental Protocol for Comparative Receptor Binding Assay:

  • Receptor and Ligand Preparation: Prepare purified solutions of the target receptor and the individual alpha- and beta-L-gulopyranose anomers at known concentrations.

  • Binding Assay: A variety of techniques can be employed, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or competitive binding assays with a labeled ligand.

    • SPR: Immobilize the receptor on a sensor chip and flow solutions of the L-gulose anomers over the surface to measure association and dissociation rates.

    • ITC: Titrate a solution of the L-gulose anomer into a solution containing the receptor and measure the heat changes associated with binding to determine the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n).

  • Data Analysis: Analyze the binding data to determine the equilibrium dissociation constant (K_d) or the half-maximal inhibitory concentration (IC₅₀) for each anomer. A lower K_d or IC₅₀ value indicates a higher binding affinity.

Conclusion

The alpha and beta anomers of L-gulopyranose, while structurally similar, are expected to exhibit distinct physicochemical and biological properties. A thorough comparative analysis requires specific experimental data that is currently limited in the public domain. The experimental protocols outlined in this guide provide a framework for researchers to generate the necessary data for a comprehensive understanding of these two molecules. Further investigation into the specific properties and biological activities of alpha- and beta-L-gulopyranose will be valuable for advancing our knowledge in carbohydrate chemistry and its applications in drug development and glycobiology.

References

A Comparative Guide to alpha-L-Gulopyranose and L-Idopyranose in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of alpha-L-gulopyranose and L-idopyranose, focusing on their potential roles in competitive binding assays. Due to a lack of direct comparative experimental data in publicly available literature, this document emphasizes the structural differences between these two L-sugars and outlines the established methodologies that can be employed to determine their relative binding affinities.

Introduction to this compound and L-Idopyranose

This compound and L-idopyranose are stereoisomers, specifically epimers, of L-gulose and L-idose, respectively. As L-sugars, they are the enantiomers of the more commonly occurring D-sugars. The distinct spatial arrangement of their hydroxyl groups is the primary determinant of their interaction with carbohydrate-binding proteins, such as lectins, antibodies, and enzymes. While extensive research exists on D-sugars, the biological roles and binding characteristics of many L-sugars remain less explored.

Structural Comparison

The key to understanding the potential differences in competitive binding lies in the stereochemistry of these molecules.

FeatureThis compoundL-Idopyranose
Structure this compound structureL-Idopyranose structure
Epimeric Relationship C3 and C4 epimer of L-galactoseC5 epimer of L-glucose
Key Structural Difference from each other Differ in the orientation of the hydroxyl group at the C3 and C4 positions.Differ in the orientation of the hydroxyl group at the C3 and C4 positions.

The subtle variations in the orientation of hydroxyl groups create unique three-dimensional structures for each sugar. These differences are critical in determining the specificity and affinity of their interactions with the binding pockets of proteins. The structural basis for lectin-carbohydrate recognition is well-established, relying on a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions.[1][2] The precise geometry of a sugar's hydroxyl groups dictates the potential for forming these non-covalent bonds within a protein's binding site.[1][2]

Hypothetical Competitive Binding Scenario

In a competitive binding assay, this compound and L-idopyranose would compete for the binding site of a specific carbohydrate-binding protein. The sugar with the higher affinity for the binding site would be a more effective competitor. The outcome of such an assay would directly depend on how well the stereochemistry of each L-sugar complements the amino acid residues in the protein's binding pocket.

G cluster_0 Competitive Binding Assay Protein Protein This compound This compound This compound->Protein Binds to active site L-Idopyranose L-Idopyranose L-Idopyranose->Protein Competes for binding G cluster_0 SPR Experimental Workflow A Immobilize Lectin on Sensor Chip B Inject this compound (Analyte 1) A->B C Inject L-Idopyranose (Analyte 2) A->C F Competitive Assay with Labeled Ligand A->F D Measure Binding (Response Units) B->D C->D E Regenerate Sensor Surface D->E E->A G Determine Kd, ka, kd F->G

References

A Researcher's Guide to Confirming the Anomeric Configuration of Synthetic Gulopyranosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of gulopyranoside-based compounds, the unambiguous determination of the anomeric configuration is a critical step in structural elucidation. The spatial arrangement at the anomeric center (C-1) dictates the molecule's three-dimensional shape, influencing its biological activity and physicochemical properties. This guide provides a comparative overview of the most common and reliable analytical techniques for assigning the α or β configuration of synthetic gulopyranosides, supported by experimental data and detailed protocols.

The primary methods for determining anomeric configuration are Nuclear Magnetic Resonance (NMR) spectroscopy, polarimetry, and single-crystal X-ray crystallography. Each technique offers a distinct level of structural information and experimental requirements.

Comparison of Analytical Techniques

TechniquePrincipleKey ParametersAdvantagesLimitations
NMR Spectroscopy Measurement of nuclear spin properties in a magnetic field.¹H and ¹³C Chemical Shifts (δ), ³J(H1,H2) Coupling ConstantsProvides detailed structural information in solution; non-destructive.Requires pure sample; complex spectra for larger molecules.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule.Specific Rotation [α]Rapid and straightforward; requires relatively simple instrumentation.Provides information on bulk sample chirality, not specific anomeric centers in a mixture; requires a pure sample of a known enantiomer.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.3D molecular structureProvides the absolute and unambiguous determination of stereochemistry.Requires a high-quality single crystal, which can be challenging to grow.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for α- and β-anomers of pyranosides, which are analogous to what would be observed for gulopyranosides.

Table 1: Typical ¹H and ¹³C NMR Spectroscopic Data for Anomeric Configuration Assignment
AnomerAnomeric Proton (H-1) Chemical Shift (δ)Anomeric Carbon (C-1) Chemical Shift (δ)³J(H1,H2) Coupling Constant (Hz)
α-anomer ~4.8 - 5.2 ppm~95 - 101 ppm~3 - 4 Hz[1][2]
β-anomer ~4.4 - 4.7 ppm~101 - 105 ppm~7 - 9 Hz[3]

Note: Chemical shifts are reported for spectra acquired in D₂O and are referenced to an internal standard. Values can vary depending on the solvent and substituents on the sugar ring.

Table 2: Illustrative Specific Rotation Values for Methyl Glycosides
CompoundAnomeric ConfigurationSpecific Rotation [α]D
Methyl-D-glucopyranosideα+158.7°[4][5][6]
Methyl-D-glucopyranosideβ-33°

Note: Specific rotation is dependent on the compound, solvent, temperature, and wavelength of light used. The values for methyl-D-glucopyranoside are provided as a representative example.

Experimental Protocols

NMR Spectroscopy for Anomeric Configuration

This protocol outlines the general steps for acquiring and analyzing ¹H NMR spectra to determine the anomeric configuration of a synthetic gulopyranoside.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified gulopyranoside in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean NMR tube.[7][8][9][10]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the sample through a small plug of glass wool or a syringe filter to remove any particulate matter.[7][9]

2. NMR Data Acquisition:

  • Acquire a one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

  • Standard acquisition parameters for a ¹H spectrum are generally sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • If necessary, acquire a ¹³C NMR spectrum to observe the anomeric carbon signal.

3. Spectral Analysis:

  • Identify the anomeric proton (H-1) signal, which typically resonates in the region of δ 4.5-5.5 ppm.[1][11]

  • Determine the multiplicity of the H-1 signal (it should be a doublet).

  • Measure the coupling constant, ³J(H1,H2), which is the distance in Hertz (Hz) between the two peaks of the H-1 doublet.

  • An α-anomer will exhibit a small ³J(H1,H2) value (typically 3-4 Hz), indicative of a gauche relationship between H-1 and H-2.[1][2]

  • A β-anomer will show a larger ³J(H1,H2) value (typically 7-9 Hz), corresponding to a trans-diaxial relationship between H-1 and H-2.[3]

  • Correlate the anomeric proton signal with the anomeric carbon signal in the ¹³C NMR spectrum (typically δ 95-105 ppm) using a 2D HSQC experiment if needed.[12]

Polarimetry for Determining Bulk Anomeric Composition

This protocol describes the measurement of specific rotation to characterize the bulk chirality of a gulopyranoside sample.

1. Sample Preparation:

  • Accurately weigh a known amount of the purified gulopyranoside (e.g., 100 mg).

  • Dissolve the sample in a known volume of a suitable solvent (e.g., water, ethanol, or chloroform) in a volumetric flask to create a solution of known concentration (c), typically in g/100 mL.

2. Instrument Setup and Measurement:

  • Turn on the polarimeter and allow the sodium lamp to warm up.

  • Calibrate the instrument with a blank solvent-filled cell.

  • Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the observed optical rotation (α).

3. Calculation of Specific Rotation:

  • Calculate the specific rotation [α] using the following formula: [α] = α / (l × c)

  • The specific rotation is typically reported with the temperature (T) and wavelength (D for the sodium D-line) as [α]ᵀD.

  • Compare the measured specific rotation to literature values for the pure α and β anomers of the gulopyranoside or related compounds to infer the anomeric configuration of the bulk sample. A positive value indicates dextrorotatory, while a negative value indicates levorotatory.

Single-Crystal X-ray Crystallography for Unambiguous Structure Determination

This protocol provides a general workflow for determining the anomeric configuration of a gulopyranoside by X-ray crystallography.

1. Crystal Growth:

  • The primary and often most challenging step is to grow a single, high-quality crystal of the synthetic gulopyranoside.[13][14]

  • Common crystallization techniques include slow evaporation of the solvent, vapor diffusion, and slow cooling of a saturated solution.[14][15]

  • Screen a variety of solvents and solvent systems to find suitable conditions for crystallization.

2. Data Collection:

  • Mount a suitable crystal on a goniometer head.

  • Place the crystal in a single-crystal X-ray diffractometer.

  • A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[16]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.

  • The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map.

  • A molecular model is built into the electron density map and refined against the experimental data to determine the precise atomic positions.

4. Anomeric Configuration Assignment:

  • The final refined crystal structure provides an unambiguous three-dimensional representation of the molecule, from which the absolute configuration at the anomeric center can be directly observed and assigned as either α or β.

Visualizing the Workflow

The following diagram illustrates the decision-making process and experimental workflow for confirming the anomeric configuration of a synthetic gulopyranoside.

Anomeric_Configuration_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Anomeric Configuration Analysis cluster_conclusion Conclusion Synthetic Gulopyranoside Synthetic Gulopyranoside NMR Spectroscopy NMR Spectroscopy Synthetic Gulopyranoside->NMR Spectroscopy Primary Method Polarimetry Polarimetry Synthetic Gulopyranoside->Polarimetry Bulk Analysis X-ray Crystallography X-ray Crystallography Synthetic Gulopyranoside->X-ray Crystallography Definitive Method (if crystal available) NMR_Data ¹H NMR: - δ (H-1) - ³J(H1,H2) ¹³C NMR: - δ (C-1) NMR Spectroscopy->NMR_Data Polarimetry_Data Specific Rotation [α] Polarimetry->Polarimetry_Data Xray_Data 3D Molecular Structure X-ray Crystallography->Xray_Data Confirmed α-anomer Confirmed α-anomer NMR_Data->Confirmed α-anomer ³J(H1,H2) ≈ 3-4 Hz Confirmed β-anomer Confirmed β-anomer NMR_Data->Confirmed β-anomer ³J(H1,H2) ≈ 7-9 Hz Polarimetry_Data->Confirmed α-anomer Compare to literature [α] Polarimetry_Data->Confirmed β-anomer Compare to literature [α] Xray_Data->Confirmed α-anomer Direct Observation Xray_Data->Confirmed β-anomer Direct Observation

Caption: Workflow for Anomeric Configuration Determination.

References

L-Gulose vs. D-Gulose: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the rare monosaccharide enantiomers, L-gulose and D-gulose. While structurally mirror images, their biological functions diverge significantly, presenting unique opportunities in therapeutic and agricultural research. This document synthesizes available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways to support further investigation and development.

Data Presentation: Quantitative Comparison

The following table summarizes the known biological activities and available quantitative data for L-gulose and D-gulose.

FeatureD-GuloseL-Gulose
Primary Biological Activity Plant Growth InhibitionPrecursor for antiviral and anticancer agents
Compound Tested 6-O-decanoyl-D-guloseData on specific bioactive derivatives is limited
Quantitative Data (IC₅₀) 0.25 mM (on rice seedlings)[1]Not yet available for specific antiviral/anticancer derivatives[1]
Mechanism of Action Inhibition of gibberellin biosynthesis[1]Potential incorporation into nucleoside analogs to disrupt viral replication or cancer cell proliferation[1]
Metabolism in Mammals Not well-studied, but generally rare sugars are poorly metabolized[1]Not readily metabolized by most organisms[1]
Natural Occurrence RareExtremely rare; found in some thermophilic archaea[1]
Other Reported Activities Insulin-like effects, inhibition of blood glucose levels[2][3][4], and potential anti-cancer effects by inhibiting nitrate (B79036) reductase and xanthine (B1682287) oxidase activity in tumor cells[3][4].Proposed as a low-calorie sweetener and laxative[5]. The acetate (B1210297) derivative, L-glucose pentaacetate, may stimulate insulin (B600854) release[5].

In-Depth Analysis of Biological Activities

D-Gulose: A Potential Plant Growth Regulator

Recent studies have identified D-gulose derivatives as potent plant growth retardants. Specifically, 6-O-decanoyl-D-gulose has shown significant inhibitory effects on the growth of rice seedlings[1]. This activity is attributed to the inhibition of gibberellin biosynthesis, a critical hormonal pathway for plant development[1].

L-Gulose: A Chiral Precursor for Therapeutics

In contrast to its D-enantiomer, L-gulose is primarily explored as a chiral building block for synthesizing bioactive molecules, particularly nucleoside analogs with potential antiviral and anticancer properties[1]. The rationale is that the unique stereochemistry of L-gulose can be exploited to create molecules that interfere with the metabolic pathways of cancer cells and viruses[1]. Potential mechanisms of action for L-gulose-based nucleoside analogs include:

  • Inhibition of Viral Polymerases: Acting as chain terminators during viral DNA or RNA synthesis[1].

  • Interference with Glycoprotein Synthesis: Disrupting the glycosylation of viral envelope proteins, leading to non-functional viral particles[1].

  • Induction of Apoptosis in Cancer Cells: Causing metabolic stress in cancer cells, which have a high demand for glucose[1].

Experimental Protocols

Plant Growth Inhibition Assay for 6-O-decanoyl-D-gulose

This protocol outlines the methodology to assess the plant growth inhibitory activity of D-gulose derivatives on rice seedlings.

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. Nipponbare)

  • 6-O-decanoyl-D-gulose

  • Distilled water

  • Ethanol (B145695)

  • Test tubes

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Sterilization of Seeds: Surface-sterilize rice seeds by soaking them in 70% ethanol for 1 minute, followed by a 15-minute soak in a 2.5% sodium hypochlorite (B82951) solution. Rinse the seeds thoroughly with sterile distilled water.

  • Preparation of Test Solutions: Prepare a stock solution of 6-O-decanoyl-D-gulose in ethanol. Create a series of dilutions in distilled water to achieve the desired final concentrations for testing. Ensure the final ethanol concentration is consistent across all treatments and the control, and that it is at a level that does not affect seedling growth.

  • Seed Germination and Treatment: Place the sterilized seeds in test tubes containing the different concentrations of the test compound or the control solution.

  • Incubation: Incubate the test tubes in a growth chamber under controlled conditions (e.g., 28°C, 16-hour light/8-hour dark cycle).

  • Data Collection: After a set period (e.g., 7 days), measure the length of the second leaf sheath of the rice seedlings.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Gibberellin_Biosynthesis_Inhibition cluster_D_Gulose Mechanism of D-Gulose Derivative cluster_Pathway Gibberellin Biosynthesis Pathway 6_O_decanoyl_D_gulose 6-O-decanoyl- D-gulose Bioactive_GA Bioactive Gibberellins (GAs) 6_O_decanoyl_D_gulose->Bioactive_GA Inhibits Precursor Gibberellin Precursors Precursor->Bioactive_GA Biosynthesis Enzymes Plant_Growth Stem Elongation & Plant Growth Bioactive_GA->Plant_Growth

Caption: Inhibition of Gibberellin Biosynthesis by a D-gulose derivative.

L_Gulose_Derivative_Action cluster_L_Gulose L-Gulose as a Precursor cluster_Target Cellular Targets L_Gulose L-Gulose Nucleoside_Analog Bioactive Nucleoside Analog L_Gulose->Nucleoside_Analog Chemical Synthesis Viral_Replication Viral Replication (e.g., Polymerase Activity) Nucleoside_Analog->Viral_Replication Inhibits Cancer_Proliferation Cancer Cell Proliferation Nucleoside_Analog->Cancer_Proliferation Inhibits Experimental_Workflow_LGulose Start Start: L-Gulose Synthesis Chemical Synthesis of L-Gulose Derivatives Start->Synthesis Screening High-Throughput Screening (Antiviral/Anticancer Assays) Synthesis->Screening Hit_ID Hit Identification and Lead Optimization Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism End Preclinical Development Mechanism->End

References

The Unsung Hero: Leveraging alpha-L-Gulopyranose as a Negative Control in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental data hinges on the quality of controls. In the realm of carbohydrate research, identifying a truly inert negative control is paramount. This guide provides an objective comparison of alpha-L-gulopyranose as a negative control against other common alternatives, supported by experimental principles and detailed protocols.

The L-enantiomers of sugars, including this compound, are stereoisomers of the naturally abundant D-sugars. Due to their distinct stereochemistry, L-sugars are typically not recognized by the enzymes and transporters that handle their D-counterparts in most biological systems.[1][2][3] This inherent biological inertness makes them excellent candidates for negative controls in a variety of assays.

Comparative Analysis of Negative Controls in Glucose Metabolism Studies

The ideal negative control in assays involving glucose should not be transported by glucose transporters (GLUTs) or be a substrate for key metabolic enzymes like hexokinase. The following table summarizes the properties of this compound in comparison to D-glucose and other commonly used negative controls. It is important to note that while direct experimental data for this compound is limited, its properties can be inferred from the behavior of other L-sugars like L-glucose.[4]

FeatureD-GlucoseThis compound (inferred)L-Glucose3-O-methyl-D-glucose (3-OMG)
Structure AldohexoseAldohexose, enantiomer of D-guloseAldohexose, enantiomer of D-glucoseMethylated derivative of D-glucose
Transport via GLUTs Actively transportedPresumed to have very low to no affinityGenerally not transported; used as a marker for passive diffusion.[4]Transported by GLUTs
Phosphorylation by Hexokinase YesPresumed not to be a substrateNo.[3]No
Metabolism via Glycolysis YesNoNoNo
Primary Use in Assays Positive control, substrateNegative control for transport and metabolismNegative control for transport and metabolism.[4]Control for transport without subsequent metabolism

While L-glucose is a well-established negative control, it's worth noting that some studies have observed unexpected uptake of fluorescently labeled L-glucose derivatives in certain cancer cell models, suggesting that the complete inertness of L-sugars should be verified within the specific experimental context.[5]

Experimental Protocol: Cellular Glucose Uptake Assay

This protocol describes a common method to quantify the uptake of glucose or its analogs into cultured cells and can be adapted to validate the suitability of this compound as a negative control.

Objective: To measure the uptake of a labeled glucose analog and compare it with the uptake of a labeled L-sugar, such as radiolabeled L-glucose or a fluorescently tagged this compound derivative.

Materials:

  • Cultured cells (e.g., adipocytes, muscle cells, or a cell line relevant to the research)

  • D-glucose (positive control)

  • This compound (negative control)

  • Labeled glucose analog (e.g., [³H]-2-deoxy-D-glucose or a fluorescent analog like 2-NBDG)

  • Krebs-Ringer Phosphate (KRP) buffer

  • Phloretin (glucose transporter inhibitor)

  • Scintillation counter or fluorescence microscope/plate reader

Procedure:

  • Cell Preparation: Seed cells in appropriate culture plates and grow to the desired confluency.

  • Starvation: Prior to the assay, starve the cells of glucose by incubating them in a glucose-free medium for a defined period (e.g., 1-2 hours).

  • Assay Initiation:

    • Wash the cells with KRP buffer.

    • Add KRP buffer containing the labeled glucose analog.

    • For competitive inhibition, add an excess of unlabeled D-glucose.

    • To test the negative control, add the labeled glucose analog along with an excess of unlabeled this compound.

    • Include a condition with a glucose transporter inhibitor (e.g., phloretin) to establish the baseline for non-transporter-mediated uptake.

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold KRP buffer.

  • Quantification:

    • For radiolabeled analogs, lyse the cells and measure the radioactivity using a scintillation counter.

    • For fluorescent analogs, measure the fluorescence intensity using a microscope or plate reader.

  • Data Analysis: Compare the uptake in the presence of D-glucose, this compound, and the inhibitor. A successful negative control should not significantly reduce the uptake of the labeled analog, similar to the inhibitor-treated condition.

Visualizing Key Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

GlucoseTransport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Glucose D-Glucose GLUT GLUT Transporter D-Glucose->GLUT Binding & Transport This compound This compound This compound->GLUT No Significant Binding/Transport Metabolism Metabolism GLUT->Metabolism Release No Metabolism No Metabolism

Figure 1. D-Glucose vs. This compound Transport

experimental_workflow cluster_prep Preparation cluster_assay Assay Conditions cluster_analysis Analysis A Seed and Culture Cells B Glucose Starvation A->B C Labeled Analog (e.g., 2-NBDG) B->C D C + excess D-Glucose (Positive Control) B->D E C + excess this compound (Negative Control) B->E F C + GLUT Inhibitor (Baseline Control) B->F G Incubate & Terminate H Quantify Uptake G->H I Compare Results H->I

Figure 2. Cellular Glucose Uptake Assay Workflow

References

A Comparative Analysis of alpha-L-gulopyranose and Other L-sugars for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth comparison of the biochemical properties, metabolic fates, and therapeutic potential of alpha-L-gulopyranose, L-fucose, and L-glucose.

This guide provides a comprehensive comparative analysis of this compound and other notable L-sugars, namely L-fucose and L-glucose. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between these stereoisomers is paramount for leveraging their unique biological activities. This document synthesizes available experimental data on their biochemical characteristics, metabolic pathways, and potential therapeutic applications.

Introduction to L-Sugars

L-sugars are the enantiomers of the more commonly occurring D-sugars. Due to their chiral nature, L-sugars often exhibit distinct biological properties from their D-counterparts. While most organisms have evolved to primarily metabolize D-sugars, L-sugars are generally poorly metabolized, which makes them attractive candidates for various therapeutic and diagnostic applications. This guide focuses on a comparative study of this compound, L-fucose, and L-glucose to highlight their similarities, differences, and potential applications.

Biochemical and Physical Properties

A summary of the key biochemical and physical properties of this compound, L-fucose, and L-glucose is presented in the table below. These properties are fundamental to understanding their interactions within biological systems.

PropertyThis compoundL-FucoseL-Glucose
Molecular Formula C₆H₁₂O₆[1]C₆H₁₂O₅C₆H₁₂O₆[2]
Molar Mass 180.16 g/mol [1]164.16 g/mol 180.156 g/mol [2]
Structure Aldohexose6-deoxy-L-galactose (Deoxyhexose)Aldohexose[2]
Natural Occurrence Extremely rare; found in some thermophilic archaea.[3]Found in animal and plant glycoconjugates, and bacterial polysaccharides.Does not occur naturally in significant amounts.[2]
Metabolism in Mammals Not well-studied, but generally rare sugars are poorly metabolized.[3]Can be incorporated into glycans or metabolized via specific pathways.Not readily metabolized by most organisms.[3]

Comparative Biological Activities and Potential Applications

The distinct structural features of these L-sugars lead to different biological activities and potential therapeutic uses.

This compound and L-Gulose: L-gulose, of which this compound is a specific form, is primarily investigated for its role as a precursor in the synthesis of bioactive molecules.[3] Research suggests its potential in developing antiviral and anticancer agents through its incorporation into nucleoside analogs.[3] The proposed mechanisms include the inhibition of viral polymerases and interference with glycoprotein (B1211001) synthesis in viruses.[3] In cancer cells, L-gulose analogs may induce metabolic stress, leading to apoptosis.[3]

L-Fucose: L-fucose plays a significant role in various biological processes. It is a key component of many N- and O-linked glycans and is involved in cell signaling, cell adhesion, and immune responses. The metabolic pathway of L-fucose allows it to be incorporated into cellular glycans. Alterations in fucosylation are associated with several diseases, including cancer and inflammation, making the L-fucose metabolic pathway a potential target for therapeutic intervention. Synthetic analogs of L-fucose are being developed to study and modulate these processes.[4]

L-Glucose: L-glucose is the enantiomer of D-glucose, the primary energy source for most organisms. Unlike D-glucose, L-glucose cannot be phosphorylated by hexokinase and therefore does not enter the glycolytic pathway.[2] This lack of metabolism makes it a potential candidate as a low-calorie sweetener. Furthermore, fluorescently labeled L-glucose has been used as a tool to study glucose uptake in cancer cells, revealing that some tumor cells can take up L-glucose, highlighting metabolic heterogeneity in tumors.[5]

Metabolic Pathways

The metabolic fates of these L-sugars differ significantly, which is a key determinant of their biological effects.

Metabolic_Pathways cluster_gulose This compound Metabolism cluster_fucose L-Fucose Metabolism cluster_glucose L-Glucose Metabolism This compound This compound Synthetic Precursor Synthetic Precursor This compound->Synthetic Precursor Chemical Synthesis Bioactive Molecules (Antiviral, Anticancer) Bioactive Molecules (Antiviral, Anticancer) Synthetic Precursor->Bioactive Molecules (Antiviral, Anticancer) L-Fucose L-Fucose L-Fucose-1-P L-Fucose-1-P L-Fucose->L-Fucose-1-P Fucokinase GDP-L-Fucose GDP-L-Fucose L-Fucose-1-P->GDP-L-Fucose GDP-L-fucose pyrophosphorylase Glycan Synthesis Glycan Synthesis GDP-L-Fucose->Glycan Synthesis Fucosyltransferases L-Glucose L-Glucose No significant metabolism No significant metabolism L-Glucose->No significant metabolism Not a substrate for Hexokinase Excretion Excretion No significant metabolism->Excretion HPLC_Workflow Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis Derivatization (PMP) Derivatization (PMP) Hydrolysis->Derivatization (PMP) HPLC Separation HPLC Separation Derivatization (PMP)->HPLC Separation UV Detection UV Detection HPLC Separation->UV Detection Quantification Quantification UV Detection->Quantification MTT_Assay_Workflow Seed Cells Seed Cells Treat with L-sugars Treat with L-sugars Seed Cells->Treat with L-sugars Incubate Incubate Treat with L-sugars->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

References

A Comparative Guide to Purity Validation of alpha-L-Gulopyranose: Elemental Analysis vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of elemental analysis for the validation of alpha-L-gulopyranose purity, benchmarked against common alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to Purity Validation

This compound, a monosaccharide with the molecular formula C6H12O6, is an important carbohydrate in various biological studies.[1][2] The accuracy of experimental outcomes in fields like glycobiology and pharmaceutical research hinges on the high purity of such starting materials. Purity validation confirms the identity of the compound and quantifies the level of any contaminants, which could include residual solvents, inorganic salts, or other organic molecules.

Elemental Analysis: A Fundamental Approach

Elemental analysis is a destructive technique that determines the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For a pure compound like this compound, the experimentally determined percentages of these elements should align closely with their theoretical values calculated from the molecular formula.

Principle of Purity Assessment

The purity of this compound can be inferred by comparing the experimentally measured elemental composition to the theoretical values. Any significant deviation can indicate the presence of impurities. For instance, an unexpectedly high nitrogen content would suggest a nitrogen-containing impurity, while deviations in carbon and hydrogen percentages could point to organic impurities or residual solvents with different C:H ratios.

Theoretical Composition

The theoretical elemental composition of pure, anhydrous this compound (C6H12O6) is calculated as follows:

  • Molecular Weight: 180.16 g/mol [1]

  • Carbon (C): 40.00%

  • Hydrogen (H): 6.71%

  • Oxygen (O): 53.29% (Often determined by difference)

  • Sample Preparation: A small, precise amount of the dried this compound sample (typically 1-3 mg) is weighed into a tin or silver capsule.

  • Combustion: The sample is combusted in a furnace at high temperatures (≥900°C) in a stream of pure oxygen. This process converts all carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2).

  • Reduction and Separation: The combustion gases are passed through a reduction chamber to remove excess oxygen and convert nitrogen oxides to N2. The resulting mixture of CO2, H2O, and N2 is then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin/Silver weigh->encapsulate combust High-Temp Combustion (≥900°C) encapsulate->combust separate Gas Chromatography Separation combust->separate detect Thermal Conductivity Detection separate->detect calculate Calculate %C, %H, %N detect->calculate compare Compare to Theoretical Values calculate->compare purity Determine Purity compare->purity Method_Comparison cluster_goal Purity Goal goal Validate Purity of α-L-Gulopyranose EA Elemental Analysis goal->EA HPLC HPLC-RID goal->HPLC NMR NMR Spectroscopy goal->NMR EA_info Bulk Elemental Composition (%C,H,N) EA->EA_info Provides HPLC_info Separation & Quantification of Organic Impurities HPLC->HPLC_info Provides NMR_info Structural Confirmation & Quantification of Impurities NMR->NMR_info Provides

References

A Comparative Guide to Cross-Validation of Analytical Methods for Alpha-L-Gulopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative and qualitative analysis of alpha-L-gulopyranose, a critical component in various biopharmaceutical products. The focus is on the cross-validation of these methods to ensure consistency, reliability, and accuracy of results across different analytical platforms and laboratories. This is essential for regulatory compliance and robust drug development.[1][2][3][4][5][6][7][8][9][10][11][12]

The principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for analytical method validation form the basis of the methodologies and comparisons presented herein.[1][2][3][5][6][7][8][9]

Introduction to Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte.[11][13] This is crucial when transferring a method between laboratories, introducing a new method, or when a reference method is not available. The core objective is to ensure the interchangeability of analytical data throughout the product lifecycle.[11]

Analytical Methods for this compound Analysis

Several analytical techniques can be employed for the analysis of monosaccharides like this compound. The most common and robust methods include:

  • High-Performance Liquid Chromatography (HPLC) with various detection methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy .

Each method offers distinct advantages and is suited for different analytical objectives. A comparative summary of their typical performance characteristics is presented below.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics for the cross-validation of HPLC, GC-MS, and NMR methods for this compound analysis. The acceptance criteria are based on typical requirements outlined in regulatory guidelines.[4][12]

Performance Characteristic High-Performance Liquid Chromatography (HPLC-RID/PAD) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Typical Acceptance Criteria
Specificity/Selectivity Good, but may require derivatization for UV detection. Potential for co-elution with other isomers.Excellent, provides structural information confirming identity.Excellent, provides detailed structural information for unambiguous identification.No interference at the retention time/chemical shift of the analyte.
Linearity (r²) > 0.99> 0.99> 0.98 (for quantitative NMR)r² ≥ 0.99
Accuracy (% Recovery) 98-102%97-103%95-105%98.0% to 102.0%
Precision (% RSD) < 2.0%< 2.5%< 3.0%RSD ≤ 2.0%
Limit of Quantitation (LOQ) ng rangepg rangeµg rangeSignal-to-noise ratio ≥ 10
Robustness ModerateHighHighInsensitive to minor variations in method parameters.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This method is suitable for the quantitative analysis of underivatized this compound.

  • Instrumentation: HPLC system with a refractive index detector.

  • Column: Amino-based or ligand-exchange column suitable for carbohydrate analysis.

  • Mobile Phase: Acetonitrile/Water gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter.

  • Validation Parameters to Assess: Specificity, linearity, range, accuracy, precision, and robustness.

Note: For enhanced sensitivity and specificity, pre-column derivatization with a UV-active label like 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by UV detection can be employed.[14] Sugars themselves do not have a suitable chromophore for UV detection.[15][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity and is well-suited for the identification and quantification of this compound.[17][18][19][20][21]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Sugars are non-volatile and require derivatization prior to GC analysis.[22] A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

    • Dry the sample completely.

    • Add pyridine (B92270) and the silylating reagent.

    • Heat at 70°C for 30 minutes.

  • Column: Phenyl-methyl polysiloxane capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 250°C at 5°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 50 to 650.

  • Validation Parameters to Assess: Specificity (mass spectral confirmation), linearity, range, accuracy, precision, and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous identification and structural confirmation of this compound and can also be used for quantitative analysis (qNMR).[23][24][25][26]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., D₂O).

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

    • Identify a well-resolved proton signal of this compound for integration.

  • Quantification: Calculate the concentration of this compound by comparing the integral of its characteristic signal to the integral of the known concentration of the internal standard.

  • Validation Parameters to Assess: Specificity (structural confirmation), linearity, range, accuracy, and precision.

Mandatory Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_purpose Define Purpose and Scope select_methods Select Methods for Comparison (e.g., HPLC vs. GC-MS) define_purpose->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance write_protocol Write Cross-Validation Protocol define_acceptance->write_protocol prepare_samples Prepare Standard and Sample Sets write_protocol->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 collect_data Collect and Process Data analyze_method1->collect_data analyze_method2->collect_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) collect_data->statistical_analysis compare_results Compare Results Against Acceptance Criteria statistical_analysis->compare_results document_findings Document Findings in Validation Report compare_results->document_findings conclusion Conclusion on Method Equivalency document_findings->conclusion ValidationParameters cluster_quantitative Quantitative Tests cluster_general General Tests Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range LOQ LOQ Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Accuracy->Range Precision->Range Linearity->Range

References

A Comparative Guide to the Enzymatic Processing of Alpha-L-Gulopyranose and Alpha-L-Mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic processing of two L-series monosaccharides: alpha-L-gulopyranose and alpha-L-mannopyranose. While research into the metabolism of L-sugars is less extensive than that of their D-counterparts, understanding the enzymatic interactions with these molecules is crucial for various applications, including the development of novel therapeutics and biotechnological processes. This document synthesizes available experimental data on the enzymes known to act on these substrates, their kinetic properties, and the metabolic pathways they participate in.

Introduction

This compound and alpha-L-mannopyranose are stereoisomers, differing in the configuration of hydroxyl groups around their carbon backbone. This structural difference significantly influences their recognition and processing by enzymes. While L-mannose metabolism has been studied in the context of certain microbial pathways, information on the enzymatic processing of L-gulose is scarce. This guide leverages data on enzymes with broad substrate specificities that act on related sugars, such as D-gulose (the C3 epimer of L-gulose), to draw a comparative picture.

Enzymatic Processing and Specificity

The enzymatic processing of both alpha-L-mannopyranose and, by inference, this compound, is primarily carried out by isomerases and dehydrogenases with broad substrate specificities. A key enzyme in this context is L-rhamnose (B225776) isomerase , which has been shown to act on a variety of rare sugars, including L-mannose and D-gulose.[1][2][3]

L-Rhamnose Isomerase

L-rhamnose isomerase (EC 5.3.1.14) catalyzes the isomerization of L-rhamnose to L-rhamnulose (B173794) as the first step in its catabolism in many microorganisms.[2][4] Notably, several L-rhamnose isomerases exhibit promiscuous activity towards other L-sugars. For instance, the enzyme from Pseudomonas stutzeri can isomerize L-mannose, and a mutant strain of Pseudomonas sp. LL172 has an L-rhamnose isomerase that also acts on D-gulose.[2]

L-Glucose (B1675105) Dehydrogenase

While no specific L-gulose dehydrogenase has been extensively characterized, the study of an L-glucose catabolic pathway in Paracoccus sp. 43P provides a model for the dehydrogenase-initiated metabolism of an L-sugar.[5][6][7] This pathway is initiated by an NAD+-dependent L-glucose dehydrogenase (LgdA), which oxidizes L-glucose to L-gluconate.[5][6] This enzyme also displays activity towards other sugars, highlighting the potential for cross-reactivity.

Quantitative Data on Enzyme Kinetics

The following table summarizes the kinetic parameters of enzymes that act on L-mannose and D-gulose (as a proxy for L-gulose). This data is compiled from studies on various microbial L-rhamnose isomerases and the L-glucose dehydrogenase from Paracoccus sp. 43P.

EnzymeSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹mM⁻¹)Source OrganismReference
L-Rhamnose IsomeraseL-Mannose57.913.7--Caldicellulosiruptor obsidiansis[8]
L-Rhamnose IsomeraseL-Mannose---258 M⁻¹s⁻¹Escherichia coli (recombinant)[4]
L-Rhamnose IsomeraseD-Gulose----Pseudomonas sp. LL172 (mutant)[2]
L-Glucose DehydrogenaseL-Glucose59.7 ± 5.7-1040 ± 28 min⁻¹-Paracoccus sp. 43P[7]

Metabolic Pathways

The known and proposed metabolic pathways for L-mannose and a model for L-sugar catabolism based on L-glucose are depicted below.

L-Rhamnose Catabolic Pathway (acting on L-Mannose)

This pathway illustrates the initial step of L-mannose isomerization by L-rhamnose isomerase, feeding into a broader catabolic route.

L_Mannose_Pathway L_Mannopyranose alpha-L-Mannopyranose L_Mannofuranose alpha-L-Mannofuranose L_Mannopyranose->L_Mannofuranose mutarotation L_Fructose L-Fructose (B118286) L_Mannofuranose->L_Fructose L-Rhamnose Isomerase Metabolism Further Metabolism L_Fructose->Metabolism

Proposed initial steps in L-mannose metabolism.
Model L-Sugar Catabolic Pathway (based on L-Glucose)

This diagram outlines a potential pathway for L-gulose metabolism, by analogy to the characterized L-glucose pathway in Paracoccus sp. 43P.

L_Gulose_Pathway L_Gulopyranose This compound L_Gulonate L-Gulonate L_Gulopyranose->L_Gulonate L-Gulose Dehydrogenase (hypothetical) Keto_L_Gulonate Keto-L-Gulonate L_Gulonate->Keto_L_Gulonate L-Gulonate Dehydrogenase (hypothetical) Downstream Downstream Intermediates Keto_L_Gulonate->Downstream TCA_Cycle TCA Cycle Downstream->TCA_Cycle

A hypothetical metabolic pathway for L-gulopyranose.

Experimental Protocols

Detailed methodologies for the key enzymes discussed are provided below. These protocols can be adapted for the specific substrates of interest.

L-Rhamnose Isomerase Activity Assay

This assay is based on the colorimetric determination of the ketose product formed from the aldose substrate.

Materials:

  • Purified L-rhamnose isomerase

  • Substrate stock solution (e.g., 1 M L-mannopyranose or D-gulopyranose)

  • Reaction buffer (e.g., 100 mM Glycine-NaOH, pH 8.5)

  • Cofactor solution (e.g., 10 mM MnCl₂)

  • 70% (v/v) Sulfuric acid

  • 1.5% (w/v) Cysteine hydrochloride solution (freshly prepared)

  • 0.12% (w/v) Carbazole (B46965) in absolute ethanol (B145695) (stored in the dark)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Spectrophotometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, cofactor, and varying concentrations of the substrate.

  • Enzyme Reaction: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-70°C) for 5 minutes. Initiate the reaction by adding the purified L-rhamnose isomerase.

  • Reaction Termination: After a fixed time within the linear reaction range (e.g., 10-30 minutes), stop the reaction by adding an equal volume of TCA solution.

  • Colorimetric Detection:

    • To a sample of the reaction mixture, add sulfuric acid, cysteine hydrochloride, and carbazole solution.

    • Incubate at room temperature to allow color development.

    • Measure the absorbance at 540 nm.

  • Quantification: Use a standard curve prepared with known concentrations of the corresponding ketose (e.g., L-fructose for L-mannose) to determine the amount of product formed.

  • Data Analysis: Calculate the initial reaction velocity (v₀) for each substrate concentration. Determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[9]

L-Gulose/L-Glucose Dehydrogenase Activity Assay

This assay measures the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified L-gulose/L-glucose dehydrogenase

  • Substrate stock solution (e.g., 500 mM L-gulopyranose or L-glucopyranose)

  • Reaction buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • NAD⁺ solution (e.g., 4.0 mM)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Mixture: In a cuvette, combine the reaction buffer, NAD⁺ solution, and substrate solution.

  • Equilibration: Incubate the cuvette at the desired temperature (e.g., 37°C) until the temperature equilibrates.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme solution.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm for several minutes to determine the linear rate of NADH formation.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[10][11]

  • Kinetic Analysis: Repeat the assay with varying substrate concentrations to determine K_m_ and V_max_ values.

Experimental Workflow

The general workflow for characterizing the enzymatic processing of these L-sugars is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis Enzyme Enzyme Purification/ Recombinant Expression IsomeraseAssay Isomerase Assay (Colorimetric) Enzyme->IsomeraseAssay DehydrogenaseAssay Dehydrogenase Assay (Spectrophotometric) Enzyme->DehydrogenaseAssay Substrate Substrate Preparation (this compound, alpha-L-mannopyranose) Substrate->IsomeraseAssay Substrate->DehydrogenaseAssay Kinetics Determination of Km, Vmax, kcat IsomeraseAssay->Kinetics DehydrogenaseAssay->Kinetics Comparison Comparative Analysis Kinetics->Comparison

General workflow for enzyme characterization.

Conclusion

The enzymatic processing of this compound and alpha-L-mannopyranose is an emerging area of research. Current understanding relies heavily on the characterization of enzymes with broad substrate specificities, such as L-rhamnose isomerase. While L-mannose is a known substrate for this enzyme, the activity on L-gulose is less defined, with data currently available for its epimer, D-gulose. The kinetic data presented reveals that L-mannose is a viable, though perhaps less preferred, substrate for L-rhamnose isomerase compared to its natural substrate. The provided experimental protocols offer a foundation for further investigation into the enzymatic landscape of L-sugar metabolism. Future studies focusing on the identification and characterization of enzymes with higher specificity for L-gulose will be critical to fully elucidate its biological roles and potential applications.

References

assessing the immunogenicity of alpha-L-gulopyranose containing glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the immunogenicity of novel carbohydrate structures, with a focus on alpha-L-gulopyranose containing glycans. Due to a lack of specific experimental data on the immunogenicity of this compound in publicly available literature, this document outlines the established methodologies and comparative approaches that would be employed in such an evaluation. The data presented in the tables are hypothetical and serve to illustrate how experimental results would be comparatively summarized.

Comparative Immunogenicity Data

Quantitative assessment of immunogenicity is crucial for comparing a novel glycan to known standards. Key parameters include antibody binding affinity, the concentration of induced antibodies, and the extent of complement activation.

Table 1: Comparative Antibody Binding Kinetics (Surface Plasmon Resonance)

Glycan AntigenAntibody IsotypeAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
α-L-gulopyranose-conjugate IgG1.2 x 10⁵5.0 x 10⁻⁴4.2 x 10⁻⁹
IgM8.5 x 10⁵2.1 x 10⁻³2.5 x 10⁻⁹
Control Glycan (e.g., β-glucan) IgG2.5 x 10⁵3.2 x 10⁻⁴1.3 x 10⁻⁹
IgM1.1 x 10⁶1.5 x 10⁻³1.4 x 10⁻⁹
Negative Control (Unrelated Hapten) IgGNo significant bindingNo significant bindingNo significant binding
IgMNo significant bindingNo significant bindingNo significant binding

Table 2: Serum Antibody Titers Post-Immunization (ELISA)

Glycan ImmunogenMean Anti-Glycan IgG Titer (OD450)Mean Anti-Glycan IgM Titer (OD450)
α-L-gulopyranose-conjugate 1.85 ± 0.252.10 ± 0.30
Control Glycan (e.g., β-glucan) 2.50 ± 0.352.85 ± 0.40
Vehicle Control 0.15 ± 0.050.20 ± 0.08

Table 3: Complement-Dependent Cytotoxicity (CDC) Assay

Sensitizing AntigenAntibody Isotype% Cell Lysis (at 10 µg/mL antibody)
α-L-gulopyranose-conjugate IgG45% ± 5%
IgM65% ± 8%
Control Glycan (e.g., β-glucan) IgG55% ± 6%
IgM75% ± 9%
No Antigen Control -< 5%

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable immunogenicity assessment.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Glycan Antibodies

This protocol describes an indirect ELISA to quantify the presence of anti-glycan antibodies in serum samples.[1][2][3][4]

  • Antigen Coating:

    • Dilute the glycan-protein conjugate (e.g., α-L-gulopyranose-BSA) to a final concentration of 5 µg/mL in a coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (PBS with 1% BSA) to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample Incubation:

    • Prepare serial dilutions of serum samples in blocking buffer.

    • Add 100 µL of diluted serum to the appropriate wells.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG or IgM) in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics of antibodies to immobilized glycans.[5][6][7][8]

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the glycan-protein conjugate (ligand) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Binding:

    • Prepare a series of dilutions of the purified anti-glycan antibody (analyte) in running buffer (e.g., HBS-EP+).

    • Inject the analyte dilutions over the ligand-immobilized surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Complement-Dependent Cytotoxicity (CDC) Assay

This assay determines the ability of anti-glycan antibodies to induce cell lysis via the classical complement pathway.[9][10][11][12][13]

  • Target Cell Preparation:

    • Culture target cells expressing the glycan of interest on their surface.

    • Harvest the cells and adjust the cell density to 1 x 10⁶ cells/mL in assay medium (e.g., RPMI-1640 with 1% BSA).

  • Antibody and Complement Incubation:

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Add 50 µL of serially diluted anti-glycan antibody or control antibody.

    • Incubate for 30 minutes at 37°C.

    • Add 50 µL of a complement source (e.g., rabbit serum) to each well.

    • Incubate for 2-4 hours at 37°C.

  • Cytotoxicity Measurement:

    • Measure cell lysis using a suitable method, such as:

      • LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase released from lysed cells.

      • Calcein-AM Staining: Pre-load cells with Calcein-AM; live cells retain the fluorescent dye, while lysed cells do not.[11]

  • Data Analysis:

    • Calculate the percentage of specific lysis using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizing Immunological Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes in immunogenicity assessment.

Innate_Immune_Recognition_of_Glycans cluster_pathogen Pathogen Surface cluster_apc Antigen Presenting Cell (APC) Pathogen Pathogen (e.g., bacterium) Glycan α-L-gulopyranose containing glycan PRR Pattern Recognition Receptor (e.g., C-type Lectin) Glycan->PRR Recognition Signaling Intracellular Signaling (e.g., NF-κB, MAPK pathways) PRR->Signaling Activation TLR Toll-like Receptor (TLR) TLR->Signaling Co-stimulation Cytokines Pro-inflammatory Cytokine Production Signaling->Cytokines Induction

Caption: Innate immune recognition of a glycan by an APC.

B_Cell_Activation_by_Glycan cluster_antigen Antigen cluster_bcell B Cell cluster_thcell T Helper Cell cluster_bcell_activation B Cell Activation & Differentiation Glycan_Antigen α-L-gulopyranose -conjugate BCR B Cell Receptor (BCR) Glycan_Antigen->BCR Binding Internalization Antigen Internalization and Processing BCR->Internalization MHCII Peptide Presentation on MHC-II Internalization->MHCII TCR T Cell Receptor (TCR) MHCII->TCR TCR Recognition CD40 CD40 CD40L CD40L Proliferation Proliferation & Differentiation CD40L->Proliferation Activation Signal CD40->CD40L Co-stimulation Plasma_Cell Plasma Cell Proliferation->Plasma_Cell Antibody Anti-glycan Antibody Production Plasma_Cell->Antibody

Caption: T-cell dependent B cell activation by a glycan antigen.

ELISA_Workflow start Start coat Coat Plate with Glycan-Antigen start->coat block Block Non-specific Binding Sites coat->block add_serum Add Serum Sample block->add_serum add_secondary Add HRP-conjugated Secondary Antibody add_serum->add_secondary add_substrate Add TMB Substrate add_secondary->add_substrate read Read Absorbance at 450 nm add_substrate->read end End read->end

References

validation of alpha-L-gulopyranose as a tool for probing enzyme specificity

Author: BenchChem Technical Support Team. Date: December 2025

While experimental data on the specific use of alpha-L-gulopyranose as a tool for probing enzyme specificity is not currently available in the reviewed literature, this guide provides a comparative analysis of other L-series sugar analogs to illustrate the process of validating and comparing such tools. The data and protocols presented here focus on the substrate specificity of two recently discovered α-L-glucosidases from Cecembia lonarensis, designated ClAgl29A and ClAgl29B.[1][2][3]

This guide will explore how these enzymes differentiate between various L-sugars, providing a framework for researchers and drug development professionals to understand the methodologies involved in assessing enzyme-substrate interactions. The insights gained from these analogs can inform the potential application of other rare sugars, like this compound, in future studies.

Comparative Analysis of Enzyme Kinetics

To quantitatively assess the substrate specificity of ClAgl29A and ClAgl29B, the kinetic parameters (kcat and Km) were determined for the hydrolysis of p-nitrophenyl (PNP) derivatives of several L-sugars. The catalytic efficiency (kcat/Km) is a key metric for comparing how effectively an enzyme processes different substrates.

SubstrateEnzymekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
p-nitrophenyl α-L-glucopyranoside (PNP L-Glc) ClAgl29A1.2 ± 0.10.23 ± 0.045.2
ClAgl29B0.83 ± 0.050.11 ± 0.027.5
p-nitrophenyl α-L-quinovopyranoside (PNP L-Qui) ClAgl29A2.1 ± 0.10.15 ± 0.0214
ClAgl29B1.5 ± 0.10.09 ± 0.0117
p-nitrophenyl α-L-xylopyranoside (PNP L-Xyl) ClAgl29A0.011 ± 0.0010.91 ± 0.150.012
ClAgl29B0.008 ± 0.0010.53 ± 0.090.015
p-nitrophenyl α-L-rhamnopyranoside (PNP L-Rha) ClAgl29AN.D.N.D.N.D.
ClAgl29BN.D.N.D.N.D.

N.D. - Not Detected. Data sourced from a study on the substrate specificity of GH29 α-L-glucosidases.[1][2][3]

The data reveals that both enzymes exhibit a higher catalytic efficiency for PNP L-Qui compared to PNP L-Glc, suggesting that the absence of a hydroxyl group at the C6 position is favorable for catalysis.[1][2][3] Conversely, the lack of a hydroxymethyl group at C5 in PNP L-Xyl dramatically reduces the enzymatic activity.[1][2][3] No activity was detected for PNP L-Rha, indicating a strict requirement for the stereochemistry at the C2 position.[1][2][3]

Structural Comparison of L-Sugar Analogs

The structural differences between the tested L-sugar analogs are crucial for understanding the observed enzyme specificity. The following diagram illustrates the structural relationships between these molecules and L-gulopyranose.

G Structural Relationships of L-Pyranoses Gulopyranose This compound C3 Epimer of L-Galactose C5 Epimer of L-Mannose Glucopyranose alpha-L-Glucopyranoside (Substrate) C2-OH: axial C3-OH: equatorial C4-OH: axial Quinovopyranoside alpha-L-Quinovopyranoside (Good Substrate) 6-deoxy-L-glucose C6: -CH3 Glucopyranose->Quinovopyranoside Absence of C6-OH Xylopyranoside alpha-L-Xylopyranoside (Poor Substrate) No C6 hydroxymethyl group Glucopyranose->Xylopyranoside Absence of C5-CH2OH Rhamnopyranoside alpha-L-Rhamnopyranoside (No Activity) 6-deoxy-L-mannose C2 Epimer of L-Quinovose Quinovopyranoside->Rhamnopyranoside Epimerization at C2 G Workflow for Enzyme Specificity Profiling cluster_0 Preparation cluster_1 Experimental Analysis cluster_2 Data Analysis and Interpretation cluster_3 Validation A Synthesize or Procure Sugar Analog (e.g., this compound) C Enzyme Activity Assays A->C B Express and Purify Target Enzyme B->C D Determine Kinetic Parameters (Km, kcat) C->D E Inhibition Assays (if applicable) C->E F Compare Catalytic Efficiency (kcat/Km) D->F E->F H Validate as Substrate, Inhibitor, or Inactive Compound F->H G Molecular Docking Studies G->H

References

A Comparative In Silico Analysis of Alpha-L-Gulopyranose Binding to Key Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Guide for Researchers in Drug Discovery and Glycobiology

This guide provides a comparative overview of the theoretical binding affinities of alpha-L-gulopyranose with three critical human metabolic enzymes: alpha-glucosidase, alpha-amylase, and hexokinase IV. Due to the limited availability of direct comparative experimental studies for this compound, this guide presents a hypothetical docking study based on established computational methodologies. The data herein is intended to serve as a representative example for researchers initiating novel drug discovery projects targeting carbohydrate-binding proteins.

This compound, a rare L-hexose, presents an interesting scaffold for inhibitor design due to its unique stereochemistry compared to more common sugars like D-glucose. Understanding its potential interactions with key enzymes in carbohydrate metabolism can pave the way for the development of novel therapeutic agents for conditions such as diabetes and other metabolic disorders.

Comparative Binding Affinity Analysis

Molecular docking simulations were hypothetically performed to predict the binding affinity of this compound and a known reference inhibitor for each selected target protein. Binding affinity is presented as Gibbs free energy (ΔG) in kcal/mol, where a more negative value indicates a stronger interaction. The inhibition constant (Ki) is estimated from the binding affinity and provides a measure of the ligand's potency.

Target ProteinPDB IDLigandHypothetical Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Alpha-Glucosidase 5NN8[1][2]This compound-5.885.2
Acarbose (B1664774) (Reference)-9.20.15
Alpha-Amylase 1HNY[3]This compound-5.2195.6
Acarbose (Reference)-8.50.58
Hexokinase IV P35557 (UniProt ID)This compound-6.525.1
Glucose (Reference)-7.19.8

Experimental Protocols

The following section details the generalized methodology that would be employed in a typical in silico molecular docking study to generate the comparative data presented above.

Preparation of Target Proteins

The three-dimensional crystal structures of the target proteins were obtained from the RCSB Protein Data Bank (PDB). For this hypothetical study, the selected PDB IDs are: Human lysosomal acid-alpha-glucosidase (5NN8), human pancreatic alpha-amylase (1HNY), and human hexokinase IV (glucokinase, for which the UniProt ID P35557 is used as a reference, with a representative model to be selected)[1][3][4][5].

The protein structures were prepared for docking using computational software (e.g., AutoDock Tools, Maestro). This process involved:

  • Removal of water molecules and any co-crystallized ligands.

  • Addition of polar hydrogen atoms.

  • Assignment of partial charges (e.g., Gasteiger charges).

  • Definition of the binding site, typically by creating a grid box centered on the active site identified from the literature or co-crystallized ligand position.

Ligand Preparation

The 3D structure of this compound was generated and optimized. The structures of the reference inhibitors (Acarbose and Glucose) were also prepared. This involves:

  • Generating a 3D conformer from a 2D structure or SMILES string.

  • Minimizing the energy of the structure using a suitable force field.

  • Defining rotatable bonds to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

Molecular docking was performed using a standard docking program such as AutoDock Vina. The prepared ligand was docked into the defined active site of the prepared target protein. The docking algorithm explores a multitude of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.[6] The Lamarckian Genetic Algorithm is a common choice for such simulations.

Analysis of Results

The results from the docking simulation were analyzed to identify the most favorable binding pose, characterized by the lowest binding energy score. The predicted binding affinity (in kcal/mol) was recorded, and the corresponding inhibition constant (Ki) was calculated. Interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be visualized and analyzed to understand the molecular basis of the binding.

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams outline the experimental workflow for a comparative docking study and a relevant metabolic pathway.

G cluster_prep Preparation Stage cluster_dock Computational Stage cluster_analysis Analysis Stage PDB Select Target Proteins (e.g., PDB IDs) DOCK Molecular Docking Simulation (e.g., AutoDock Vina) PDB->DOCK LIG Prepare Ligand Structures (e.g., this compound) LIG->DOCK SCORE Score & Rank Poses (Binding Affinity) DOCK->SCORE INTER Analyze Interactions (H-bonds, etc.) SCORE->INTER COMP Comparative Analysis INTER->COMP

Caption: Workflow for a comparative molecular docking study.

G Starch Starch / Glycogen Oligo Oligosaccharides Starch->Oligo Hydrolysis Glucose Glucose Oligo->Glucose Hydrolysis G6P Glucose-6-Phosphate Glucose->G6P Phosphorylation Glycolysis Glycolysis Pathway G6P->Glycolysis Amylase Alpha-Amylase Amylase->Starch Glucosidase Alpha-Glucosidase Glucosidase->Oligo Hexokinase Hexokinase IV Hexokinase->Glucose

Caption: Key enzymes in the carbohydrate digestion and metabolism pathway.

References

establishing the stability profile of alpha-L-gulopyranose under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability profile of alpha-L-gulopyranose under various conditions. Due to the limited availability of specific stability data for L-gulose in publicly accessible literature, this document leverages data from its more common isomers, such as glucose and fructose, to provide a predictive framework for its stability. The experimental protocols detailed herein are established methods for monosaccharide analysis and can be readily adapted for assessing the stability of this compound.

Data Presentation: Comparative Stability of Hexoses

The following tables summarize the stability of common hexoses under different conditions. This data provides a baseline for understanding the potential stability of this compound.

Table 1: Thermal Degradation of Sugars

SugarConditionsObservationsReference
D-Glucose20% (w/w) solution, heated at 110-150°C for 1-5 hourspH decreased with increasing temperature and time. Browning observed, indicating degradation.[1][2]
D-Maltose20% (w/w) solution, heated at 110-150°C for 1-5 hoursSimilar to glucose, pH decreased and browning occurred with increased heat and time.[1][2]
D-SucroseSolid state, non-isothermal conditionsDecomposition was observed to be more difficult than for glucose.[3]
D-TagatosepH 3 and 7, 60-80°CMinimal degradation at pH 3. Enhanced degradation and browning at pH 7, particularly in phosphate (B84403) buffer.[4]

Table 2: Stability of Monosaccharides in Acidic and Alkaline Conditions

SugarConditionKey FindingsReference
D-GlucoseDilute acid (0.05-0.2 wt% H₂SO₄), 180-230°CDecomposition follows first-order kinetics.[5][6]
D-Glucose, D-Fructose, D-MannoseFeebly alkaline solution (pH 10.14), 35 and 50°CInterconversion between the sugars occurs, with degradation also being a significant factor.[7]
Monosaccharides (general)Alkaline conditionsIsomerization and degradation are promoted. The enolization of the monosaccharide is the rate-limiting step.[8]

Experimental Protocols

Detailed methodologies for key experiments to establish the stability profile of this compound are provided below.

Protocol 1: Determination of Thermal Stability by HPLC

This protocol is designed to assess the degradation of this compound at various temperatures over time.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

  • Aliquot the stock solution into multiple sealed vials.

  • Expose the vials to a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C) in a controlled temperature oven or water bath.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature and immediately cool it in an ice bath to stop the reaction.

  • Dilute the samples to an appropriate concentration for HPLC analysis.

2. HPLC Analysis:

  • Instrumentation: High-Performance Liquid Chromatograph with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is recommended.

  • Mobile Phase: Deionized water, filtered and degassed.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C (for Aminex HPX-87P).

  • Injection Volume: 20 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point and temperature. The degradation can be modeled using kinetic equations (e.g., pseudo-first-order) to determine the rate constants.

Protocol 2: Evaluation of pH Stability

This protocol assesses the stability of this compound across a range of pH values.

1. Sample Preparation:

  • Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 7, 9, 11).

  • Prepare a stock solution of this compound in deionized water.

  • Add a known amount of the this compound stock solution to each buffer to a final concentration suitable for analysis.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 50°C).

  • At various time points, take aliquots from each pH solution and neutralize them if necessary before dilution for HPLC analysis.

2. HPLC Analysis:

  • Follow the HPLC analysis procedure as described in Protocol 1.

  • The rate of degradation at each pH can be determined by monitoring the decrease in the peak area of this compound over time.

Protocol 3: Enzymatic Stability Assay

This protocol can be adapted to test the susceptibility of this compound to enzymatic degradation.

1. Enzyme Selection:

  • Based on the structure of L-gulose, select commercially available enzymes that might act on it, such as non-specific glycosidases or isomerases.

2. Assay Procedure:

  • Prepare a solution of this compound in the optimal buffer for the selected enzyme.

  • Add the enzyme to the solution to initiate the reaction.

  • Incubate the mixture at the enzyme's optimal temperature.

  • At different time intervals, stop the reaction (e.g., by heat inactivation or addition of a chemical inhibitor).

  • Analyze the samples by HPLC (as in Protocol 1) to quantify the remaining this compound and identify any degradation products.

Mandatory Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start This compound Stock Solution pH Incubate at different pH start->pH Temp Incubate at different Temperatures start->Temp Enzyme Incubate with Enzymes start->Enzyme hplc HPLC Analysis (RID or ELSD) pH->hplc Temp->hplc Enzyme->hplc data Data Acquisition (Peak Area vs. Time) hplc->data kinetics Kinetic Modeling (Degradation Rate) data->kinetics profile Stability Profile (Half-life, Degradation Products) kinetics->profile

Caption: Experimental workflow for determining the stability of this compound.

Degradation_Pathway cluster_conditions Degradation Conditions cluster_reactions Potential Reactions Acid Acidic Conditions Gulose This compound Acid->Gulose Alkali Alkaline Conditions Alkali->Gulose Heat High Temperature Heat->Gulose Enol Enediol Intermediate Gulose->Enol Isomerization Dehydration Dehydration Products (e.g., Furfurals) Gulose->Dehydration Fragmentation Fragmentation Products (e.g., Organic Acids) Gulose->Fragmentation Isomers Isomerization (e.g., L-fructose, L-sorbose) Enol->Isomers

Caption: Potential degradation pathways of this compound under stress conditions.

References

Safety Operating Guide

Personal protective equipment for handling alpha-L-gulopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Based on the handling of similar non-hazardous solid chemicals, the following personal protective equipment is recommended.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or Safety GogglesMust be ANSI Z87.1 compliant. Goggles are recommended when there is a potential for dust generation or splashing.
Hand Protection Disposable Nitrile GlovesProvides protection against incidental contact. Gloves should be changed immediately if they become contaminated.
Body Protection Laboratory CoatShould be appropriately sized and kept fully buttoned to protect skin and personal clothing.
Respiratory Protection Dust MaskRecommended when handling the solid form to avoid inhalation of fine particles.
Foot Protection Closed-Toe ShoesRequired to protect the feet from potential spills.

Operational Plan: Step-by-Step Handling

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. A chemical fume hood may be used if there is a potential for generating dust.

  • Clear the workspace of any unnecessary items.

  • Have all necessary equipment (spatulas, weigh boats, containers) clean and ready for use.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Compound:

  • When handling the solid, minimize the creation of dust.

  • Use a spatula or other appropriate tool to transfer the solid. Avoid direct contact with skin.

  • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

4. Spills and Cleanup:

  • In case of a small dry spill, carefully sweep up the material and place it in a designated waste container.[1] Avoid generating dust during cleanup.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area with soap and water.

Disposal Plan

Solid Waste:

  • Collect unused solid alpha-L-gulopyranose and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a designated, labeled non-hazardous solid waste container.

Aqueous Solutions:

  • Small quantities of dilute aqueous solutions can typically be disposed of down the drain with a large amount of water, provided this complies with local and institutional regulations. Always check with your institution's environmental health and safety (EHS) department for specific guidance.

Final Disposal:

  • Ensure all waste containers are properly sealed and labeled.

  • Dispose of the waste according to your institution's established waste management procedures for non-hazardous chemical waste.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve clean_spill Clean Spills dissolve->clean_spill Proceed to Cleanup dispose_solid Dispose of Solid Waste clean_spill->dispose_solid dispose_liquid Dispose of Liquid Waste clean_spill->dispose_liquid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.